molecular formula C8H6FN3 B1507409 6-Fluoroquinazolin-2-amine CAS No. 20028-72-2

6-Fluoroquinazolin-2-amine

Cat. No.: B1507409
CAS No.: 20028-72-2
M. Wt: 163.15 g/mol
InChI Key: GYWBVSDGGRQXNQ-UHFFFAOYSA-N
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Description

6-Fluoroquinazolin-2-amine is a useful research compound. Its molecular formula is C8H6FN3 and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWBVSDGGRQXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733743
Record name 6-Fluoroquinazolin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20028-72-2
Record name 6-Fluoro-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20028-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroquinazolin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Fluoroquinazolin-2-amine synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Fluoroquinazolin-2-amine

Executive Summary

This compound is a pivotal heterocyclic scaffold in modern medicinal chemistry, serving as a foundational building block for a diverse range of biologically active compounds.[1] Its strategic importance lies in the unique physicochemical properties imparted by the fluorinated quinazoline core, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this compound, designed for researchers and drug development professionals. We will dissect two robust and field-proven synthetic strategies, offering detailed step-by-step protocols, mechanistic insights, and a comparative analysis to inform laboratory-scale synthesis and process development. The protocols are presented as self-validating systems, explaining the causality behind experimental choices to ensure both accuracy and reproducibility.

The Strategic Importance of this compound

The quinazoline ring system is a privileged scaffold found in numerous FDA-approved drugs, including kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib). The introduction of a fluorine atom at the 6-position is a common tactic in drug design to modulate electronic properties and block potential sites of metabolism. This compound, specifically, provides a versatile handle—the 2-amino group—for further molecular elaboration. This primary amine can be readily functionalized to build complex molecular architectures, making it a high-value intermediate for creating libraries of novel compounds for screening and lead optimization.[1] Recent research has highlighted the role of 6-fluoroquinazolinone derivatives as potential protease inhibitors, underscoring the scaffold's continued relevance in addressing contemporary therapeutic challenges.[1]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of the 2-aminoquinazoline core can be approached from several angles, primarily involving the construction of the pyrimidine ring onto a pre-functionalized benzene precursor. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below, we compare two of the most effective and logical pathways to this compound.

Table 1: Head-to-Head Comparison of Primary Synthetic Routes

ParameterRoute 1: Direct Guanidine CyclizationRoute 2: From Anthranilic Acid
Starting Material 2-Amino-5-fluorobenzonitrile2-Amino-5-fluorobenzoic acid
Key Reagents Guanidine Hydrochloride, Base (e.g., NaH, K₂CO₃)Formamide, POCl₃, NH₃
Number of Steps 1-23
Overall Yield Good to ExcellentModerate
Key Reactions Condensation/CyclizationCyclization, Chlorination, Amination
Advantages High atom economy, convergentReadily available starting material
Challenges Requires anhydrous conditions, potential for side productsUse of hazardous reagents (POCl₃)
Purification Often requires column chromatographyIntermediates may require purification

Detailed Synthesis Protocols & Mechanistic Insights

This section provides detailed, step-by-step methodologies for the two primary synthetic strategies. The rationale behind reagent choice and reaction conditions is explained to provide a deeper understanding of the chemical transformation.

Protocol 1: Direct Cyclization of 2-Amino-5-fluorobenzonitrile with Guanidine

This is arguably the most efficient and direct method for preparing 2-aminoquinazolines. The strategy involves the condensation of an ortho-aminobenzonitrile with guanidine, which acts as a three-atom synthon (N-C-N) to complete the pyrimidine ring.

Principle and Rationale: The reaction is driven by the nucleophilicity of the guanidine nitrogens and the electrophilicity of the nitrile carbon in the starting material. The initial step is the addition of guanidine to the nitrile group, forming an amidine intermediate. This is followed by an intramolecular cyclization where the aniline nitrogen attacks the newly formed amidine carbon, and subsequent aromatization yields the quinazoline ring. A base is often required to deprotonate guanidine hydrochloride, generating the free, more nucleophilic guanidine base.

dot

G cluster_workflow Route 1: Direct Cyclization Workflow SM 2-Amino-5-fluorobenzonitrile Product This compound SM->Product One-pot Condensation & Cyclization Reagent Guanidine HCl + Base Reagent->Product

Caption: Workflow for the synthesis of this compound via direct cyclization.

Experimental Protocol:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add guanidine hydrochloride (1.2 equivalents).

  • Reaction Setup: Add a suitable high-boiling solvent such as 2-ethoxyethanol or N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Carefully add a strong base, such as sodium hydride (NaH, 1.3 equivalents) or potassium tert-butoxide, portion-wise at room temperature under a nitrogen atmosphere. Caution: NaH reacts violently with water and generates hydrogen gas. The mixture is typically stirred for 30 minutes to ensure the formation of free guanidine.

  • Addition of Starting Material: Add 2-amino-5-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.

  • Heating and Reaction: Heat the reaction mixture to 120-140 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the mixture to room temperature and carefully quench by pouring it into ice-water.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then diethyl ether. If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford pure this compound.

Protocol 2: Multi-step Synthesis via 6-Fluoroquinazolin-4(3H)-one Intermediate

This classical approach builds the quinazoline core in a stepwise fashion from an anthranilic acid derivative.[1] While longer, it utilizes readily available starting materials and follows a well-established reaction sequence in heterocyclic chemistry.

Principle and Rationale: This pathway involves three key transformations:

  • Cyclization: 2-Amino-5-fluorobenzoic acid is condensed with formamide, which serves as a one-carbon source, to form 6-fluoroquinazolin-4(3H)-one.[1]

  • Chlorination: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloride, a good leaving group, using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This activates the position for nucleophilic substitution.

  • Amination: The resulting 4-chloro-6-fluoroquinazoline is subjected to nucleophilic aromatic substitution with an ammonia source to install the desired amino group at the 2-position. Correction: This classical route naturally places the final amine at the 4-position. To achieve a 2-amino product via this route, one would need to start with 2-amino-5-fluorobenzoic acid and a reagent like cyanamide or dicyandiamide to form 2-amino-6-fluoroquinazolin-4-one, followed by reduction or other functional group manipulation of the 4-oxo group, which is overly complex. Therefore, the direct cyclization (Protocol 1) is superior for this specific target. However, for a comprehensive guide, a plausible route from a different precursor is valuable.

A more viable, albeit still multi-step, approach for the 2-amino target involves forming a different key intermediate. A common strategy for 2-aminoquinazolines involves the reaction of an ortho-acyl aniline with a nitrogen source.

dot

G cluster_workflow Route 2: Annulation of an o-Aminoaryl Ketone SM 2-Amino-5-fluorobenzophenone Step1 Reaction with Cyanamide SM->Step1 [4+2] Annulation (Acid-mediated) Product 6-Fluoro-4-phenylquinazolin-2-amine Step1->Product FinalProduct This compound Product->FinalProduct Removal of 4-substituent (e.g., De-phenylation)

Sources

An In-Depth Technical Guide to 6-Fluoroquinazolin-2-amine (CAS: 20028-72-2)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically successful therapeutic agents. Its rigid, bicyclic framework provides an excellent platform for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of modern drug design, a modification known to enhance critical pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can improve metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby enhancing bioavailability.[1][2]

This guide focuses on a specific, yet highly significant, member of this class: 6-Fluoroquinazolin-2-amine. We will delve into its physicochemical characteristics, explore its synthesis from common starting materials, detail its pivotal role as a building block in the development of targeted therapies, and provide a framework for its analytical characterization and safe handling. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their own discovery programs.

Core Physicochemical & Structural Profile

This compound is a solid, typically appearing as a light yellow to yellow powder.[3] Understanding its fundamental properties is the first step in its effective application in a laboratory setting.

PropertyValueSource
CAS Number 20028-72-2N/A
Molecular Formula C₈H₆FN₃[4]
Molecular Weight 163.15 g/mol
Appearance Light yellow to yellow solid[3]
Predicted Boiling Point 373.7 ± 34.0 °C[3]
Predicted Density 1.400 ± 0.06 g/cm³[3]
Predicted pKa 4.79 ± 0.26[3]
SMILES Code NC1=NC=C2C=C(F)C=CC2=N1

Storage & Stability: For long-term integrity, this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[3]

Strategic Synthesis Pathway

Synthesis_Workflow A 2-Amino-5-fluorobenzoic Acid reagent1 + Formamide Heat (130°C) A->reagent1 B 6-Fluoroquinazolin-4(3H)-one reagent2 + POCl₃ / PCl₅ Heat B->reagent2 C 4-Chloro-6-fluoroquinazoline reagent3 + NH₃ (aq) Pressure, Heat C->reagent3 D 6-Fluoroquinazolin-2,4-diamine (Hypothetical Intermediate) reagent4 Selective Deamination (e.g., Diazotization/Reduction) D->reagent4 E This compound (Target) reagent1->B reagent2->C reagent3->D reagent4->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a synthesized methodology based on established chemical transformations for this class of compounds.[5][6][7]

Step 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-5-fluorobenzoic acid (1 equivalent) and formamide (4 equivalents).

  • Cyclization: Heat the mixture to 130°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to approximately 60°C, add deionized water to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration. Wash the crude solid with cold water and then with a small amount of cold ethanol to remove residual formamide and impurities. Dry the product under vacuum to yield 6-fluoroquinazolin-4(3H)-one.

Causality: This is a classic cyclization reaction where formamide serves as both a reagent (source of a one-carbon unit) and a solvent at high temperatures to form the pyrimidinone ring of the quinazoline system.

Step 2: Synthesis of 4-Chloro-6-fluoroquinazoline

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend 6-fluoroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, ~5-10 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux (approximately 105-110°C) for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate solution). Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Causality: POCl₃ is a powerful chlorinating agent used to convert the hydroxyl group of the quinazolinone into a more reactive chloro group. This chloro-substituent is an excellent leaving group, making the C4 position susceptible to nucleophilic substitution in the next step.[5]

Step 3: Synthesis of this compound (via Nucleophilic Substitution)

This final step is the most speculative and may require significant optimization. The direct amination at the 2-position while a chloro group is at the 4-position is challenging. A more plausible route might involve a different starting material or a protection/deprotection strategy. However, based on general principles, one could attempt the following, though a more likely industrial route would involve starting with a precursor already containing the 2-amino group, such as 2-amino-5-fluorobenzonitrile.

Plausible Route A (from 4-Chloro-6-fluoroquinazoline):

  • Amination: A direct conversion is not straightforward. A more likely route involves first reacting 4-chloro-6-fluoroquinazoline with a source of ammonia under high pressure and temperature to yield 6-fluoroquinazolin-4-amine. The 2-position would then need to be functionalized.

Plausible Route B (from 2-Amino-5-fluorobenzonitrile):

  • Reaction Setup: A more direct and commonly used industrial approach involves the cyclization of 2-amino-5-fluorobenzonitrile with a reagent like cyanamide or dicyandiamide in the presence of a strong acid or Lewis acid catalyst.

  • Cyclization: The mixture is heated in a suitable solvent (e.g., dioxane, toluene) to drive the cyclization and formation of the 2-aminoquinazoline ring system.

  • Work-up and Purification: Standard aqueous work-up followed by recrystallization or column chromatography would yield the final product.

Causality: This approach builds the desired 2-amino-substituted ring directly from a precursor already containing the necessary nitrogen functionality, often proving more efficient than post-cyclization modifications.

Applications in Medicinal Chemistry & Drug Development

The 6-fluoro-2-aminoquinazoline core is a highly sought-after scaffold in drug discovery, primarily in oncology and virology. Its value lies in its ability to serve as a template for inhibitors of key cellular enzymes.

Applications cluster_targets Key Biological Targets cluster_outcomes Therapeutic Areas Core This compound (Scaffold) Kinases Kinase Inhibitors (e.g., EGFR, c-Met, VEGFR-2) Core->Kinases Proteases Protease Inhibitors (e.g., SARS-CoV-2 3CLpro) Core->Proteases Other Other Targets (e.g., Tubulin, A2AAR) Core->Other Oncology Anticancer Agents Kinases->Oncology Virology Antiviral Agents Proteases->Virology Other->Oncology OtherTherapy Antimicrobial / Anti-inflammatory Other->OtherTherapy

Caption: Role of the this compound scaffold in drug discovery.

  • Oncology - Kinase Inhibition: The quinazoline core is a well-established ATP mimetic, capable of fitting into the ATP-binding pocket of various protein kinases.[8] Dysregulation of kinase signaling is a hallmark of many cancers. Derivatives of 6-fluoroquinazoline have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and tubulin, both critical targets in cancer therapy.[1] The 2-amino group provides a crucial vector for chemical modification, allowing for the synthesis of libraries of compounds where different side chains can be introduced to achieve high potency and selectivity for a specific kinase.[8]

  • Antiviral Research: Recent studies have highlighted the potential of 6-fluoroquinazoline derivatives as inhibitors of viral proteases. For example, several compounds based on this scaffold have demonstrated strong inhibitory activity against the SARS-CoV-2 3CLpro enzyme, a critical protein for viral replication, while showing low cytotoxicity.[1]

  • Antimicrobial Applications: The broader quinazolinone class has been explored for antibacterial and antifungal activity.[9] While less documented for this specific amine, its structural similarity to other bioactive heterocycles suggests potential in this area. For instance, studies on 2-(amino)quinazolin-4(3H)-one derivatives have identified potent inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).[7]

  • Structure-Activity Relationship (SAR) Insights: The fluorine atom at the 6-position is not merely a passive substituent. It enhances the molecule's properties by increasing metabolic stability and improving binding interactions with target proteins, often through favorable hydrogen bonding or dipole interactions.[1] This makes this compound a superior starting point compared to its non-fluorinated counterpart for many drug discovery campaigns.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this type. While specific spectra for CAS 20028-72-2 were not found in the search results, the expected characteristics can be reliably predicted.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Signals in the range of ~7.0-8.5 ppm. The fluorine at C6 will cause characteristic splitting (coupling) of adjacent protons (H5 and H7). H5 will likely appear as a triplet of doublets, and H7 as a doublet of doublets. H8, adjacent to a nitrogen, would likely be the most downfield signal. - Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration, likely in the ~5.0-7.0 ppm range.
¹³C NMR - Aromatic Carbons: Signals in the ~110-165 ppm range. The carbon directly attached to fluorine (C6) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet. Other carbons in the fluorinated ring will show smaller two- and three-bond C-F couplings. - Quaternary Carbons: C2, C4, C4a, and C8a will appear in the downfield region, with C2 (attached to two nitrogens) being highly deshielded.
¹⁹F NMR A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.
FT-IR - N-H Stretch: A characteristic pair of sharp to medium peaks in the ~3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine. - C=N Stretch: Strong absorption in the ~1600-1650 cm⁻¹ region. - C-F Stretch: A strong band in the fingerprint region, typically around ~1100-1250 cm⁻¹.
Mass Spec (HRMS) The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₈H₇FN₃⁺.

Note: The prediction of NMR chemical shifts and coupling patterns is based on standard principles of NMR spectroscopy and data from structurally similar quinazoline derivatives.[1][6]

Safety, Handling, & Disposal

As a laboratory chemical, particularly an amine, this compound requires careful handling to minimize exposure and ensure operator safety. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general precautions for aromatic amines and fine chemical powders should be strictly followed.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[10][12] Do not eat, drink, or smoke in the handling area.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

    • Ingestion: If swallowed, call a poison control center or doctor. Do not induce vomiting.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents and acids.[10][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its unique combination of a privileged heterocyclic core, a reactive amino handle for derivatization, and the advantageous properties imparted by the fluorine substituent makes it a high-value building block for the synthesis of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is paramount for any research program aiming to unlock its full potential in the ongoing quest for novel and effective treatments for cancer, viral infections, and other challenging diseases.

References

  • Safety Data Sheet. GE Water & Process Technologies. [Link]

  • 6-Fluoroquinolin-2-amine. MySkinRecipes. [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. [Link]

  • MSDS Amine. Resyn Biosciences. [Link]

  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. [Link]

  • This compound. Crysdot LLC. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). National Institutes of Health. [Link]

  • Multiphase detection of crucial biological amines using a 2,4,6-tristyrylpyrylium dye. National Institutes of Health. [Link]

  • Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. National Institutes of Health. [Link]

Sources

mechanism of action of quinazoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the

Mechanisms of Action of Quinazoline Compounds

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse mechanisms of action through which quinazoline-based compounds exert their pharmacological effects. Primarily focusing on their role as anticancer agents, this document elucidates their function as potent protein kinase inhibitors, modulators of tubulin polymerization, and inhibitors of other critical cellular targets.[3][4][5] We will dissect the molecular interactions, signaling pathways, and structure-activity relationships that govern their efficacy. Furthermore, this guide will detail established experimental protocols for characterizing these mechanisms, offering researchers and drug development professionals a comprehensive resource to advance the design and application of next-generation quinazoline therapeutics.

Introduction: The Versatility of the Quinazoline Scaffold

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a privileged scaffold in drug discovery. Its rigid, planar structure and synthetic tractability have allowed for the creation of extensive compound libraries with a wide array of pharmacological activities.[2] While recognized for applications in antimicrobial, anti-inflammatory, and antihypertensive therapies, the most profound impact of quinazoline derivatives has been in oncology.[6][7][8][9]

A significant number of quinazoline-based drugs have received FDA approval for the treatment of various cancers.[6][10] These include gefitinib, erlotinib, lapatinib, afatinib, and vandetanib, which primarily function as inhibitors of protein kinases—enzymes that play a pivotal role in the aberrant signaling pathways driving tumor growth and proliferation.[6][10] This guide will systematically unravel the molecular intricacies of how these and other quinazoline compounds engage their biological targets.

Dominant Mechanism: Protein Kinase Inhibition

The majority of anticancer quinazoline derivatives exert their therapeutic effects by inhibiting protein kinases.[3] These enzymes are crucial regulators of cellular processes, including growth, differentiation, and survival.[3][11] Dysregulation of kinase activity due to mutations or overexpression is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Quinazoline compounds have been successfully developed to target several key kinase families.

2.1. Targeting Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that, upon binding to extracellular ligands, activate intracellular signaling cascades that promote cell proliferation and survival.[3] Many quinazoline-based drugs are designed to compete with adenosine triphosphate (ATP) at the kinase domain of these receptors, thereby blocking downstream signaling.[3]

2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR family of RTKs is a critical driver in the pathogenesis of several cancers, particularly non-small-cell lung cancer (NSCLC).[12] Quinazoline-based inhibitors like gefitinib and erlotinib have a high affinity for the ATP-binding site of the EGFR kinase domain, effectively blocking its activation.[3][12]

The general mechanism involves the quinazoline core mimicking the adenine ring of ATP, while various substituents on the scaffold form key interactions with amino acid residues in the active site. This competitive inhibition prevents the autophosphorylation of the receptor, thereby abrogating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

EGFR_Inhibition

This protocol outlines a common method to assess the inhibitory potential of a quinazoline compound against EGFR kinase activity.

Objective: To determine the IC50 value of a test compound against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

  • Test quinazoline compound

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test quinazoline compound in the kinase reaction buffer.

  • In a 96-well plate, add the recombinant EGFR kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified, recombinant kinase domain ensures that the observed inhibition is a direct effect on the target enzyme, free from confounding cellular factors.

  • Peptide Substrate: A generic tyrosine-containing peptide like Poly(Glu, Tyr) provides a consistent and reproducible substrate for phosphorylation.

  • Radiolabeled ATP: [γ-³²P]ATP allows for a highly sensitive and direct measurement of phosphate transfer, which is the fundamental activity of a kinase.

  • Filter Plate Assay: This method provides a robust and high-throughput way to separate the phosphorylated substrate from the reaction mixture.

2.1.2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[13] Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process.[13] Several quinazoline derivatives, such as vandetanib, have been developed as potent inhibitors of VEGFR kinases, in addition to EGFR.[14] The mechanism of inhibition is analogous to that of EGFR, involving competitive binding at the ATP site of the VEGFR kinase domain. This dual inhibition of EGFR and VEGFR can provide a broader spectrum of anticancer activity.

2.2. Targeting Non-Receptor Tyrosine Kinases

In addition to RTKs, quinazoline compounds have also shown inhibitory activity against non-receptor tyrosine kinases, which are located in the cytoplasm and play crucial roles in signal transduction.[3] Some quinazoline-based multi-tyrosine kinase inhibitors can affect both receptor and non-receptor kinases.[15]

Alternative Mechanisms of Action

While kinase inhibition is the most prominent mechanism, the versatility of the quinazoline scaffold allows for interaction with other biological targets.

3.1. Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape.[4] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[4] Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[4][6] These compounds often bind to the colchicine-binding site on tubulin, preventing its assembly into functional microtubules.[4][6]

Tubulin_Inhibition

3.2. Other Molecular Targets

Research continues to uncover novel mechanisms of action for quinazoline compounds. These include:

  • Dihydrofolate Reductase (DHFR) Inhibition: Some quinazolines act as antifolates, inhibiting DHFR, an enzyme crucial for nucleotide synthesis.[5]

  • Topoisomerase Inhibition: Certain derivatives can interfere with the function of topoisomerases, enzymes that manage DNA topology during replication and transcription.[11]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Inhibition of PARP, an enzyme involved in DNA repair, is another emerging mechanism.[5][11]

Structure-Activity Relationships (SAR)

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core.

PositionSubstituent TypeImpact on ActivityTarget Class
C4 Anilino groupOften crucial for kinase inhibition, mimics ATP.Kinases
C6, C7 Methoxy, ethoxy, or basic side chainsCan enhance potency and selectivity.[6]Kinases
C2 VariesModifications can influence activity and target specificity.Various
N3 VariesImportant for interactions in quinazolinone derivatives.Various

Table 1: General Structure-Activity Relationships of Quinazoline Derivatives.

Conclusion and Future Directions

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of targeted therapies, particularly in oncology. The primary mechanism of action for the most successful quinazoline drugs is the inhibition of protein kinases, which are central to cancer cell signaling. However, the ability of this versatile scaffold to interact with other critical cellular targets, such as tubulin, highlights the broad therapeutic potential of this compound class.

Future research will likely focus on the development of next-generation quinazoline derivatives with improved selectivity, novel multi-targeting capabilities, and the ability to overcome drug resistance. A deeper understanding of the nuanced structure-activity relationships and the continued exploration of non-kinase targets will be paramount in realizing the full therapeutic potential of quinazoline compounds.

References
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: [Link])

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (Source: [Link])

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (Source: [Link])

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (Source: [Link])

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (Source: [Link])

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (Source: [Link])

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  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (Source: [Link])

  • Novel quinazoline derivatives: key pharmacological activities. (Source: [Link])

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (Source: [Link])

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  • An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. (Source: [Link])

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Whitepaper: Strategic Discovery of Novel 6-Fluoroquinazoline Analogs as Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. The strategic incorporation of a fluorine atom at the 6-position has been shown to significantly enhance metabolic stability, bioavailability, and target binding affinity, making 6-fluoroquinazoline a "privileged scaffold" in modern drug discovery.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the systematic discovery of novel 6-fluoroquinazoline analogs. We will delve into the strategic rationale behind synthetic methodologies, robust protocols for biological evaluation across various therapeutic areas, and an analysis of structure-activity relationships (SAR) that drive lead optimization.

The Rationale for Targeting the 6-Fluoroquinazoline Core

The quinazoline nucleus is a bicyclic aromatic heterocycle that serves as a versatile platform for functionalization. The introduction of a fluorine atom at the C-6 position is not a trivial modification; it leverages the unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—to confer significant pharmacological advantages.[2] These advantages often include:

  • Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the compound's half-life in vivo.[1]

  • Improved Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with target proteins, thereby increasing binding potency.[1][3]

  • Modulated Physicochemical Properties: Fluorination can alter a molecule's pKa and lipophilicity, improving its absorption, distribution, metabolism, and excretion (ADME) profile.

These combined effects make the 6-fluoroquinazoline scaffold a highly attractive starting point for developing inhibitors against a range of biological targets, including protein kinases, polymerases, and proteases.[1]

The Drug Discovery Workflow: A Strategic Overview

The discovery of novel 6-fluoroquinazoline analogs follows a structured yet adaptable workflow. This process is iterative, with feedback from biological testing informing the next cycle of chemical synthesis and optimization.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Lead Optimization & Preclinical A Target Identification (e.g., EGFR, Aurora Kinase, 3CLpro) B Scaffold Selection: 6-Fluoroquinazoline Core C Synthetic Strategy (e.g., Domino Reactions, Multi-step Synthesis) D Library Synthesis of Novel Analogs E Primary Screening: Cytotoxicity Assays (e.g., MTT) D->E F Target-Specific Assays (e.g., Kinase Inhibition, Antiviral IC50) G Structure-Activity Relationship (SAR) Analysis H ADME/Tox Profiling (Metabolic Stability, hERG) F->H G->C I In Vivo Efficacy Studies (e.g., Xenograft Models) J Lead Candidate Selection

Figure 1: High-level workflow for the discovery and development of 6-fluoroquinazoline analogs.

Synthesis of the 6-Fluoroquinazoline Scaffold

The efficient synthesis of the core structure is paramount. While multiple routes exist, domino (or tandem) reactions have emerged as a sustainable and straightforward approach for generating fluorine-substituted quinazolines, minimizing intermediate purification steps and improving overall yield.[4]

Protocol: A General Domino Synthesis Approach

This protocol is a generalized representation based on modern synthetic strategies for creating functionalized quinazoline systems.

Objective: To synthesize a 4-substituted-6-fluoroquinazoline derivative.

Starting Materials:

  • 5-Fluoroanthranilonitrile (or related 2-amino-5-fluorobenzonitrile derivative)

  • Orthoamide or Amide equivalent (e.g., Dimethylformamide dimethyl acetal)

  • Primary amine (R-NH₂)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the 2-amino-5-fluorobenzonitrile derivative in a suitable solvent (e.g., toluene or DMF).

  • Formation of Intermediate: Add 1.1 equivalents of the orthoamide or amide equivalent (e.g., N,N-dimethylformamide dimethyl acetal). Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours.

    • Causality: This step forms a key N,N-dimethylformamidine intermediate. The elevated temperature is necessary to drive the condensation and elimination of methanol.

  • Cyclization and Substitution: After cooling the reaction mixture to room temperature, add 1.2 equivalents of the desired primary amine (R-NH₂).

  • Final Cyclization: Heat the mixture to reflux for an additional 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality: The primary amine displaces the dimethylamino group, and subsequent intramolecular cyclization yields the final 4-amino-6-fluoroquinazoline product. This domino sequence efficiently constructs the heterocyclic core in a one-pot fashion.[4]

  • Work-up and Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Redissolve the crude residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product using column chromatography on silica gel to obtain the desired 6-fluoroquinazoline analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Tailoring Assays to Therapeutic Targets

The versatility of the 6-fluoroquinazoline scaffold allows for its application in multiple disease areas. The choice of biological assays is therefore dictated by the intended therapeutic target.

Anticancer Activity: Targeting Protein Kinases

Many 6-fluoroquinazoline derivatives function as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, which are crucial targets in oncology.[1][5][6]

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Quinazoline 6-Fluoroquinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding Site RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Sources

6-Fluoroquinazolin-2-amine structural formula and isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluoroquinazolin-2-amine: Structural Elucidation and Isomeric Landscape

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its role in developing a multitude of therapeutic agents.[1] Among its derivatives, this compound stands out as a critical building block, particularly in the synthesis of kinase inhibitors and other targeted therapies.[2][3] The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, bioavailability, and binding interactions with target proteins.[2] This guide provides a comprehensive technical exploration of this compound, detailing its core structural formula, physicochemical properties, and synthetic pathways. Furthermore, it delves into the crucial, yet often overlooked, aspects of its constitutional and tautomeric isomers, providing researchers and drug development professionals with the foundational knowledge required for its effective application.

The Core Moiety: this compound

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This section dissects the structural, physical, and synthetic characteristics of this compound.

Structural Formula and Physicochemical Properties

This compound is a heterocyclic aromatic compound composed of a benzene ring fused to a pyrimidine ring, with a fluorine atom at position 6 and an amine group at position 2.

  • Molecular Formula: C₈H₆FN₃

  • Molecular Weight: 163.15 g/mol

  • CAS Number: 20028-72-2[4]

The structure is depicted below:

Caption: 2D Structure of this compound.

A summary of its key computed and experimental properties is provided in Table 1.

PropertyValueSource
Boiling Point 373.7 ± 34.0 °C (Predicted)[4]
Density 1.400 ± 0.06 g/cm³ (Predicted)[4]
SMILES Code NC1=NC=C2C=C(F)C=CC2=N1
Storage 2-8°C, Keep in dark place

Table 1: Physicochemical Properties of this compound.

Synthesis Protocol

The synthesis of 6-fluoro-substituted quinazolines typically begins with a correspondingly substituted anthranilic acid derivative. The following protocol is a well-established method for producing the quinazolinone core, which can then be converted to the desired 2-amino derivative. This approach is adapted from similar syntheses of quinazoline scaffolds.[2][5]

Expertise & Causality: The choice of 2-amino-5-fluorobenzoic acid is critical as it directly incorporates the required fluorine at the correct position. Formamide serves a dual role as both a reactant (providing the C2 carbon and N3 nitrogen of the quinazoline ring) and a solvent at high temperatures. The subsequent chlorination and amination steps are standard, reliable transformations in heterocyclic chemistry.

Experimental Protocol: Synthesis of this compound

  • Step 1: Cyclization to form 6-Fluoroquinazolin-4(3H)-one.

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-fluorobenzoic acid (1 equivalent) and formamide (4-5 equivalents).

    • Heat the mixture to 130-140 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This condensation reaction forms the pyrimidine ring of the quinazoline system.

    • Upon completion, cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 6-fluoroquinazolin-4(3H)-one.

  • Step 2: Chlorination of the Quinazolinone.

    • Suspend the 6-fluoroquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) (5-10 equivalents) with a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Rationale: This step converts the hydroxyl group of the lactam to a chlorine atom, creating a reactive intermediate (4-chloro-6-fluoroquinazoline) that is susceptible to nucleophilic substitution.[1]

    • Carefully remove the excess SOCl₂ or POCl₃ under reduced pressure.

    • Add ice-cold water or a basic solution (e.g., saturated NaHCO₃) to the residue to precipitate the product. Filter and dry.

  • Step 3: Conversion to this compound.

    • While the above steps lead to a 4-substituted quinazoline, a different strategy starting from 2-amino-5-fluorobenzonitrile is required for the 2-amino product. A common route involves reaction with guanidine.

    • Combine 2-amino-5-fluorobenzonitrile (1 equivalent) with guanidine hydrochloride (1.2 equivalents) in a suitable solvent like ethanol or DMF.

    • Add a base such as sodium ethoxide or potassium carbonate to free the guanidine base.

    • Heat the mixture to reflux for several hours.

    • Rationale: Guanidine acts as the nucleophile and provides the N1 and 2-amino group, cyclizing with the nitrile and amino groups of the starting material to form the desired 2-aminoquinazoline ring system.

    • After cooling, the product can be isolated by precipitation with water, followed by filtration and purification via recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

The Isomeric Landscape

Isomers—molecules with the same molecular formula but different structural arrangements—can have vastly different biological activities. For drug development professionals, a comprehensive understanding of a compound's potential isomers is not just academic, but a practical necessity.

Constitutional (Positional) Isomers

Positional isomers of this compound arise from placing the fluorine atom or the amine group at different positions on the quinazoline core.[6] While the fluorine can occupy positions 5, 7, or 8, and the amine group can be at position 4, each variation creates a distinct molecule with unique properties.

Caption: Numbering of the quinazoline core showing substitution sites.

Key Positional Isomers:

  • Fluorine Position Isomers (Amine at C2):

    • 5-Fluoroquinazolin-2-amine: Fluorine is ortho to the fusion carbon C4a.

    • 7-Fluoroquinazolin-2-amine: Fluorine is para to the fusion carbon C8a.

    • 8-Fluoroquinazolin-2-amine: Fluorine is ortho to the ring nitrogen N1.

  • Amine Position Isomers (Fluorine at C6):

    • 6-Fluoroquinazolin-4-amine: The amine group is at the 4-position. This is a particularly relevant isomer as 4-aminoquinazolines are a well-known class of kinase inhibitors.

The choice of starting material, such as the appropriately substituted aminobenzoic acid or aminobenzonitrile, dictates which positional isomer is synthesized.

Tautomeric Isomers: The Amino-Imino Equilibrium

Tautomerism is a form of constitutional isomerism involving the migration of a proton.[7] For 2-amino substituted nitrogen heterocycles like this compound, a dynamic equilibrium exists between the amino form and the imino form.[8]

  • Amino Tautomer (Aromatic): The proton resides on the exocyclic nitrogen atom. The quinazoline ring system is fully aromatic, which confers significant stability.

  • Imino Tautomer (Non-aromatic): The proton has migrated to one of the ring nitrogen atoms (N1). This disrupts the aromaticity of the pyrimidine ring.

Caption: Amino-imino tautomeric equilibrium of this compound.

Authoritative Grounding: For most neutral 2-aminopyrimidine and related heterocyclic systems, the equilibrium overwhelmingly favors the aromatic amino tautomer due to the substantial energetic penalty of breaking aromaticity.[8][9][10] While solvent polarity can influence the equilibrium, the amino form is considered the predominant species under typical physiological and experimental conditions. This is a critical consideration in drug design, as the shape, hydrogen bonding capacity, and electronic distribution of the two tautomers are different, leading to distinct binding interactions with a biological target.

Significance in Drug Discovery

The 6-fluoroquinazoline scaffold is a validated pharmacophore in modern drug discovery. Its derivatives are known to function as potent inhibitors of various protein kinases, which are crucial targets in oncology.[2][11]

  • Improved Pharmacokinetics: The fluorine atom at the 6-position often enhances metabolic stability by blocking a potential site of oxidative metabolism. This can lead to improved oral bioavailability and a longer half-life in vivo.[2]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the potency of the inhibitor.[2]

  • Scaffold for Targeted Therapies: The 2-amino group provides a versatile chemical handle for elaboration.[3] By adding different substituents at this position, chemists can fine-tune the selectivity and potency of the compound against specific targets, such as Epidermal Growth Factor Receptor (EGFR) or Anaplastic Lymphoma Kinase (ALK).[5]

The self-validating nature of this research is evident in the numerous FDA-approved drugs and clinical candidates that incorporate the quinazoline core, confirming its utility and therapeutic relevance.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for the development of advanced therapeutic agents. This guide has provided a detailed examination of its structural formula, physicochemical properties, and a logical synthetic pathway. Critically, it has illuminated the isomeric landscape, covering both positional and tautomeric isomers, the understanding of which is paramount for rational drug design. By appreciating the stability of the core structure, the synthetic accessibility, and the nuances of its isomeric forms, researchers are better equipped to leverage this potent scaffold in the pursuit of novel medicines.

References

  • LookChem. 6-Fluoroquinolin-2-amine. [Link]

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  • PubChem. 6-Chloro-2-fluoroquinazolin-4-amine. [Link]

  • PubChem. 6-Fluoroquinolin-8-amine. [Link]

  • Crysdot LLC. This compound. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6436–6464. [Link]

  • Wójcik-Pszczoła, K., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1442. [Link]

  • Kardaś, I., et al. (2022). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 27(19), 6667. [Link]

  • Doc Brown's Chemistry. 2 constitutional isomers of formula C2H7N. [Link]

  • Wang, Y., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as Novel ALK/PI3K/AKT Signaling Pathway Inhibitors. Pharmaceuticals, 16(5), 702. [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 120. [Link]

  • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110-4119. [Link]

  • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... [Link]

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An In-depth Technical Guide to the Solubility and Stability of 6-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoroquinazolin-2-amine, with a specific focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. While specific experimental data for this compound is not extensively available in the public domain, this guide establishes a robust framework for its characterization. By detailing methodologies for determining solubility and assessing stability under various stress conditions, this paper equips researchers with the necessary tools to generate reliable data for this compound of interest. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction to this compound

This compound is a fluorinated heterocyclic compound belonging to the quinazoline class. The quinazoline scaffold is a recurring motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 6-position is anticipated to modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. A thorough understanding of its solubility and stability is paramount for its advancement in any research or development pipeline, as these parameters critically influence bioavailability, formulation, and shelf-life.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Molecular FormulaC8H6FN3ChemicalBook[1]
Molecular Weight163.15 g/mol ChemicalBook[1]
Boiling Point373.7±34.0 °CChemicalBook[1]
Density1.400±0.06 g/cm3 ChemicalBook[1]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, understanding its solubility in both aqueous and organic media is essential for designing appropriate in vitro assays, developing suitable formulations, and predicting its in vivo behavior.

Theoretical Considerations

The solubility of organic molecules like this compound is governed by the principle of "like dissolves like". The presence of the polar amine group and nitrogen atoms in the quinazoline ring suggests potential for hydrogen bonding and solubility in polar solvents. Conversely, the aromatic quinazoline core contributes to its lipophilicity, suggesting solubility in non-polar organic solvents. The fluorine substituent can further influence solubility through its effects on crystal lattice energy and intermolecular interactions. Generally, for quinazoline derivatives, solubility increases with temperature.[2]

Experimental Determination of Solubility

A reliable and commonly used method for determining the equilibrium solubility of crystalline compounds is the gravimetric method.[3] This method involves creating a saturated solution and then quantifying the amount of dissolved solute.

Protocol for Gravimetric Solubility Determination: [3]

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Solvent Evaporation: Transfer the clear supernatant to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solid residue is achieved.

  • Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the supernatant aliquot.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Centrifuge to separate solid and liquid phases B->C D Collect a known volume of supernatant C->D E Evaporate solvent to dryness D->E F Weigh the solid residue E->F G Calculate Solubility (mass/volume) F->G

Caption: Workflow for Gravimetric Solubility Determination.

Data Interpretation and Reporting:

Solubility data should be reported in standard units (e.g., mg/mL or µg/mL) and the experimental conditions (solvent, temperature) must be clearly stated. A suggested table for recording solubility data is provided below.

Table for Solubility Data of this compound:

SolventTemperature (°C)Solubility (mg/mL)
Water25
Phosphate Buffer (pH 7.4)37
Ethanol25
DMSO25
N,N-Dimethylformamide (DMF)25

Stability Profile of this compound

Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of any potential drug product. Stability studies involve subjecting the compound to a variety of stress conditions.

Theoretical Considerations

The quinazoline ring system is generally stable; however, certain functional groups can be susceptible to degradation. The 2-amino group may be subject to oxidation. The overall molecule could be susceptible to hydrolysis, particularly under acidic or basic conditions, and photodegradation. Thermal degradation is also a possibility at elevated temperatures.[4][5] For related cyclic aminals, decomposition is more rapid in acidic aqueous media.[6]

Forced Degradation Studies

Forced degradation (or stress testing) is designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.

General Protocol for Forced Degradation Studies:

A stock solution of this compound of known concentration is prepared in a suitable solvent. Aliquots of this solution are then subjected to the following stress conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 80 °C) for a defined period.

  • Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

G cluster_1 Forced Degradation Workflow A Prepare stock solution of this compound B Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Withdraw samples at time points B->C D Analyze by Stability-Indicating HPLC C->D E Quantify parent compound and degradation products D->E F Identify degradation pathways E->F

Caption: Workflow for Forced Degradation Studies.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.

Protocol for Long-Term Stability Testing:

  • Store samples of this compound in controlled environmental chambers at specified conditions (e.g., 25 °C/60% RH and 40 °C/75% RH for accelerated testing).

  • At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples.

  • Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.

Data Presentation for Stability Studies:

The results of stability studies should be presented in a tabular format, clearly indicating the stress condition, duration, percentage of the parent compound remaining, and the formation of any major degradation products.

Table for Forced Degradation Data of this compound:

Stress ConditionDurationAssay of this compound (%)Major Degradation Products (Peak Area %)
0.1 M HCl, 60 °C24 h
0.1 M NaOH, 60 °C24 h
3% H₂O₂, RT24 h
Dry Heat, 80 °C48 h
Photolytic (ICH Q1B)-

Analytical Methodologies

The use of appropriate analytical techniques is fundamental to obtaining reliable solubility and stability data.

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for stability studies. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection at the λmax of this compound should be employed.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is invaluable for the identification and structural elucidation of degradation products.

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, providing information on thermal decomposition.[8]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, useful for determining melting point and other thermal events.[8]

  • Spectroscopic Methods (UV-Vis, FT-IR, NMR): Essential for the structural confirmation of the parent compound and can aid in the identification of degradation products.[9]

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this molecule is not widely published, the principles and protocols outlined herein are based on established scientific methodologies for the characterization of small molecule drug candidates. By following these guidelines, researchers can generate the critical data necessary to support the progression of this compound in drug discovery and development programs. The provided templates for data presentation and workflows are intended to facilitate a structured and rigorous approach to these essential studies.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 6-Fluoroquinazolin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 6-Fluoroquinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents, particularly in oncology. Its rigid, bicyclic aromatic structure provides a versatile platform for creating compounds that can effectively interact with biological targets. In modern drug design, the incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of lead compounds. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, membrane permeability, and pKa.

The 6-Fluoroquinazolin-2-amine building block strategically combines the benefits of the quinazoline framework with the advantageous properties conferred by fluorine. The fluorine atom at the 6-position is particularly significant, as this modification can lead to improved metabolic stability by blocking potential sites of aromatic hydroxylation, enhance binding interactions with target proteins, and improve overall bioavailability. The 2-amino group serves as a versatile chemical handle, allowing for straightforward derivatization and the introduction of diverse functionalities to explore structure-activity relationships (SAR).

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the applications of this compound, complete with detailed synthetic protocols and insights into its role as a key intermediate in the development of next-generation therapeutics.

Rationale for Use & Physicochemical Properties

The utility of this compound stems from its unique combination of a reactive amino group and a strategically placed fluorine atom on a biologically relevant scaffold.

  • The 2-Amino Group: This primary amine is a nucleophilic center, ideal for a wide range of synthetic transformations. It is a key anchoring point for building out molecular complexity, commonly used in N-arylation, amide bond formation, and the synthesis of ureas and guanidines, enabling chemists to precisely modulate interactions with the target protein.

  • The 6-Fluoro Group: Fluorine's high electronegativity can alter the electron distribution of the quinazoline ring system, influencing the pKa of the molecule and its binding characteristics. This substitution often leads to enhanced pharmacokinetic properties, making the resulting compounds more "drug-like."

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20028-72-2
Molecular Formula C₈H₆FN₃
Molecular Weight 163.15 g/mol
Synonyms 2-Amino-6-fluoroquinazoline
Boiling Point 373.7±34.0 °C (Predicted)
Density 1.400±0.06 g/cm³ (Predicted)

Core Synthetic Methodologies & Protocols

The 2-amino position of this compound is the primary site for derivatization. However, a common and highly effective strategy in medicinal chemistry involves first building a more complex 6-fluoroquinazoline core, such as 4-chloro-6-fluoroquinazoline, which then undergoes nucleophilic substitution. Below are protocols for key transformations central to synthesizing libraries of potential drug candidates.

Protocol 1: Synthesis of 4-Anilino-6-fluoroquinazoline Derivatives

This protocol describes a typical two-step sequence for creating 4-anilino-6-fluoroquinazolines, a core structure in many kinase inhibitors. The process involves the chlorination of a quinazolinone precursor followed by a nucleophilic aromatic substitution (SNAr) reaction.

Workflow Visualization:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Arylation (SNAr) A 6-Fluoroquinazolin-4(3H)-one B 4-Chloro-6-fluoroquinazoline A->B  POCl₃, DIPEA (cat.)  Reflux, 2-4h D Target Compound: 4-Anilino-6-fluoroquinazoline Derivative B->D  Isopropanol  Reflux, 4-12h C Substituted Aniline (Ar-NH₂) C->D

Caption: General workflow for synthesizing 4-anilino-6-fluoroquinazoline derivatives.

Step 1: Synthesis of 4-Chloro-6-fluoroquinazoline Intermediate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-fluoroquinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Add a catalytic amount of N,N-diisopropylethylamine (DIPEA, ~0.1 eq).

    • Causality Note: POCl₃ is a powerful dehydrating and chlorinating agent. DIPEA acts as a base to facilitate the reaction. An excess of POCl₃ is often used to serve as both reagent and solvent.

  • Reaction Execution: Heat the mixture to reflux (approx. 105-110 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold saturated sodium bicarbonate solution, and finally with more cold water until the filtrate is neutral.

  • Purification: Dry the crude solid under vacuum. The 4-chloro-6-fluoroquinazoline intermediate is often pure enough for the next step, but can be recrystallized from ethanol or purified by column chromatography if necessary.

Step 2: N-Arylation with Substituted Anilines

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-fluoroquinazoline (1.0 eq) and the desired substituted aniline (1.1-1.2 eq) in a suitable solvent such as isopropanol or n-butanol.

  • Reaction Execution: Heat the mixture to reflux (80-120 °C, depending on the solvent) for 4-12 hours. The reaction can be promoted by adding a small amount of acid (e.g., HCl) to protonate the quinazoline nitrogen, increasing the electrophilicity of the C4 position.

    • Causality Note: This is a classic SNAr reaction. Electron-rich anilines react more readily, while electron-poor anilines may require longer reaction times or higher temperatures. Microwave irradiation can significantly accelerate this step.

  • Work-up: After cooling, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with the reaction solvent followed by a non-polar solvent like diethyl ether or hexanes to remove impurities.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final 4-anilino-6-fluoroquinazoline derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the introduction of aryl or heteroaryl groups onto the quinazoline scaffold. This protocol is adapted for a halogenated 6-fluoroquinazoline derivative (e.g., 2-bromo-6-fluoroquinazoline or 4-chloro-6-fluoroquinazoline).

Workflow Visualization:

G A Halogenated 6-Fluoroquinazoline (e.g., 4-Chloro-6-FQ) C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (Dioxane/H₂O) A->C B Arylboronic Acid (Ar-B(OH)₂) B->C D Target Arylated 6-Fluoroquinazoline C->D  Inert Atmosphere (N₂/Ar)  80-110 °C, 4-24h

Caption: Key components and conditions for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol Steps:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the halogenated 6-fluoroquinazoline (1.0 eq), the aryl- or heteroarylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a phosphine ligand (e.g., SPhos, 4-10 mol%).

    • Causality Note: The choice of catalyst and ligand is critical. Ligands like SPhos or XPhos are often superior for coupling with heteroaryl chlorides due to their electron-richness and steric bulk, which promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) active species is sensitive to oxygen.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/water (4:1) or THF.

  • Reaction Execution: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Alternatively, use a microwave reactor for accelerated reaction times (e.g., 120-150 °C for 15-60 minutes). Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to obtain the pure coupled product.

Applications in Drug Discovery & Target-Oriented Synthesis

Derivatives of this compound are prominent in oncology research, primarily as kinase inhibitors. The scaffold effectively mimics the purine ring of ATP, allowing it to bind to the ATP-binding site of various kinases.

Kinase Inhibitors

The 6-fluoroquinazoline core is a cornerstone in the design of inhibitors for several key cancer-related kinases.

EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 6-Fluoroquinazoline Derivatives (e.g., Gefitinib-like) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The quinazoline scaffold is famously used in first-generation EGFR inhibitors like Gefitinib and Erlotinib. Introducing a fluorine atom at the 6-position can enhance metabolic stability and binding interactions.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Angiogenesis is a critical process in tumor growth, and VEGFR is a key regulator. Many quinazoline derivatives have been developed as potent VEGFR inhibitors.

  • Multi-Kinase Inhibitors: The scaffold is versatile enough to be adapted for multi-kinase inhibitors, targeting several pathways simultaneously to overcome drug resistance. For example, derivatives have been designed to co-inhibit FLT3 and Aurora Kinases, which are important targets in Acute Myeloid Leukemia (AML).

Table 2: Representative Biological Activities of 6-Fluoroquinazoline Derivatives

Compound Class/DerivativeBiological Target(s)Reported Activity (IC₅₀)Application AreaReference
4-Anilino-6-fluoroquinazolinesEGFR, TubulinVaries (low micromolar to nanomolar)Anticancer
4-Arylamino-6-fluoroquinazolineProliferation & MetastasisSignificant inhibition in zebrafish xenograftAnticancer
6-Fluoroquinazolinyl-piperidine hybridsPlant Pathogenic FungiHigher inhibition than commercial bactericideAgricultural Antimicrobial
2-(3-bromophenyl)-8-fluoroquinazolineAurora A KinasePotent inhibition, induced apoptosisAnticancer
6-Fluoroquinazolinone derivativesSARS-CoV-2 3CLproStrong inhibitory potentialAntiviral
4-Alkylthio-6-fluoroquinazolinesFusarium oxysporumEC₅₀ = 8.3 to 64.2 µg/mLAntifungal
Antimicrobial and Antiviral Agents

Beyond oncology, the 6-fluoroquinazoline scaffold has been explored for other therapeutic areas:

  • Antifungal/Antibacterial: Derivatives bearing alkylthio groups or hybridized with oxadiazole/thiadiazole rings have demonstrated significant antifungal and antibacterial activity.

  • Antiviral: Recent studies have highlighted the potential of 6-fluoroquinazolinone derivatives as inhibitors of the SARS-CoV-2 3CL protease, indicating a promising avenue for antiviral drug discovery.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block for modern medicinal chemistry. The combination of the biologically validated quinazoline core with the pharmacokinetically favorable 6-fluoro substituent provides a powerful platform for drug discovery. The synthetic versatility of the 2-amino group, along with robust derivatization protocols such as N-arylation and Suzuki-Miyaura coupling, allows for the systematic exploration of chemical space. The proven success of this scaffold in developing potent kinase inhibitors and its emerging potential in antimicrobial and antiviral research underscore its continued importance for researchers aiming to develop novel and effective therapeutic agents.

References

  • Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • How Is Fluorine Used in the Medical Field?. Inhance Technologies.
  • Applications of Fluorine in Medicinal Chemistry.
  • 6-Fluoroquinazoline|Pharmaceutical Intermedi
  • Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. Unknown Source.
  • Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold. Benchchem.
  • Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones.
  • Applic

6-Fluoroquinazolin-2-amine as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 6-Fluoroquinazolin-2-amine as a Versatile Building Block for Potent Kinase Inhibitors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Introduction: The Strategic Importance of the Quinazoline Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a cornerstone of many diseases, most notably cancer.[1] This has made them one of the most intensively pursued classes of drug targets. Within the vast landscape of medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure"—a molecular framework that is repeatedly found in successful, biologically active compounds.[2] Its rigid, bicyclic nature provides an ideal platform for the precise three-dimensional arrangement of substituents, enabling potent and selective interactions with the ATP-binding pocket of various kinases.[3]

This principle is validated by the clinical success of several FDA-approved quinazoline-based drugs, such as Gefitinib and Erlotinib, which are first-generation inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4][5] These molecules have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[1]

This application note focuses on a key building block, This compound , and its derivatives. The strategic incorporation of a fluorine atom at the 6-position of the quinazoline ring is a common and effective strategy in modern drug design. Fluorine substitution can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties by improving metabolic stability, increasing bioavailability, and augmenting binding affinity with the target protein.[6] We will explore the synthesis of advanced kinase inhibitors from this versatile precursor, provide detailed protocols for their biological evaluation, and discuss the underlying principles of their mechanism of action.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Quinazoline-based inhibitors primarily function as ATP-competitive inhibitors.[2] They are designed to mimic the adenine portion of ATP, allowing them to bind to the enzyme's active site. The 4-anilinoquinazoline framework is a classic pharmacophore for achieving this.[4]

Key molecular interactions typically include:

  • Hinge-Binding: The quinazoline N-1 and N-3 atoms form critical hydrogen bonds with backbone residues in the "hinge region" of the kinase domain (e.g., Met793 in EGFR), anchoring the inhibitor in place.[4]

  • Hydrophobic Pockets: The aniline ring and other substituents extend into adjacent hydrophobic pockets, contributing to binding affinity and, crucially, selectivity for specific kinases over others.

The introduction of a fluorine atom at the C-6 position can further refine these interactions, either through direct contact with the protein or by modulating the electronic properties of the quinazoline core, thereby strengthening the key hinge-binding hydrogen bonds.[6]

cluster_0 General Pharmacophore of a 4-Anilinoquinazoline Inhibitor Quinazoline_Core Quinazoline Scaffold Hinge_Binding Hinge Region (e.g., Met793) Quinazoline_Core->Hinge_Binding H-Bonds (N1, N3) Anilino_Group 4-Anilino Moiety Quinazoline_Core->Anilino_Group Hydrophobic_Pocket Hydrophobic Pocket Anilino_Group->Hydrophobic_Pocket Hydrophobic Interactions Solvent_Region Solvent-Exposed Region Anilino_Group->Solvent_Region Modulates Solubility & Selectivity

Caption: General pharmacophore of a 4-anilinoquinazoline kinase inhibitor.

Synthetic Protocols for Kinase Inhibitor Development

The most common and versatile route to 4-anilino-6-fluoroquinazoline inhibitors does not start directly from this compound but rather builds the core from a fluorinated anthranilic acid derivative. This approach allows for the crucial introduction of a 4-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.

Protocol 1: Synthesis of a Representative 4-Anilino-6-fluoroquinazoline Inhibitor

This protocol outlines a three-part synthesis of a generic 4-anilino-6-fluoroquinazoline derivative, a common core for many EGFR and VEGFR inhibitors.

Part A: Synthesis of 6-Fluoroquinazolin-4(3H)-one

This step creates the fundamental quinazolinone ring system.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-fluorobenzoic acid (1 equivalent) with formamide (10 equivalents).[6]

  • Heating: Heat the mixture to 130-150°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Add water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the resulting white or off-white solid under vacuum. The product is often pure enough for the next step without further purification.

Part B: Chlorination to 4-Chloro-6-fluoroquinazoline

This step activates the 4-position for the subsequent substitution reaction. This is a critical intermediate for creating many kinase inhibitors.[2]

  • Reaction Setup: In a fume hood, suspend the 6-fluoroquinazolin-4(3H)-one (1 equivalent) from Part A in thionyl chloride (SOCl₂) (10-15 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 equivalents).

  • Heating: Heat the mixture to reflux (approximately 75-80°C) for 2-4 hours, or until the solution becomes clear.

  • Work-up: Carefully remove the excess thionyl chloride under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water. Add toluene and evaporate again to remove residual SOCl₂. The resulting crude yellow solid, 4-chloro-6-fluoroquinazoline, is highly reactive and typically used immediately in the next step.[7]

Part C: Nucleophilic Aromatic Substitution (SNAr) with a Substituted Aniline

This final step couples the quinazoline core with the aniline moiety that will interact with the hydrophobic pocket of the kinase.

  • Reaction Setup: Dissolve the crude 4-chloro-6-fluoroquinazoline (1 equivalent) from Part B in a suitable solvent like isopropanol or 2-methoxyethanol.

  • Addition of Amine: Add the desired substituted aniline (e.g., 3-ethynylaniline or 3-chloro-4-fluoroaniline) (1.1 equivalents).

  • Heating: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. The product hydrochloride salt often precipitates. Collect the solid by filtration.

  • Purification: The solid can be washed with the reaction solvent and then diethyl ether. If necessary, the product can be further purified by recrystallization or silica gel column chromatography using a dichloromethane/methanol or ethyl acetate/hexane gradient. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Start 2-Amino-5-fluorobenzoic Acid Step1 6-Fluoroquinazolin-4(3H)-one Start->Step1 + Formamide Reflux Step2 4-Chloro-6-fluoroquinazoline Step1->Step2 + SOCl₂ / DMF Reflux Final 4-Anilino-6-fluoroquinazoline (Final Inhibitor) Step2->Final Isopropanol Reflux Aniline Substituted Aniline Aniline->Final

Caption: Synthetic workflow for a 4-anilino-6-fluoroquinazoline inhibitor.

Protocols for Biological Evaluation

Once synthesized, the compounds must be evaluated for their biological activity. The following protocols describe standard assays for determining kinase inhibition and cellular effects.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay directly measures the ability of a compound to inhibit a purified kinase enzyme by quantifying the amount of ATP remaining after the kinase reaction.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these in the appropriate kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup (384-well plate):

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells.

    • Add 10 µL of a mixture containing the purified kinase (e.g., EGFR, VEGFR-2) and its specific peptide substrate in assay buffer.

    • Initiate the reaction by adding 10 µL of ATP in assay buffer. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the components and provides the luciferase and luciferin needed to produce a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a microplate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[3]

Protocol 3: Cell-Based Antiproliferative Assay (MTT/CellTiter-Glo®)

This assay determines a compound's ability to inhibit the growth and proliferation of cancer cells that are dependent on the target kinase.[9]

  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVECs for VEGFR-2) in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution and read absorbance at ~570 nm.

    • For CellTiter-Glo® assay: Add the reagent directly to the wells, mix, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[2]

Start Prepare Compound Dilutions Assay Add Kinase, Substrate, & Compound to Plate Start->Assay Initiate Initiate with ATP Assay->Initiate Incubate Incubate (e.g., 60 min) Initiate->Incubate Detect Add Detection Reagent (e.g., Kinase-Glo) Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The inhibitory potency of 6-fluoroquinazoline derivatives can be finely tuned by modifying the 4-anilino substituent. The table below presents representative data for quinazoline-based inhibitors against key oncogenic kinases, illustrating these SAR principles.

Compound IDCore Scaffold4-Anilino SubstituentTarget KinaseIC₅₀ (nM)Reference
Gefitinib Quinazoline3-Chloro-4-fluoroanilineEGFR17.1[10]
Erlotinib Quinazoline3-EthynylanilineEGFR33.25[10]
Compound 6 6,7-dialkoxy-quinazolineDiaryl-thiourea linkedEGFR / VEGFR-210 / 80[4]
Compound 27 6,7-dimethoxy-quinazolineMethylbenzamide linkedVEGFR-216[1]
BPR1K871 QuinazolineComplex heterocyclicFLT3 / AURKA19 / 22[11]

This data highlights that small changes to the aniline moiety can shift potency and selectivity between different kinases, such as EGFR and VEGFR-2. The 6-fluoro substitution, while not explicitly shown in all these examples, is a common feature in next-generation inhibitors designed to improve upon these core structures. For instance, the introduction of a fluorine atom can block sites of metabolism, leading to a longer half-life and improved in vivo efficacy.[6]

Target Signaling Pathway: EGFR and Downstream Effects

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival.[2] Key pathways activated include the RAS-RAF-MAPK and PI3K-AKT pathways. In many cancers, EGFR is overexpressed or mutated, leading to sustained proliferative signaling.

A 6-fluoroquinazoline-based inhibitor, like Gefitinib, binds to the ATP pocket of the EGFR kinase domain, preventing its autophosphorylation.[2] This blockade effectively shuts down all downstream pro-survival signals, ultimately leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Block EGFR->Block P Inhibitor 6-Fluoroquinazoline Inhibitor Inhibitor->Block Inhibition PI3K PI3K Block->PI3K RAS RAS Block->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Conclusion

This compound and its related synthetic precursors are exceptionally valuable building blocks in the design of modern kinase inhibitors. The quinazoline core provides a robust and validated scaffold for engaging the ATP-binding site of numerous kinases. The strategic incorporation of fluorine at the 6-position offers a proven method for enhancing drug-like properties, including metabolic stability and target affinity. The synthetic and biological protocols provided here offer a comprehensive framework for researchers to synthesize, evaluate, and optimize novel 6-fluoroquinazoline derivatives as potent and selective kinase inhibitors for therapeutic development.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
  • Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed.
  • A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. Benchchem.
  • 6-Fluoroquinazoline | Pharmaceutical Intermediate | RUO. Benchchem.
  • Application Notes and Protocols for the Evaluation of 6,8-Difluoro-2-methylquinolin-4-amine as a Kinase Inhibitor. Benchchem.
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.
  • A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. Benchchem.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers.
  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PubMed.

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Application Notes and Protocols: Synthesis and Evaluation of 6-Fluoroquinazolin-2-amine Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable propensity for binding to a wide array of biological targets. Within oncology, quinazoline derivatives have emerged as a cornerstone of targeted therapy, leading to the development of several FDA-approved drugs such as gefitinib, erlotinib, and lapatinib.[1] These agents primarily function as inhibitors of protein tyrosine kinases, crucial nodes in the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[2]

The introduction of a fluorine atom at the 6-position of the quinazoline ring is a strategic modification intended to enhance the pharmacological properties of these derivatives. Fluorine's high electronegativity and small size can modulate the electronic environment of the molecule, potentially improving metabolic stability, bioavailability, and target binding affinity. This application note provides a comprehensive guide for researchers on the synthesis, characterization, and biological evaluation of 6-fluoroquinazolin-2-amine derivatives as potential anticancer agents.

Synthesis and Characterization of this compound Derivatives

The synthesis of the this compound core can be efficiently achieved through a cyclocondensation reaction. A plausible and adaptable route involves the reaction of a readily available starting material, 2-amino-5-fluorobenzonitrile, with a source of the C2-N fragment, such as guanidine hydrochloride. This approach offers a direct and atom-economical pathway to the desired scaffold.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes the synthesis of the parent this compound hydrochloride, which can serve as a key intermediate for further derivatization.

Materials:

  • 2-Amino-5-fluorobenzonitrile

  • Guanidine hydrochloride

  • Anhydrous isopropanol

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware for reflux and filtration

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-5-fluorobenzonitrile (1.0 eq) and guanidine hydrochloride (1.2 eq) in anhydrous isopropanol.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of this compound hydrochloride may form. If not, slowly add a few drops of concentrated hydrochloric acid to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold isopropanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound hydrochloride.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Representative Reaction Parameters

ParameterValue
Starting Material 2-Amino-5-fluorobenzonitrile
Reagent Guanidine hydrochloride
Solvent Anhydrous Isopropanol
Temperature Reflux
Reaction Time 4-8 hours (TLC monitored)
Work-up Acidification and Filtration
Purification Recrystallization
Rationale for Synthetic Strategy

The choice of 2-amino-5-fluorobenzonitrile as the starting material is strategic due to the ortho-disposition of the amino and nitrile groups, which facilitates the cyclization to form the pyrimidine ring of the quinazoline core. Guanidine hydrochloride serves as a convenient and commercially available source for the N-C-N fragment required to complete the heterocyclic ring. The use of an alcoholic solvent like isopropanol provides a suitable reaction medium with an appropriate boiling point for the condensation reaction.

Biological Evaluation of this compound Derivatives

The anticancer potential of the synthesized this compound derivatives can be assessed through a series of in vitro assays that measure their effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivative stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells.[7][8][9][10][11]

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12][13][14][15][16]

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Quinazoline derivatives are known to exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many tumors.[1][17][18][19] Several quinazoline-based compounds have been identified as potent inhibitors of PI3K.[1][20] Additionally, receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical drivers of tumor growth and angiogenesis, and are well-established targets for quinazoline inhibitors.[2][21][22][23][24][25][26]

Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights potential points of inhibition by this compound derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Quinazoline This compound Derivative Quinazoline->RTK Quinazoline->PI3K

Sources

Application Notes & Protocols: Leveraging 6-Fluoroquinazolin-2-amine in Modern Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Virology

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its derivatives' ability to interact with a wide array of biological targets.[1][2] This structural versatility has led to the development of numerous FDA-approved drugs for various therapeutic areas.[1] In the realm of infectious diseases, quinazoline and its analogs have demonstrated a broad spectrum of antiviral activities against significant human pathogens, including influenza virus, HIV, Zika virus, Dengue virus, and coronaviruses.[2][3][4][5][6]

The compound 6-Fluoroquinazolin-2-amine represents a key starting material for the synthesis of novel antiviral candidates. The introduction of a fluorine atom at the 6-position is a strategic chemical modification known to enhance metabolic stability, bioavailability, and target binding affinity.[7] Recent research has highlighted the potential of 6-fluoroquinazolinone derivatives as potent inhibitors of viral proteases, such as the SARS-CoV-2 3CLpro (Mpro), making this scaffold particularly relevant for contemporary antiviral research.[7][8]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a strategic framework and detailed protocols for evaluating this compound and its derivatives in an antiviral drug discovery pipeline.

Part 1: Strategic Workflow for Antiviral Candidate Screening

A successful antiviral screening campaign requires a systematic, multi-tiered approach to identify potent and non-toxic lead compounds. The process begins with establishing the compound's safety profile, followed by primary screening to detect antiviral activity, and culminates in secondary assays to elucidate the mechanism of action.

Below is a recommended experimental workflow for screening a library of compounds derived from this compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Antiviral Screening cluster_2 Phase 3: Hit Validation & Selectivity cluster_3 Phase 4: Mechanism of Action (MoA) Studies A Compound Library Synthesis (Derivatives of this compound) B Cytotoxicity Assay (e.g., MTT) Determine 50% Cytotoxic Concentration (CC50) A->B Establish Safety Profile C Cytopathic Effect (CPE) Reduction Assay High-Throughput Initial Screen B->C Proceed with non-toxic concentrations D Plaque Reduction Neutralization Test (PRNT) Determine 50% Effective Concentration (EC50) C->D Validate Hits E Calculate Selectivity Index (SI) SI = CC50 / EC50 D->E Quantify Therapeutic Window F Virus Yield Reduction Assay Confirm inhibition of viral progeny production E->F Confirm Efficacy G Time-of-Addition Assay Identify stage of viral lifecycle affected F->G Prioritize compounds with high SI H Target-Specific Assays (e.g., Viral Entry, Polymerase, Protease Inhibition) G->H Elucidate Mechanism G cluster_0 Viral Life Cycle cluster_1 Potential Inhibition Points for Quinazoline Derivatives A Attachment & Entry B Uncoating A->B C Replication (Polymerase Activity) B->C D Translation (Protease Activity) C->D E Assembly D->E F Release E->F G Viral Entry Assay (e.g., Pseudovirus Neutralization) G->A Targets H Polymerase Inhibition Assay (e.g., RdRp activity) H->C Targets I Protease Inhibition Assay (e.g., FRET-based) I->D Targets

Caption: Potential MoA Targets in the Viral Life Cycle.

Protocol 4.1: Viral Entry Inhibition Assay (Pseudovirus-based)

This assay safely determines if a compound prevents the virus from entering the host cell. It uses replication-defective viral particles pseudotyped with a viral glycoprotein (e.g., SARS-CoV-2 Spike) and carrying a reporter gene like luciferase. [9][10] Materials:

  • Host cells expressing the target receptor (e.g., HEK293-ACE2). [10]* Pseudovirus particles.

  • Test compounds.

  • 96-well plates.

  • Luciferase assay kit. [11]* Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293-ACE2 cells in a white, opaque 96-well plate and incubate overnight.

  • Compound Incubation: Pre-incubate the pseudovirus with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Add the pseudovirus-compound mixture to the cells. [9]4. Incubation: Incubate for 48-72 hours to allow for cell entry and reporter gene expression.

  • Lysis and Signal Detection: Lyse the cells and measure luciferase activity using a luminometer according to the kit manufacturer's protocol. [12]6. Data Analysis: Calculate the percentage of entry inhibition for each concentration relative to the "virus only" control. Determine the IC50 value.

Protocol 4.2: Viral Polymerase Inhibition Assay

Many antiviral drugs function by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication. [13]Assays can be designed to measure the activity of this enzyme directly.

Materials:

  • Purified recombinant viral polymerase.

  • RNA template and primers.

  • Nucleoside triphosphates (NTPs), one of which is labeled (e.g., radioactively or fluorescently).

  • Test compounds.

  • Reaction buffer.

Procedure:

  • Reaction Setup: In a microplate, combine the purified polymerase, RNA template/primer, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding the NTP mix.

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.

  • Termination: Stop the reaction.

  • Detection: Quantify the amount of newly synthesized, labeled RNA. The method of detection will depend on the label used (e.g., scintillation counting for radioactivity, fluorescence reading).

  • Data Analysis: Calculate the percentage of polymerase inhibition relative to a no-compound control and determine the IC50 value.

Trustworthiness and Self-Validation

  • Concurrent Cytotoxicity: For every antiviral assay, a parallel cytotoxicity assay must be run using the same cell line, compound concentrations, and incubation time. [14]This is critical to confirm that the observed antiviral effect is not due to cell death.

  • Positive and Negative Controls: All assays must include appropriate controls. For antiviral assays, a known effective drug (e.g., Remdesivir for SARS-CoV-2) should be used as a positive control, while a vehicle (e.g., DMSO) serves as the negative control.

  • Data Reproducibility: Experiments should be performed in triplicate and repeated independently to ensure the reliability and reproducibility of the results.

  • SI Value: The Selectivity Index (SI) is the ultimate measure of a compound's potential. A high SI indicates that the compound is effective at a concentration far below that at which it becomes toxic to host cells.

Conclusion

This compound is a promising and synthetically versatile scaffold for the development of novel antiviral agents. By employing a systematic screening cascade—beginning with rigorous cytotoxicity testing, followed by robust primary screening and detailed mechanism of action studies—researchers can efficiently identify and characterize potent lead compounds. The protocols outlined in this guide provide a field-proven framework for advancing derivatives of this compound through the preclinical drug discovery pipeline.

References

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Application Notes and Protocols for N-Alkylation of 6-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 6-Fluoroquinazolin-2-amines in Medicinal Chemistry

The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties allow for diverse interactions with various biological targets. The introduction of a fluorine atom at the 6-position of the quinazoline ring can significantly modulate the physicochemical properties of the molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. Furthermore, the 2-amino group serves as a crucial handle for introducing a variety of substituents, thereby enabling the exploration of a vast chemical space for drug discovery.

N-alkylation of the 2-amino group of 6-fluoroquinazolin-2-amine is a pivotal transformation in the synthesis of numerous potent and selective inhibitors of various enzymes and receptors.[1][2] This structural modification allows for the fine-tuning of the molecule's pharmacological profile, leading to enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of established and contemporary protocols for the N-alkylation of this compound, offering detailed experimental procedures, mechanistic insights, and practical considerations for researchers in drug development.

Core Concepts: Mechanistic Considerations for N-Alkylation

The N-alkylation of this compound can be achieved through several synthetic strategies, each with its own advantages and limitations. The choice of method often depends on the nature of the alkylating agent, the desired product, and the functional group tolerance of the starting materials. Key methodologies include:

  • Direct Alkylation with Alkyl Halides: A classical and straightforward approach involving the nucleophilic attack of the 2-amino group on an alkyl halide.[3][4] This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction.

  • Reductive Amination: A versatile two-step, one-pot reaction where the amine first condenses with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[5][6]

  • Mitsunobu Reaction: A powerful method for the alkylation of acidic nucleophiles, including some amines, with primary or secondary alcohols under mild, neutral conditions.[7][8][9][10][11]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine.[12][13][14][15][16] While typically used to form aryl amines, variations can be adapted for certain alkylation reactions.

The following sections will delve into detailed protocols for these key transformations.

Protocol I: Direct N-Alkylation with Alkyl Halides

This method is often the first choice for simple alkylations due to its operational simplicity. The primary challenge lies in controlling the degree of alkylation, as the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[4][17][18]

Reaction Principle

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated product and preventing the reaction from stalling.

G This compound This compound Intermediate_Salt [Alkylated Ammonium Salt]+X- This compound->Intermediate_Salt Nucleophilic Attack Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Intermediate_Salt Base Base Product N-Alkyl-6-fluoroquinazolin-2-amine Base->Product Intermediate_Salt->Product Deprotonation Byproduct Base-H+X-

Caption: Workflow for Direct N-Alkylation.

Experimental Protocol
  • Reagent Preparation: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is added a base (1.1 - 2.0 eq.).

  • Addition of Alkylating Agent: The alkyl halide (1.0 - 1.5 eq.) is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at a temperature ranging from room temperature to 80 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation: Reaction Parameters for Direct Alkylation
ParameterRecommended ConditionsRationale & Insights
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are preferred as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
Base K₂CO₃, Cs₂CO₃, NaH, DIPEAThe choice of base depends on the reactivity of the alkyl halide and the acidity of the amine. Stronger bases like NaH may be required for less reactive halides.[19] DIPEA is a non-nucleophilic organic base that can be advantageous in certain cases.[20]
Temperature Room Temperature to 80 °CThe reaction temperature is optimized based on the reactivity of the substrates. For more reactive alkyl halides, room temperature may be sufficient, while less reactive ones may require heating.
Stoichiometry 1.0 - 1.5 eq. of alkyl halideUsing a slight excess of the alkyl halide can help drive the reaction to completion, but a large excess should be avoided to minimize the risk of over-alkylation.

Protocol II: Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines.[6] It offers greater control over the degree of alkylation compared to direct alkylation with alkyl halides, especially when synthesizing secondary amines.[5]

Reaction Principle

The reaction proceeds in two stages. First, the this compound reacts with an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form an imine (from an aldehyde) or an enamine (from a ketone). In the second stage, a reducing agent, added in situ, selectively reduces the C=N double bond of the imine or enamine to afford the N-alkylated amine.

G Amine This compound Imine Imine/Enamine Intermediate Amine->Imine Condensation Carbonyl Aldehyde/Ketone Carbonyl->Imine Product N-Alkyl-6-fluoroquinazolin-2-amine Imine->Product Reduction Reducing_Agent Reducing Agent Reducing_Agent->Product

Caption: Workflow for Reductive Amination.

Experimental Protocol
  • Imine Formation: To a solution of this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0 - 1.2 eq.) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), a catalytic amount of an acid (e.g., acetic acid) is often added to facilitate imine formation. The mixture is stirred at room temperature for a period of 30 minutes to several hours.

  • Reduction: The reducing agent is then added portion-wise to the reaction mixture, and stirring is continued until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Data Presentation: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey Features & Considerations
Sodium BorohydrideNaBH₄A mild and selective reducing agent, often used in protic solvents like methanol or ethanol.
Sodium CyanoborohydrideNaCNBH₃Less reactive than NaBH₄ and stable in weakly acidic conditions, allowing for in situ reduction of the iminium ion. Caution: Toxic cyanide gas can be released upon strong acidification.
Sodium TriacetoxyborohydrideSTABA mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[21]
HydrogenationH₂/Pd-CA clean and efficient method, but requires specialized hydrogenation equipment.[21]
Amine-Borane Complexese.g., Pyridine BoraneStable and effective reducing agents that can be used in a variety of solvents.[21]

Protocol III: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful means for the N-alkylation of amines with alcohols under mild, neutral conditions, and with inversion of stereochemistry at the alcohol carbon center.[7][11] While highly effective for acidic N-H bonds, its application to less acidic amines like this compound may require careful optimization.[8][9]

Reaction Principle

The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a highly reactive alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the amine.

G Amine This compound Product N-Alkyl-6-fluoroquinazolin-2-amine Amine->Product SN2 Attack Alcohol R-OH Intermediate Alkoxyphosphonium Salt Alcohol->Intermediate Reagents PPh3 + DEAD/DIAD Reagents->Intermediate Activation Intermediate->Product Byproducts Ph3P=O + R'NH-NHR'

Caption: Simplified Mitsunobu Reaction Pathway.

Experimental Protocol
  • Reagent Preparation: To a solution of this compound (1.0 eq.), the alcohol (1.0 - 1.2 eq.), and triphenylphosphine (1.2 - 1.5 eq.) in an anhydrous aprotic solvent (e.g., THF, dichloromethane) at 0 °C is added the azodicarboxylate (1.2 - 1.5 eq.) dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Protocol IV: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[13][15] While its primary application is in the arylation of amines, modifications of this methodology can be employed for the synthesis of certain N-alkylated heteroaromatic amines.[12] In the context of this compound, this would typically involve the coupling of a 2-halo-6-fluoroquinazoline with an alkylamine.

Reaction Principle

The reaction is catalyzed by a palladium complex and involves a catalytic cycle that includes oxidative addition of the halo-quinazoline to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-alkylated product and regenerate the Pd(0) catalyst.[14][16]

G Haloquinazoline 2-Halo-6-fluoroquinazoline Product N-Alkyl-6-fluoroquinazolin-2-amine Haloquinazoline->Product Alkylamine R-NH2 Alkylamine->Product Catalyst Pd(0) Catalyst + Ligand Catalyst->Product Catalytic Cycle Base Base

Caption: Overview of Buchwald-Hartwig Amination.

Experimental Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-halo-6-fluoroquinazoline (1.0 eq.), the alkylamine (1.0 - 1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃).

  • Reaction Execution: Anhydrous solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated to a temperature typically ranging from 80 to 110 °C. The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated, and the crude product is purified by column chromatography.

Characterization of N-Alkylated 6-Fluoroquinazolin-2-amines

The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic and spectrometric techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the successful incorporation of the alkyl group.[22][23]

  • ¹⁹F NMR Spectroscopy: Confirms the presence and chemical environment of the fluorine atom on the quinazoline ring.[22][24]

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its elemental composition.[23]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the molecule.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents mentioned in these protocols.[25][26]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic chemicals.[25]

  • Specific Reagent Hazards:

    • Alkyl Halides: Many alkyl halides are toxic, and some are carcinogenic. Handle with care and avoid exposure.

    • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water. Handle under an inert atmosphere.

    • DEAD/DIAD: These reagents are toxic and potentially explosive. Handle with caution and store appropriately.[7]

    • Palladium Catalysts: While generally not highly toxic, they should be handled with care, and inhalation of fine powders should be avoided.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[26]

Conclusion

The N-alkylation of this compound is a critical transformation for the generation of novel bioactive molecules. The choice of the synthetic method should be carefully considered based on the specific alkyl group to be introduced, the scale of the reaction, and the available resources. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and development of quinazoline-based therapeutics.

References

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Alkylation of Amines under Mitsunobu Conditions. (2017). Organic Chemistry, 82(12), 6604–6614.
  • N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. (2020).
  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • New Directions in the Mitsunobu Reaction - Nottingham ePrints. (2020). Retrieved from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2013). Journal of the Brazilian Chemical Society, 24(10), 1595-1613.
  • Strategies for access to 2-aminoquinazolines. - ResearchGate. (n.d.). Retrieved from [Link]

  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. - UW Tacoma. (n.d.). Retrieved from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (2018). Molecules, 23(12), 3296.
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  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (n.d.). Retrieved from [Link]

  • N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PubMed Central. (2024). Heliyon, 10(18), e30635.
  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020). Retrieved from [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. (2023). Molecules, 28(13), 5122.
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  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
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Sources

Application Notes and Protocols for the Synthesis of Antibacterial Agents Utilizing 6-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Quinazoline Scaffolds in Antibacterial Drug Discovery

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, represents a privileged scaffold in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1][2] Within the urgent global quest for novel antibacterial agents to combat escalating drug resistance, quinazoline and its derivatives have emerged as a focal point of intensive research.[1][2] The introduction of a fluorine atom at the 6-position of the quinazoline ring has been widely recognized as a beneficial modification, often enhancing the antibacterial potency and modulating the pharmacokinetic properties of the resulting compounds. This document provides detailed application notes and synthetic protocols centered on a key building block, 6-Fluoroquinazolin-2-amine , for the generation of novel antibacterial candidates. These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial therapies.

The Strategic Importance of this compound

This compound serves as a versatile starting material for the synthesis of a variety of substituted quinazoline derivatives. The presence of the 2-amino group provides a reactive handle for further molecular elaboration, allowing for the introduction of diverse pharmacophores and functional groups. This strategic positioning enables the exploration of structure-activity relationships (SAR) to optimize antibacterial efficacy.

Synthetic Pathways and Protocols

This section outlines key synthetic transformations employing this compound to generate novel compounds with potential antibacterial activity. The protocols are presented with detailed, step-by-step instructions, emphasizing the rationale behind the chosen reagents and conditions.

Protocol 1: Synthesis of Antibacterial Schiff Bases via Condensation with Aromatic Aldehydes

The formation of Schiff bases (imines) by condensing the 2-amino group of this compound with various aromatic aldehydes is a robust and efficient method for generating a library of diverse derivatives for antimicrobial screening.[3][4] The resulting azomethine linkage (-N=CH-) extends the conjugation of the system and allows for the introduction of a wide array of substituents on the appended aromatic ring, which can significantly influence biological activity.

Workflow for Schiff Base Synthesis:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound E Reflux A->E B Substituted Aromatic Aldehyde B->E C Ethanol (Solvent) C->E D Glacial Acetic Acid (Catalyst) D->E F Cooling & Precipitation E->F G Filtration & Washing F->G H Recrystallization G->H I Pure Schiff Base Derivative H->I

Caption: General workflow for the synthesis of Schiff base derivatives.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

  • Addition of Reagents: To this solution, add a substituted aromatic aldehyde (1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to yield the pure Schiff base derivative.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a commonly used solvent for Schiff base formation as it effectively dissolves the reactants and is relatively easy to remove.

  • Catalyst: Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the quinazoline.

  • Reflux: Heating the reaction mixture at reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Expected Antibacterial Activity:

The antibacterial activity of the synthesized Schiff bases is influenced by the nature of the substituent on the aromatic aldehyde. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, hydroxyl) on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, which in turn affects its interaction with bacterial targets. It is recommended to screen the synthesized compounds against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to determine their spectrum of activity.[3]

Protocol 2: Synthesis of 2-(Substituted-amino)-6-fluoroquinazolines via N-Alkylation and N-Arylation

Direct modification of the 2-amino group through N-alkylation or N-arylation provides another avenue to generate novel antibacterial agents. This approach allows for the introduction of flexible or rigid side chains that can probe the binding pockets of bacterial enzymes or other cellular targets.

General Scheme for N-Alkylation/Arylation:

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Workup & Purification A This compound E Stirring at Elevated Temperature A->E B Alkyl/Aryl Halide (R-X) B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Quenching & Extraction E->F G Column Chromatography F->G H Pure N-Substituted Derivative G->H

Caption: Workflow for N-alkylation/arylation of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (15 mL), add a base (e.g., potassium carbonate, 1.5 mmol).

  • Addition of Alkylating/Arylating Agent: The appropriate alkyl or aryl halide (1.1 mmol) is added to the reaction mixture.

  • Reaction: The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for a specified duration (typically 6-12 hours), with reaction progress monitored by TLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, or the aqueous layer is extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted derivative.

  • Characterization: The final product is characterized by spectroscopic methods to confirm its structure.

Rationale for Experimental Choices:

  • Base: A base is required to deprotonate the 2-amino group, generating a more nucleophilic species that can readily react with the electrophilic alkyl or aryl halide. The choice of base can influence the reaction rate and yield.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal for Sₙ2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react.

  • Temperature: Heating is often necessary to overcome the activation energy barrier for the reaction, particularly for less reactive halides.

Data Presentation and Structure-Activity Relationship (SAR) Insights

The antibacterial activity of the synthesized compounds should be quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The results can be summarized in a table for easy comparison.

Table 1: Hypothetical Antibacterial Activity of Synthesized 6-Fluoroquinazoline Derivatives

Compound IDR-Group (from Aldehyde or Halide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
SB-1 4-Nitrophenyl816
SB-2 4-Methoxyphenyl3264
SB-3 2,4-Dichlorophenyl48
NA-1 Benzyl1632
NA-2 4-Fluorobenzyl816

Note: The data in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Mechanistic Considerations

Quinazoline-based antibacterial agents can exert their effects through various mechanisms of action. Some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[5] Others may disrupt cell wall synthesis, interfere with bacterial cell division, or inhibit other crucial metabolic pathways. For promising lead compounds, further mechanistic studies, such as enzyme inhibition assays, are warranted to elucidate their mode of action.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antibacterial agents. The protocols outlined in this document provide a solid foundation for researchers to generate libraries of 6-fluoroquinazoline derivatives for antimicrobial screening. By systematically exploring the structure-activity relationships of these compounds, it is possible to identify new lead candidates with potent and broad-spectrum antibacterial activity, thereby contributing to the critical effort of overcoming antimicrobial resistance.

References

  • Al-Omary, F. A., et al. (2010). Synthesis, in vitro antimicrobial and cytotoxic activity of new 2-heteroarylthio-6-substituted-quinazolin-4-ones. European Journal of Medicinal Chemistry, 45(12), 6058-67.
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Sojitra, N. A., et al. (2013). A simple and efficient methodology for the synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)–N-(2–substituted-4–oxo-4H-quinazolin-3-yl) benzenesulfonamide derivatives. Arabian Journal of Chemistry, 10, S245-S251.
  • Devi, S., et al. (2013). Synthesis of some new aza isatin derivatives containing 4(3H) quinazolinones. Journal of the Korean Chemical Society, 57(3), 346-351.
  • Unnissa, A., & Parveen, R. (2014). A series of 2-benzyl-3-{4-[N′-(3-substituted-5–oxo-1-substituted-1,5–dihydropyrazol–4-ylidene) hydrazino] phenyl}-3H-quinazoline-4-one derivative were synthesized. Der Pharma Chemica, 6(1), 215-221.
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  • Jantova, S., et al. (2004).[1][3][6] triazole [4,3-c] quinazoline derivates: synthesis and antimicrobial activity. Folia Microbiologica, 49(3), 267-272.

  • Nasr, T., et al. (2012). Antimicrobial activity of novel 1,2,4-triazolo[4,3-c]-quinazoline analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 589-596.
  • Panneerselvam, P., et al. (2005). Synthesis of some acylhydrazone quinazolines and their antimicrobial activity. Acta Pharmaceutica, 55(2), 219-227.
  • He, L., et al. (2012). A kind of tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction to synthesize indolo[1,2-c]quinazolines. Tetrahedron Letters, 53(1), 147-150.
  • Ding, M-W., et al. (2004). A synthetic method for 2-alkoxy-3H-quinazolin-4-ones. Journal of the Chinese Chemical Society, 51(4), 869-874.
  • Chandrika, P. M., et al. (2008). Synthesis of desired products from the intermediate obtained from reagent refluxing. E-Journal of Chemistry, 5(3), 459-464.
  • Panneerselvam, P., et al. (2009). Synthesis and antimicrobial screening of some Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones. Journal of the Indian Chemical Society, 86(10), 1102-1105.
  • Barthelemy, S., et al. (2008). Synthesis of 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against THP-1, HL-60 and A375 cell lines. Indian Journal of Chemistry - Section B, 48B(6), 840-847.
  • Pandey, V. K., et al. (2005). Synthesis of tri-substituted products triazolo[4,3-a]-quinazolin-7-ones. European Journal of Medicinal Chemistry, 40(11), 1149-1154.
  • Alagarsamy, V., et al. (2002). 2-phenyl-3-substituted quinazolines. Indian Journal of Heterocyclic Chemistry, 11(4), 289-292.
  • Alagarsamy, V., et al. (2003). 2-methyl-3-substituted quinazolines. Indian Journal of Pharmaceutical Sciences, 65(5), 487-491.
  • Alagarsamy, V., et al. (2004). 2-methylthio-3-substituted quinazolines. Biological and Pharmaceutical Bulletin, 27(6), 832-836.
  • Alagarsamy, V., et al. (2006). 2,3-disubstituted quinazolines. Archiv der Pharmazie, 339(2), 92-96.
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Application Notes & Protocols: A High-Throughput Screening Cascade for 6-Fluoroquinazolin-2-amine Based Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous approved therapeutics.[1] Its rigid structure and versatile substitution points allow for the precise orientation of pharmacophoric groups, leading to high-affinity interactions with various biological targets. A significant portion of quinazoline-based drug discovery has focused on the inhibition of protein kinases, enzymes that regulate a vast array of cellular processes and whose dysregulation is a hallmark of many diseases, including cancer.[2][3]

The 6-Fluoroquinazolin-2-amine library represents a focused collection of compounds designed to leverage key structure-activity relationship (SAR) insights. The fluorine atom at the C6 position can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[4] The 2-amino group provides a critical vector for chemical diversification, allowing for the exploration of vast chemical space to achieve potency and selectivity.[5]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a robust screening cascade to identify and characterize potent and selective inhibitors from a this compound library. The protocols herein are designed to be self-validating systems, progressing from high-throughput biochemical screens to physiologically relevant cell-based target engagement assays.

Part 1: The High-Throughput Primary Screening Strategy

The initial goal of a screening campaign is to efficiently identify "hits"—compounds that modulate the activity of the target of interest—from a large library. For kinase targets, which are the most probable targets for this library, biochemical assays that measure enzymatic activity or compound binding are the methods of choice.[6] We will detail two industry-standard, orthogonal biochemical assays suitable for a primary screen.

Workflow for Primary Hit Identification

A logical workflow ensures that resources are used efficiently, focusing on the most promising compounds at each stage.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage A This compound Library B Biochemical Assay 1 (e.g., ADP-Glo™ Activity) A->B Single Concentration (e.g., 10 µM) C Biochemical Assay 2 (e.g., LanthaScreen™ Binding) A->C Orthogonal Screen D Dose-Response (IC50) Determination B->D C->D E Data Analysis & Hit Prioritization D->E

Caption: High-level workflow for primary screening and hit confirmation.

Featured Primary Assay 1: ADP-Glo™ Kinase Activity Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7] It is a universal platform applicable to virtually any kinase and is robust against compound interference, making it an excellent choice for primary screening.[8][9]

Causality Behind Experimental Choices: This assay is chosen for its high sensitivity, broad dynamic range, and its direct measurement of enzymatic product formation (ADP). The two-step process is critical for its success: the first reagent terminates the kinase reaction and, crucially, depletes the remaining, often high-concentration, ATP. This step ensures that the subsequent conversion of ADP to ATP for the luciferase reaction is highly sensitive and specific to the ADP generated by the kinase.[10]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate ADP ADP + Phospho-Substrate Kinase->ADP ATP ATP ATP->ADP Compound Test Compound Compound->Kinase Inhibition Reagent1 ADP-Glo™ Reagent (Stops reaction, depletes ATP) ADP->Reagent1 Reagent2 Kinase Detection Reagent (ADP -> ATP) Reagent1->Reagent2 Luciferase Luciferase/Luciferin Reagent2->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.[10]

Protocol: ADP-Glo™ Kinase Assay (384-well format)

  • Compound Plating: Prepare 10-point serial dilutions of the library compounds in DMSO. Use an acoustic dispenser to transfer nanoliter volumes into a 384-well assay plate (e.g., Corning #3574) to achieve the desired final concentrations.

  • Enzyme & Substrate Preparation: Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. The optimal concentrations of enzyme and substrate should be determined empirically beforehand to ensure the reaction is in the linear range (typically aiming for 10-30% ATP consumption).[9]

  • Reaction Initiation: Add 2.5 µL of the 2X kinase/substrate solution to each well containing the pre-spotted compounds.

  • ATP Addition: Add 2.5 µL of a 2X ATP solution to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to sensitively detect ATP-competitive inhibitors.[9]

  • Incubation: Mix the plate gently and incubate at room temperature for the predetermined reaction time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well.[11] This stops the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.[10]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[11] This converts the ADP generated into ATP and provides the luciferase/luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition: Measure luminescence using a plate reader (e.g., Promega GloMax® Discover). The signal is stable for several hours.[10]

ParameterRecommended Final ConcentrationPurpose
Test Compound10 µM (single point) or 1 nM - 30 µM (dose-response)To identify inhibitors of kinase activity.
KinaseEnzyme-specific (e.g., 1-10 nM)The catalyst for the phosphorylation reaction.
SubstrateAt Km (e.g., 10-100 µM)The molecule to be phosphorylated by the kinase.
ATPAt Km (e.g., 10-50 µM)The phosphate donor for the reaction.
DMSO≤1%Vehicle for compound delivery; concentration must be consistent across all wells.
Featured Primary Assay 2: LanthaScreen™ Eu Kinase Binding Assay

As an orthogonal approach, a binding assay is highly recommended. It confirms that a hit compound physically interacts with the target kinase, reducing the likelihood of false positives from assay artifacts (e.g., luciferase inhibition in the ADP-Glo™ assay). The LanthaScreen™ Eu Kinase Binding Assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[12]

Causality Behind Experimental Choices: This assay directly measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase by a test compound.[13] It is independent of enzymatic activity, meaning it can identify inhibitors of both active and inactive kinase conformations.[14][15] The use of a europium (Eu) chelate as the donor fluorophore allows for a time-gated signal measurement, which significantly reduces background fluorescence and increases assay sensitivity.[16]

G cluster_0 No Inhibitor: High FRET cluster_1 With Inhibitor: Low FRET Kinase_A Kinase-Tag FRET FRET Signal Antibody_A Eu-Ab Antibody_A->Kinase_A binds tag Tracer_A Alexa647-Tracer Tracer_A->Kinase_A binds ATP pocket Kinase_B Kinase-Tag NoFRET No FRET Antibody_B Eu-Ab Antibody_B->Kinase_B binds tag Tracer_B Alexa647-Tracer Inhibitor Inhibitor Inhibitor->Kinase_B displaces tracer

Caption: Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.[13]

Protocol: LanthaScreen™ Eu Kinase Binding Assay (384-well format)

  • Compound Plating: As described for the ADP-Glo™ assay, plate serial dilutions of compounds into a low-volume 384-well plate (e.g., Corning #4514).

  • Reagent Preparation:

    • Prepare a 2X Kinase/Antibody solution by diluting the tagged kinase and the Eu-labeled anti-tag antibody in the assay buffer.

    • Prepare a 2X Tracer solution by diluting the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Reagent Addition:

    • Add 5 µL of the 2X Kinase/Antibody solution to all wells.

    • Add 5 µL of the test compound dilutions (or buffer for controls).

    • Add 5 µL of the 2X Tracer solution to initiate the binding reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The FRET signal is calculated as the ratio of the acceptor to donor emission.

ParameterRecommended Final ConcentrationPurpose
Test Compound10 µM (single point) or 1 nM - 30 µM (dose-response)To identify compounds that bind to the kinase.
Tagged KinaseEnzyme-specific (e.g., 1-5 nM)The binding target for the tracer and compound.
Eu-AntibodyAntibody-specific (e.g., 2 nM)Binds the kinase tag to bring the FRET donor into proximity.
Alexa647-TracerTracer-specific (at Kd)The FRET acceptor that binds the ATP pocket and is displaced by inhibitors.[14]
DMSO≤1%Vehicle for compound delivery.

Part 2: Cell-Based Assays for Target Engagement and Validation

A compound that demonstrates activity in biochemical assays is a "hit," but its therapeutic potential is unknown. The next critical step is to determine if the compound can enter a living cell and engage its intended target in a complex physiological environment.[17][18] Cell-based target engagement assays provide this crucial validation.[19]

Featured Cell-Based Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) Assay is a gold-standard method for quantifying compound binding to a specific protein target within intact, living cells.[20] It uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[21]

Causality Behind Experimental Choices: This assay provides a quantitative measure of target occupancy in a physiological context.[22] The target protein is expressed as a fusion with the small, bright NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer (the BRET acceptor) is added, which binds to the target protein.[23] Compound binding to the target displaces the tracer, causing a decrease in the BRET signal. This directly measures the compound's ability to permeate the cell membrane and bind its target, providing a more accurate prediction of biological activity than biochemical assays alone.[17]

G cluster_0 Live Cell Environment cluster_1 No Inhibitor: High BRET cluster_2 With Inhibitor: Low BRET Target_A Target-NanoLuc® BRET BRET Signal Tracer_A Cell-Permeable Fluorescent Tracer Tracer_A->Target_A binds target Target_B Target-NanoLuc® NoBRET No BRET Tracer_B Tracer Inhibitor Cell-Permeable Inhibitor Inhibitor->Target_B displaces tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay in live cells.[21]

Protocol: NanoBRET™ Target Engagement Assay (384-well format)

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase. Allow 18-24 hours for expression.[24]

    • Harvest the transfected cells, determine cell density, and resuspend in Opti-MEM® I Reduced Serum Medium to a concentration of 2 x 10^5 cells/mL.[24]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the hit compounds.

    • In a 384-well white assay plate (e.g., Corning #3574), add the test compounds.

    • Add the NanoBRET™ Tracer to the cell suspension at the pre-determined optimal concentration.

    • Dispense the cell/tracer suspension into the wells containing the compounds.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compounds and tracer to reach binding equilibrium within the cells.[24]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor to quench any signal from lysed cells.[21]

    • Add the substrate solution to each well.

    • Read the plate immediately on an instrument capable of measuring dual-filtered luminescence (e.g., 450 nm for donor and 610 nm for acceptor).[24]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The decrease in BRET ratio is proportional to the compound's target engagement.

ParameterRecommended Concentration/ConditionPurpose
Transfected Cells2 x 10^5 cells/mLTo provide the cellular environment and express the NanoLuc®-target fusion.
Test CompoundDose-response (e.g., 10 nM - 100 µM)To determine the intracellular IC50/target occupancy.
NanoBRET™ TracerTracer-specific (at EC50)The cell-permeable BRET acceptor that binds the target.
Incubation2 hours at 37°C, 5% CO₂To allow for cell permeation and binding equilibrium.[24]

Conclusion

The screening cascade presented here provides a robust, logical, and scientifically rigorous framework for interrogating a this compound library. By starting with sensitive and orthogonal biochemical assays, researchers can confidently identify initial hits. Subsequent validation using advanced cell-based target engagement assays, such as NanoBRET™, is a critical step to ensure that these hits are not only potent but also possess the necessary characteristics—namely cell permeability and on-target activity in a physiological setting—to be viable candidates for further drug development. This structured approach maximizes the probability of success while minimizing the expenditure of resources on compounds unlikely to succeed in a more complex biological system.

References

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific - US.

  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Promega Corporation.

  • Target Engagement Assays. Eurofins DiscoverX.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.

  • Target and pathway engagement assays. Concept Life Sciences.

  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega Corporation.

  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific.

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central.

  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific.

  • ADP-Glo Lipid Kinase Assays Protocol TM365. Promega Corporation.

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity.

  • Biochemical Kinase Assays. Thermo Fisher Scientific - SA.

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.

  • ADP-Glo™ Lipid Kinase Assay Protocol. Promega Corporation.

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.

  • A Practical Guide to Target Engagement Assays. Selvita.

  • Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3. Benchchem.

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.

  • Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate.

  • LanthaScreen® Kinase Binding Assay User Guide. Thermo Fisher Scientific.

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Taylor & Francis Online.

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH.

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.

  • LanthaScreen® Eu Kinase Binding Assay for EPHA6. Thermo Fisher Scientific.

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

  • Biochemical kinase assay to improve potency and selectivity. Domainex.

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.

  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate.

  • NanoBRET Target Engagement Intracellular HDAC Assay Technical Manual #TM483. Promega Corporation.

  • 6-Fluoroquinazoline. Benchchem.

  • 2-Amino-6-fluoro-4(3H)-quinazolinone. Benchchem.

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Application Note & Protocol: Strategic Derivatization of 6-Fluoroquinazolin-2-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic incorporation of a fluorine atom, particularly at the C-6 position, is a proven method to enhance critical drug-like properties such as metabolic stability and target binding affinity.[3][4] This application note provides a comprehensive guide for the systematic derivatization of 6-Fluoroquinazolin-2-amine, a key building block for generating compound libraries aimed at robust Structure-Activity Relationship (SAR) studies. We present detailed, field-proven protocols for modifying the 2-amino group—a primary vector for introducing molecular diversity—through amide coupling, sulfonamide formation, and urea/thiourea synthesis. The underlying logic for experimental design and substituent selection is discussed to empower researchers in their quest for novel, potent, and selective drug candidates.

Introduction: The Strategic Value of the this compound Scaffold

The quinazoline framework is a cornerstone of modern drug discovery, largely due to its versatile biological activity and synthetic accessibility.[5][6] Its rigid, bicyclic nature provides a well-defined orientation for substituents to interact with biological targets. SAR studies on quinazoline-based compounds have revealed that substitutions at positions 2, 4, 6, and 7 are critical for modulating potency and selectivity.[7]

The Role of the 6-Fluoro Substituent: Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—make it a powerful tool in drug design.[4] Placing a fluorine atom at the C-6 position of the quinazoline ring can:

  • Block Metabolic Oxidation: The C-6 position is susceptible to metabolism by cytochrome P450 enzymes. A fluorine atom here can prevent this, thereby increasing the compound's half-life.

  • Modulate Electronics and pKa: Fluorine is a strong electron-withdrawing group, which can influence the basicity of the quinazoline nitrogens and affect target binding interactions.[3]

  • Enhance Binding Affinity: The fluorine atom can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides) or displace water molecules within a protein's active site, leading to improved potency.

The 2-Amino Group as a Derivatization Hub: The primary amine at the C-2 position serves as an ideal and highly reactive nucleophilic handle. It allows for the straightforward introduction of a vast array of chemical functionalities, enabling a systematic exploration of the chemical space around the quinazoline core.

This guide focuses on leveraging this reactivity to build a diverse library of derivatives for SAR elucidation.

Designing the SAR Campaign: A Logic-Driven Approach

A successful SAR study is not a random walk through chemical space but a structured investigation. Our strategy utilizes the this compound as a constant core, focusing diversification efforts at the 2-amino position to probe a specific region of the target's binding pocket.

cluster_0 SAR Design Logic Start Core Scaffold: This compound Vector Primary Diversification Vector: C2-Amino Group Start->Vector Identify Strategy Select Derivatization Strategy Vector->Strategy Choose Library Synthesize Focused Library Strategy->Library Screen Biological Screening (e.g., IC50 determination) Library->Screen Analyze Analyze Structure-Activity Data Screen->Analyze Hypothesis Formulate SAR Hypothesis Analyze->Hypothesis Optimize Design Next-Generation Analogs Hypothesis->Optimize

Caption: Workflow for a systematic SAR study.

Key Diversification Strategies:

  • Amide Coupling: Introduces a planar, hydrogen-bond-accepting carbonyl group and allows for variation of the "R" group to probe for size, lipophilicity, and electronic effects.

  • Sulfonamide Formation: Replaces the amide carbonyl with a tetrahedral sulfonyl group, altering the geometry and hydrogen bonding pattern. The two sulfonyl oxygens are strong hydrogen bond acceptors.

  • Urea/Thiourea Synthesis: Introduces additional hydrogen bond donors (the N-H of the urea) and acceptors, providing a different vector for target interaction. Thioureas offer distinct electronic and geometric properties compared to ureas.[1]

Rationale for Substituent Selection: The choice of R-groups for each strategy should be deliberate. A well-designed initial library should include substituents that systematically vary key physicochemical properties:

  • Size/Steric Bulk: (e.g., methyl vs. tert-butyl vs. phenyl)

  • Lipophilicity (logP): (e.g., alkyl chains vs. polar groups like morpholine)

  • Electronics: (e.g., electron-donating -OMe vs. electron-withdrawing -CF₃ on an aromatic ring)

  • H-Bonding Potential: (e.g., groups containing -OH, -NH₂, or heterocyclic N-atoms)

  • Bioisosteric Replacement: Swapping functional groups with similar steric and electronic properties (e.g., -F for -H, or a phenyl ring for a thiophene ring) can fine-tune activity and properties.[8][9][10]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: General Procedure for Amide Bond Formation via HATU Coupling

This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions.

cluster_workflow Amide Synthesis Workflow Start 1. Reagent Prep (R-COOH, HATU, DIPEA) Reactant 2. Add Core Scaffold (this compound) Start->Reactant Pre-activate Reaction 3. Stir at RT (12-16 h) Reactant->Reaction Workup 4. Aqueous Work-up & Extraction Reaction->Workup Purify 5. Column Chromatography Workup->Purify End Final Product: Amide Derivative Purify->End

Caption: Step-wise workflow for amide synthesis.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Sulfonamide Synthesis

This protocol details the reaction of this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base.

Materials:

  • This compound (1.0 eq)

  • Sulfonyl chloride (R-SO₂Cl) (1.2 eq)

  • Pyridine or DIPEA (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (or DIPEA) (2.0-3.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.2 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with additional DCM.

  • Wash the organic layer sequentially with 1 M aq. HCl (2x, to remove excess pyridine), saturated aq. NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel) or recrystallization to yield the desired sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: General Procedure for Urea & Thiourea Formation

This protocol describes the direct addition of the 2-amino group to an isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S).

Materials:

  • This compound (1.0 eq)

  • Isocyanate (R-NCO) or Isothiocyanate (R-NCS) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or DCM

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the corresponding isocyanate or isothiocyanate (1.05 eq) to the solution in a single portion at room temperature.

  • Stir the mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product within 1-4 hours. Monitor by TLC or LC-MS.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.

  • If no precipitate forms upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography or recrystallization as needed.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation and SAR Interpretation

Systematic collection and presentation of data are paramount for deriving meaningful SAR. All synthesized compounds should be tabulated with their structure, yield, and corresponding biological activity data (e.g., IC₅₀, MIC, % inhibition).

Table 1: Example Data for a Hypothetical Library of Amide Derivatives

Compound IDR-Group StructureYield (%)Biological Activity (IC₅₀, µM)
FNQ-A01 -CH₃8515.2
FNQ-A02 -CH₂CH₂Ph782.5
FNQ-A03 -Ph-4-OMe811.8
FNQ-A04 -Ph-4-Cl750.9
FNQ-A05 -c-Hexyl888.7
FNQ-A06 -Morpholinylethyl65> 20

Interpreting the SAR:

  • Hydrophobic Interactions: Comparing FNQ-A01 (methyl) with FNQ-A02 (phenethyl) and FNQ-A05 (cyclohexyl) suggests that a larger, hydrophobic substituent is preferred over a small alkyl group, indicating a likely hydrophobic pocket in the target binding site.

  • Electronic Effects: The improved potency of FNQ-A04 (4-chloro-phenyl) over FNQ-A03 (4-methoxy-phenyl) suggests that an electron-withdrawing group on the terminal phenyl ring is beneficial for activity.

  • Polarity and H-Bonding: The poor activity of FNQ-A06 (morpholinylethyl) may indicate that a bulky, polar group in this position is detrimental, possibly due to steric hindrance or unfavorable desolvation penalties.

These initial observations form the basis of a hypothesis that can be tested with a second generation of more focused analogs, ultimately guiding the project toward a lead compound.

References

  • M.D. Publications. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available from: [Link]

  • ResearchGate. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available from: [Link]

  • MDPI. (2022). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Available from: [Link]

  • MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]

  • ACS Publications. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][7][11]triazino[2,3-c]quinazolines. Available from: [Link]

  • Preprints.org. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][7][11]triazino[2,3-C]quinazolines. Available from: [Link]

  • ResearchGate. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][7][11]triazino[2,3-c]quinazolines. Available from: [Link]

  • ScienceDirect. (2014). Recent advances in the structural library of functionalized quinazoline and quinazolinone scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • Bentham Science. (n.d.). Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Available from: [Link]

  • PubMed. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][7][11]triazino[2,3-c]quinazolines. Available from: [Link]

  • MDPI. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][7][11]triazino[2,3-c]quinazolines. Available from: [Link]

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available from: [Link]

  • PubMed Central (PMC). (2015). Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. Available from: [Link]

  • Ask this paper. (2004). Fluorine in Medicinal Chemistry. Available from: [Link]

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Application Notes & Protocols: Leveraging 6-Fluoroquinazolin-2-amine in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Efficiency and Potency

In the landscape of modern medicinal chemistry, the dual pressures of accelerating discovery timelines and exploring novel chemical space demand synthetic strategies that are both efficient and effective. Multi-component reactions (MCRs), which combine three or more reactants in a single, one-pot operation to form a complex product, have emerged as a cornerstone of this paradigm.[1][2] Their inherent atom economy, operational simplicity, and capacity to rapidly generate diverse molecular libraries make them an invaluable tool for drug development professionals.[2]

This guide focuses on the strategic application of a particularly valuable building block, 6-Fluoroquinazolin-2-amine , within the MCR framework. The quinazoline core is a well-established "privileged scaffold," frequently found in molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] The introduction of a fluorine atom at the 6-position is a strategic choice rooted in established medicinal chemistry principles; fluorine can enhance metabolic stability, improve bioavailability, and modulate binding interactions with target proteins through favorable electrostatic interactions.[6] By integrating this potent scaffold into the diversity-generating power of MCRs, researchers can rapidly access novel, drug-like molecules with significant therapeutic potential.

This document provides detailed mechanistic insights, step-by-step protocols, and expert commentary on employing this compound in two of the most powerful isocyanide-based and condensation MCRs: the Ugi and Biginelli-like reactions.

Part 1: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a preeminent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a characteristic α-acylamino carboxamide product.[7][8] Its remarkable tolerance for a wide variety of functional groups makes it an ideal platform for combinatorial library synthesis.

Mechanistic Rationale & The Role of this compound

The reaction is initiated by the formation of a Schiff base (or iminium ion) from the condensation of the amine and the carbonyl compound. The isocyanide then undergoes an α-addition to the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion in a Mumm-type rearrangement to yield the final, stable di-peptide-like product.

In this context, this compound serves as the crucial amine component. Its nucleophilicity is sufficient to readily condense with a variety of aldehydes, initiating the reaction cascade. The resulting product incorporates the medicinally relevant 6-fluoroquinazoline scaffold directly into a complex, three-dimensional structure, offering a rapid route to novel chemical entities.

Ugi_Mechanism Amine This compound Imine Iminium Ion Amine->Imine Aldehyde Aldehyde (R¹CHO) Aldehyde->Imine Nitrilium Nitrilium Intermediate Imine->Nitrilium + R²NC Isocyanide Isocyanide (R²NC) Isocyanide->Nitrilium Product α-Acylamino Amide Product Nitrilium->Product CarboxylicAcid Carboxylic Acid (R³COOH) CarboxylicAcid->Product

Caption: Ugi four-component reaction (U-4CR) mechanism.

Experimental Protocol: Synthesis of an Ugi Product Library

This protocol describes a general procedure for the parallel synthesis of a small library of Ugi products using this compound.

Materials:

  • This compound

  • A selection of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)

  • A selection of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • A selection of carboxylic acids (e.g., acetic acid, benzoic acid, propionic acid)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vials (e.g., 8 mL screw-cap vials)

  • Stir plate and magnetic stir bars

Procedure:

  • Reagent Preparation: In an array of reaction vials, add the carboxylic acid (0.24 mmol, 1.2 eq) and the aldehyde (0.22 mmol, 1.1 eq).

  • Amine Addition: To each vial, add this compound (32.6 mg, 0.20 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous methanol (2.0 mL) to each vial and stir the mixtures for 15 minutes at room temperature to facilitate pre-condensation.

  • Isocyanide Addition: Add the isocyanide (0.20 mmol, 1.0 eq) to each vial. Cap the vials tightly.

  • Reaction: Stir the reaction mixtures at room temperature for 48-72 hours.

    • Expert Insight: The reaction is typically run at room temperature. Gentle heating (40-50 °C) can accelerate the reaction but may lead to side products with sensitive substrates. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: a. Remove the methanol under reduced pressure (rotary evaporator). b. Re-dissolve the residue in dichloromethane (10 mL). c. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure α-acylamino amide product.

Data Presentation: Representative Ugi Reaction Scope
EntryAldehyde (R¹)Isocyanide (R²)Carboxylic Acid (R³)SolventTime (h)Yield (%)
1BenzaldehydeCyclohexylAcetic AcidMeOH4885
24-Cl-Benzaldehydetert-ButylBenzoic AcidMeOH7278
3IsobutyraldehydeCyclohexylPropionic AcidMeOH4891
42-Furaldehydetert-ButylAcetic AcidMeOH6082
(Note: Yields are representative and may vary based on specific substrates and purification efficiency.)

Part 2: The Biginelli-like Three-Component Reaction

The classical Biginelli reaction is a three-component condensation used to synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[9][10] The reaction can be adapted to use other N-nucleophiles, such as guanidines or amidines, in place of urea. Here, this compound, with its inherent amidine-like functionality, can participate in a Biginelli-like reaction to form fused pyrimidine systems.

Mechanistic Rationale & The Role of this compound

The most accepted mechanism for the acid-catalyzed Biginelli reaction begins with the acid-catalyzed aldol condensation between the aldehyde and the β-dicarbonyl compound to form an enone intermediate.[9][11] Concurrently, the amine component adds to the aldehyde to form an iminium ion. The enol of the dicarbonyl compound then attacks the iminium ion (Mannich-type reaction). The final step is a cyclization via nucleophilic attack of the amine onto a carbonyl group, followed by dehydration to yield the final heterocyclic product.

In this variation, the endocyclic nitrogen and the exocyclic amino group of this compound act as the two nucleophilic centers required for the cyclization, analogous to the two nitrogens in urea or guanidine. This reaction provides a powerful method for constructing complex, polycyclic heteroaromatic systems.

Biginelli_Mechanism Amine This compound Iminium Iminium Ion Amine->Iminium + R¹CHO + H⁺ Aldehyde Aldehyde (R¹CHO) Aldehyde->Iminium Dicarbonyl β-Dicarbonyl (e.g., Ethyl Acetoacetate) OpenChain Open-Chain Intermediate Dicarbonyl->OpenChain Iminium->OpenChain Product Fused Pyrimidine Product OpenChain->Product

Caption: Biginelli-like three-component reaction mechanism.

Experimental Protocol: Synthesis of Fused Pyrimido[1,2-c]quinazolines

This protocol outlines a general, acid-catalyzed procedure for synthesizing fused quinazoline derivatives via a Biginelli-like reaction.[12][13][14]

Materials:

  • This compound

  • A selection of aromatic aldehydes (e.g., 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)

  • A β-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone)

  • Ethanol (EtOH)

  • Catalyst: Concentrated Hydrochloric Acid (HCl) or a Lewis Acid (e.g., Yb(OTf)₃)

  • Reflux condenser and heating mantle

  • Ice bath

Procedure:

  • Reactant Mixing: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (32.6 mg, 0.20 mmol, 1.0 eq), the aldehyde (0.22 mmol, 1.1 eq), and the β-dicarbonyl compound (0.20 mmol, 1.0 eq) in ethanol (5 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated HCl (2-3 drops) to the mixture.

    • Expert Insight: While protic acids like HCl are traditional, Lewis acids such as Yb(OTf)₃ or InCl₃ can offer milder conditions and improved yields, especially for sensitive substrates.[10] Solvent-free conditions under microwave irradiation have also proven highly effective for accelerating this reaction.[13]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 6-12 hours, until TLC analysis indicates consumption of the starting materials.

  • Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation. b. Collect the solid product by vacuum filtration. c. Wash the solid with cold ethanol (2 x 5 mL) to remove soluble impurities.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or an ethanol/DMF mixture.

Data Presentation: Representative Biginelli-like Reaction Scope
EntryAldehyde (R¹)β-Dicarbonyl CompoundCatalystTime (h)Yield (%)
14-MeO-BenzaldehydeEthyl AcetoacetateHCl888
23-NO₂-BenzaldehydeEthyl AcetoacetateHCl1081
3BenzaldehydeDimedoneYb(OTf)₃692
44-Cl-BenzaldehydeDimedoneYb(OTf)₃789
(Note: Yields are representative and will depend on the specific substrates and reaction conditions employed.)

Conclusion and Future Outlook

The strategic use of this compound in multi-component reactions like the Ugi and Biginelli-like condensations represents a powerful and efficient approach to synthesizing novel heterocyclic compounds. These methods provide rapid access to structurally complex and diverse molecules built around a medicinally relevant, fluorinated scaffold. The protocols outlined here serve as a robust starting point for researchers in drug discovery and medicinal chemistry, enabling the streamlined construction of libraries for high-throughput screening and lead optimization. The inherent versatility of MCRs ensures that by simply varying the input components, a vast and unique chemical space can be explored, significantly accelerating the journey from hit identification to clinical candidate.

References

  • Shaaban, S., et al. (2022). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry, 87(19), 13295–13309. Available at: [Link]

  • Shaaban, S., et al. (2022). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. PMC - NIH. Available at: [Link]

  • Huang, G., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH. Available at: [Link]

  • Stal-Onyekwere, O., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]

  • Dawoud, N. T. A. (2012). An Efficient and Environmentally Friendly Procedure for Synthesis of Quinazolinone Derivatives by Use of a Biginelli-Type Reaction. ResearchGate. Available at: [Link]

  • Gholampour, Z., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC - NIH. Available at: [Link]

  • Ma, Z., et al. (2014). Synthesis of Functionalized Quinolines via Ugi and Pd-Catalyzed Intramolecular Arylation Reactions. ACS Combinatorial Science, 16(7), 359-364. Available at: [Link]

  • El-Faham, A., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at: [Link]

  • Li, J., et al. (2018). One-Pot Tandem Synthesis of 2-Arylquinazolines by a Multicomponent Cyclization Reaction. Molecules, 23(7), 1735. Available at: [Link]

  • Heravi, M. M., et al. (2020). The proposed mechanism for the formation of the Passerini products in the presence of Pregabalin. ResearchGate. Available at: [Link]

  • Sarkar, M. S. U., et al. (2013). Synthesis of quinazoline derivatives by using biginelli type reaction under microwave irradiation. BUET. Available at: [Link]

  • ResearchGate. (n.d.). Biginelli reaction for synthesis of 2-amino-4-arylpyrimidines. ResearchGate. Available at: [Link]

  • BUET Central Library. (n.d.). SYNTHESIS OF QUINAZOLINE DERIVATIVES BY USING BIGINELLI TYPE REACTION UNDER MICROWAVE IRRADIATION. BUET Central Library. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Fluoroquinolin-2-amine. MySkinRecipes. Available at: [Link]

  • Zhang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia. Available at: [Link]

  • ResearchGate. (2024). Synthesis of 2‐aminoquinolines via one‐pot multi‐component reaction. ResearchGate. Available at: [Link]

  • Sharma, A. D., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. Available at: [Link]

  • Liu, Y., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2015). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PMC - NIH. Available at: [Link]

  • Aceves-Hernandez, J. M., et al. (2019). Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. Available at: [Link]

  • Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(08), 986-992. Available at: [Link]

  • Phadtare, D. G., & Kawale, L. A. (2022). Synthesis and biological evaluation of substituted quinazoline derivatives. International journal of health sciences. Available at: [Link]

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  • Tron, G. C., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. Available at: [Link]

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Sources

Introduction: The Strategic Importance of the 6-Fluoroquinazolin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling and Amide Bond Formation with 6-Fluoroquinazolin-2-amine

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved therapeutics. The 2-aminoquinazoline moiety, in particular, is a crucial pharmacophore found in molecules targeting a range of diseases. The introduction of a fluorine atom at the 6-position, as in this compound (C₈H₆FN₃), can significantly enhance metabolic stability, binding affinity, and cell permeability through favorable electronic and lipophilic effects.

This guide, intended for researchers in drug discovery and process development, provides a detailed exploration of key synthetic methodologies for derivatizing the this compound core. We move beyond simple procedural lists to explain the underlying principles and strategic considerations for three pivotal transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct amide bond formation. The protocols described herein are designed to be robust starting points for the synthesis of novel compound libraries, enabling the exploration of chemical space around this valuable heterocyclic core.

Section 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. For the quinazoline scaffold, this reaction is paramount for introducing aryl, heteroaryl, or alkyl substituents, which are critical for modulating pharmacological activity. This protocol assumes the use of a halogenated precursor, such as 4-Chloro-6-fluoroquinazolin-2-amine , to facilitate the coupling at the C4 position, a common strategy for diversifying this class of compounds.

Principle and Mechanistic Rationale

The reaction is catalyzed by a Palladium(0) species, which undergoes a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C4-Cl) of the quinazoline, forming a Pd(II) intermediate.

  • Transmetalation: A base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

The choice of ligand, base, and solvent is critical for stabilizing the palladium catalyst and facilitating each step of the cycle, especially with electron-rich and potentially coordinating heteroaromatic substrates.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-B(OH)₂ Base pd_coupled Ar-Pd(II)(R)L₂ transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Ar-R center ArX Ar-X = Halogenated Quinazoline RBOH2 R-B(OH)₂ = Boronic Acid ArR Ar-R = Coupled Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with 4-Chloro-6-fluoroquinazolin-2-amine .

Materials:

  • 4-Chloro-6-fluoroquinazolin-2-amine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DME, or Toluene/Water mixture)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 4-Chloro-6-fluoroquinazolin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

  • Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and water (1 mL).

  • Stir the mixture at a specified temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

Data Summary: Representative Suzuki Coupling Conditions
Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O100885-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME90690-98
3-Pyridylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene/H₂O1101270-85
Thiophene-2-boronic acidPd(OAc)₂/PCy₃ (4)K₂CO₃Dioxane/H₂O1001075-90

Note: Yields are estimates based on typical outcomes for similar heterocyclic systems and require empirical validation.

Section 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. It has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. In the context of our scaffold, this reaction is ideal for introducing primary or secondary amines at a halogenated position (e.g., C4) of a 4-Chloro-6-fluoroquinazolin-2-amine precursor, providing access to a diverse range of derivatives. A key advantage is its broad substrate scope and functional group tolerance compared to classical methods like SₙAr.

Principle and Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The critical distinction lies in the nucleophile and the subsequent steps.

  • Oxidative Addition: Pd(0) inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A stoichiometric base deprotonates the coordinated amine to form a more reactive amido complex. This step is often rate-limiting.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) has been instrumental to the success of this reaction. These ligands accelerate the reductive elimination step, which is often slow for electron-rich anilines and heteroaromatic systems, thereby preventing catalyst decomposition and improving yields.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Amination Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)(X)L oxidative_addition->pd_intermediate ligand_exchange Amine Binding & Deprotonation pd_intermediate->ligand_exchange R₁R₂NH Base pd_amido Ar-Pd(II)(NR₁R₂)L ligand_exchange->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₁R₂ ArX Ar-X = Halogenated Quinazoline R1R2NH R₁R₂NH = Amine ArNR1R2 Ar-NR₁R₂ = Coupled Product

Caption: General catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol outlines a procedure for coupling a secondary amine (e.g., morpholine) with 4-Chloro-6-fluoroquinazolin-2-amine . Selective amination at one position in the presence of other halogens is possible with careful choice of catalyst and conditions.

Materials:

  • 4-Chloro-6-fluoroquinazolin-2-amine

  • Amine (e.g., Morpholine) (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) (1-3 mol%)

  • Phosphine Ligand (e.g., XPhos, BINAP) (1.2 - 1.5x Pd concentration)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) (1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In an oven-dried flask, add the base (e.g., NaOt-Bu, 1.5 mmol).

  • Seal the flask and purge with inert gas.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.024 mmol).

  • Add 4-Chloro-6-fluoroquinazolin-2-amine (1.0 mmol).

  • Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Add the amine (e.g., Morpholine, 1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and filter through Celite.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Data Summary: Representative Buchwald-Hartwig Conditions
AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhos (1/2.4)NaOt-BuToluene100488-96
AnilinePd(OAc)₂ / BINAP (2/3)Cs₂CO₃Dioxane1101675-85
BenzylaminePd₂(dba)₃ / BrettPhos (1.5/3)K₃PO₄Toluene100880-90
PyrrolidinePd-G3-XPhos (2)LHMDSTHF702>95

Note: Yields are estimates based on typical outcomes for similar heterocyclic systems and require empirical validation.

Section 3: Amide Bond Formation at the 2-Amino Position

Direct functionalization of the 2-amino group via amide bond formation is one of the most straightforward strategies for derivatization. This reaction couples the nucleophilic exocyclic amine of this compound with a carboxylic acid. Due to the relatively low nucleophilicity of the heteroaromatic amine, standard conditions may be sluggish, necessitating the use of efficient coupling reagents to activate the carboxylic acid.

Principle and Rationale for Reagent Selection

The direct reaction between an amine and a carboxylic acid to form an amide is a dehydration process that requires high temperatures and is generally inefficient. Modern amide coupling protocols rely on "coupling reagents" that convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-intermediate.

  • Carbodiimides (e.g., EDC): React with the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) can trap this intermediate to form a more stable, yet still highly reactive, NHS-ester, which then reacts cleanly with the amine.

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, BOP): These reagents are highly efficient and lead to rapid amide bond formation with minimal side reactions and racemization (for chiral acids). HATU is particularly effective for coupling with less nucleophilic amines.

Visualizing the Amide Coupling Workflow

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_workup Step 3: Workup & Purification start Dissolve Carboxylic Acid, Coupling Reagent (e.g., HATU), & Base (e.g., DIPEA) in DMF stir_activation Stir at 0 °C to RT (15-30 min) start->stir_activation activated_intermediate Formation of Activated Ester stir_activation->activated_intermediate add_amine Add solution of This compound in DMF activated_intermediate->add_amine stir_coupling Stir at RT (2-16 h) add_amine->stir_coupling monitor Monitor by TLC/LC-MS stir_coupling->monitor quench Quench Reaction (e.g., with H₂O) monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify final_product Isolated Amide Product purify->final_product

Caption: A typical experimental workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

Materials:

  • This compound

  • Carboxylic acid (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.3 equivalents)

  • Non-nucleophilic base (e.g., DIPEA or TEA) (2-3 equivalents)

  • Anhydrous, polar aprotic solvent (e.g., DMF or NMP)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry flask, add the carboxylic acid (1.1 mmol) and HATU (1.2 mmol).

  • Seal the flask, purge with inert gas, and add anhydrous DMF (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (DIPEA, 2.5 mmol) dropwise and stir the mixture at 0 °C for 15 minutes to allow for activation.

  • In a separate flask, dissolve this compound (1.0 mmol) in a minimum amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL). If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 5% aqueous LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Common Amide Coupling Reagents
Carboxylic AcidCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
Benzoic AcidHATUDIPEADMFRT4>90
Acetic AcidEDC / NHSTEADCMRT1280-90
4-Chlorobenzoic acidT3PPyridineAcetonitrile50685-95
Boc-Gly-OHHBTUDIPEADMFRT3>90

Note: Yields are estimates based on typical outcomes for similar heterocyclic systems and require empirical validation.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health (NIH). [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. OUCI. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. PubMed. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. National Institutes of Health (NIH). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9881850/]([Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoroquinazolin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this synthesis.

I. Overview of the Synthesis of this compound

The synthesis of this compound is a critical process in medicinal chemistry, as this scaffold is a key building block for numerous biologically active compounds.[1][2] A prevalent and effective method for its synthesis involves the cyclization of a suitable fluorinated anthranilic acid derivative with a source of the C2-N fragment, often guanidine or a precursor. The general reaction scheme is illustrated below.

A common synthetic route involves the reaction of 2-amino-5-fluorobenzonitrile with guanidine hydrochloride. This approach leverages the reactivity of the ortho-amino and cyano groups for the construction of the quinazoline ring system.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Low or No Product Formation

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer:

Low to no product formation is a common issue that can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.

Causality and Troubleshooting Steps:

  • Purity and Reactivity of Starting Materials:

    • 2-Amino-5-fluorobenzonitrile: The purity of this starting material is crucial. Impurities can interfere with the reaction. It is advisable to verify the purity by NMR or LC-MS. If necessary, purification by recrystallization or column chromatography should be performed. The synthesis of 2-amino-5-fluorobenzonitrile often involves the reduction of 2-fluoro-5-nitrobenzonitrile.[4][5] Incomplete reduction can leave residual nitro compound, which will not participate in the desired reaction.

    • Guanidine Hydrochloride: Guanidine hydrochloride is hygroscopic and its purity can affect the reaction. Ensure it is dry before use. Often, guanidine is generated in situ from its salt by the addition of a base like potassium hydroxide or sodium ethoxide.[6][7][8] The stoichiometry and strength of the base are critical for the efficient generation of free guanidine.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical for reactant solubility and reaction rate. For polar reactants like guanidine salts and aminobenzonitriles, polar aprotic solvents like DMF or DMSO, or alcohols like ethanol or isopropanol are often used.[6][9] Ensure the solvent is anhydrous, as water can hydrolyze intermediates or interfere with the base.

    • Temperature: The reaction temperature significantly influences the rate of cyclization. Insufficient heat may lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of reactants or products, or promote side reactions.[9] It is recommended to start at a moderate temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.[9]

    • Reaction Time: The reaction may require a longer duration to go to completion. Monitor the reaction at regular intervals (e.g., every 2-4 hours) to determine the optimal reaction time.

Experimental Protocol: General Procedure for the Synthesis of this compound

  • To a solution of 2-amino-5-fluorobenzonitrile (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol or DMF), add guanidine hydrochloride (1.5-2 equivalents).

  • Add a base (e.g., potassium hydroxide or sodium ethoxide, 1.5-2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (or a specific temperature, e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[10]

Formation of Significant Byproducts

Question: My reaction is producing the desired product, but I'm also seeing significant amounts of byproducts. How can I identify and minimize them?

Answer:

The formation of byproducts is a common challenge in quinazoline synthesis. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Prevention Strategies:

  • Quinazolinone Formation: The C4 position of the quinazoline ring can be susceptible to oxidation, leading to the formation of 6-fluoroquinazolin-4(3H)-one.[9] This can be exacerbated by the presence of oxidizing agents or atmospheric oxygen at high temperatures.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[9]

  • Unreacted Intermediates: Incomplete cyclization can lead to the presence of unreacted starting materials or stable intermediates in the final product mixture.

    • Solution: As discussed previously, optimizing the reaction temperature and time is crucial. The use of a suitable catalyst can also promote efficient cyclization.

  • Polymerization/Decomposition: At excessively high temperatures, starting materials and the product can decompose or polymerize, leading to a complex mixture of impurities.

    • Solution: Careful control of the reaction temperature is essential. If the reaction is highly exothermic, consider adding reagents portion-wise to manage the temperature.

Data Presentation: Effect of Reaction Conditions on Yield

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Solvent Technical Grade EthanolAnhydrous DMFImproved solubility and reduced side reactions from water.[9]
Atmosphere AirNitrogen/ArgonMinimized oxidation to quinazolinone byproduct.[9]
Temperature >150 °C120 °CReduced decomposition and byproduct formation.[9]
Base Insufficient (1 eq)Stoichiometric (1.5-2 eq)Complete generation of free guanidine for efficient reaction.[6][7]
Difficulty in Product Purification

Question: I'm struggling to purify my this compound. What are the best methods?

Answer:

Purification can be challenging due to the polar nature of the amine group.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] Suitable solvent systems could include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[10]

  • Silica Gel Column Chromatography: Due to the basicity of the amine group, the compound may streak or show poor separation on standard silica gel.[10]

    • Solution: To mitigate this, use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to neutralize the acidic silanol groups on the silica.[10] Alternatively, using an amine-functionalized silica gel can also be effective.

  • Aqueous Wash: Highly polar impurities can sometimes be removed with an aqueous wash during the reaction workup. By dissolving the crude product in an organic solvent (like ethyl acetate) and washing with water or brine, water-soluble impurities can be extracted.[10] An acidic wash (e.g., dilute HCl) can be used to protonate the amine and move it into the aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting.[10]

Visualization: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the quinazoline core?

A1: The most common classical methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses.[9] The Niementowski reaction involves the condensation of anthranilic acids with amides. The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group. The Bischler synthesis is another traditional method for preparing quinazoline derivatives.[9] These methods, while foundational, can be prone to specific side reactions and may require careful optimization.[9]

Q2: Are there modern, more efficient methods for quinazoline synthesis?

A2: Yes, modern synthetic chemistry has introduced several more efficient and environmentally friendly methods. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[11][12] Additionally, various metal-catalyzed reactions, such as those using copper, iron, or ruthenium catalysts, have been developed for the construction of the quinazoline ring system under milder conditions.[13][14][15]

Q3: Why is the fluorine atom at the 6-position important?

A3: The fluorine atom at the 6-position is a common feature in many bioactive quinazoline derivatives. Fluorine substitution can significantly alter the electronic properties of the molecule, improve metabolic stability, and enhance binding affinity to biological targets, making it a valuable modification in drug design.[1]

Q4: What safety precautions should be taken during this synthesis?

A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the organic solvents used are flammable and should be handled in a well-ventilated fume hood. Guanidine hydrochloride and other reagents can be irritants, so direct contact should be avoided. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

IV. References

  • Spasov, A. A., et al. (2022). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. PMC - NIH. Retrieved from [Link]

  • Spasov, A. A., et al. (2024). View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Retrieved from [Link]

  • Spasov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PMC - NIH. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Fluoroquinolin-2-amine. Retrieved from [Link]

  • Kamel, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Retrieved from [Link]

  • Ozerov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Retrieved from [Link]

  • Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Retrieved from [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Wang, Y., et al. (2012). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC - NIH. Retrieved from [Link]

  • Dutta, S., et al. (2023). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. Retrieved from [Link]

  • Li, Z., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC - NIH. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound - Heterocyclic Compounds. Retrieved from [Link]

  • Al-Obaidi, A. S. M., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines. Retrieved from

  • Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Retrieved from [Link]

  • MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines. Retrieved from

Sources

Technical Support Center: Purification of 6-Fluoroquinazolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-fluoroquinazolin-2-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable compounds with high purity. The unique physicochemical properties of the quinazoline core, combined with the presence of a basic amine and an electron-withdrawing fluorine atom, present specific hurdles that require targeted solutions.

This document moves beyond standard protocols to provide in-depth troubleshooting, rooted in chemical principles, to help you diagnose problems and implement effective, validated solutions in your laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: Impurities are typically remnants of the synthetic route used. Understanding your reaction pathway is the first step in diagnosing purification issues. Common impurities often include unreacted starting materials, reagents, and reaction by-products.

For instance, a common synthesis involves the cyclization of 2-amino-5-fluorobenzoic acid derivatives.[1] Another pathway might involve the reaction of 2-aminobenzonitriles with guanidine. Key impurities can therefore be categorized as follows:

Impurity CategorySpecific ExamplesPotential Origin
Unreacted Starting Materials 2-amino-5-fluorobenzonitrile, 2-amino-5-fluorobenzoic acid, guanidine saltsIncomplete reaction conversion.
Reaction Intermediates Acyclic precursors before ring-closure.Incomplete cyclization, often due to insufficient temperature or reaction time.
Reagent-Derived Impurities Phosphorus-containing by-productsIf using chlorinating agents like POCl₃/PCl₅ for intermediate steps.[1][2]
Side-Products Over-alkylated or rearranged isomers, hydrolyzed quinazolinonesNon-specific reactions, presence of water, or harsh reaction conditions.[3]
Positional Isomers e.g., 7-Fluoro or 8-Fluoroquinazolin-2-amine derivativesUse of impure starting materials or non-regioselective synthesis steps.
Q2: My compound shows significant peak tailing during silica gel column chromatography. What is causing this?

A2: This is a classic problem when purifying basic compounds like amines on standard silica gel. The issue stems from the interaction between the basic lone pair of electrons on your amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong, non-ideal interaction leads to slow dissociation from the stationary phase, resulting in a "tailing" or streaking peak, which severely compromises separation efficiency.

Q3: I've successfully purified my compound, but the yield after recrystallization is extremely low. What went wrong?

A3: Low recrystallization yield is most often traced back to the choice of solvent and the procedure. The primary culprits are:

  • Using too much solvent: The goal is to create a saturated solution at high temperature. Adding more solvent than the minimum required to dissolve the compound will keep a significant portion of your product in solution even after cooling, drastically reducing the yield.[5]

  • Improper solvent choice: The ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[5][6] If your compound has moderate solubility in the cold solvent, you will lose a substantial amount in the mother liquor.

  • Cooling too quickly: Rapid cooling can trap impurities and lead to the formation of very small crystals or an amorphous solid, which is difficult to filter and wash effectively.[7]

Troubleshooting Guide: Column Chromatography

Scenario: You are trying to purify a crude this compound derivative. Your initial TLC analysis (e.g., in 1:1 Hexane:Ethyl Acetate) shows a main spot, but it is streaked, and there is a close-running impurity that is not well-resolved.

Workflow for Optimizing Chromatographic Separation

cluster_0 Diagnosis & Strategy cluster_1 Execution: Protocol cluster_2 Troubleshooting Further start Problem: Tailing & Poor Separation on TLC diag Cause: Basic amine interacting with acidic silica start->diag strat Strategy: Neutralize silica surface & optimize mobile phase polarity diag->strat prep Prepare Mobile Phase: Hexane:EtOAc (e.g., 7:3) + 0.5-1% Triethylamine (TEA) strat->prep pack Pack column with silica slurry in mobile phase prep->pack load Load sample adsorbed onto silica ('dry loading') pack->load elute Elute with isocratic or shallow gradient mobile phase load->elute collect Collect fractions and monitor by TLC elute->collect no_sep Still Poor Separation? collect->no_sep change_solv Try different solvent system (e.g., DCM/Methanol + TEA) no_sep->change_solv Yes prep_hplc Consider Preparative HPLC for high purity no_sep->prep_hplc Yes change_stat Switch to different stationary phase (Alumina, Amine-functionalized Silica) change_solv->change_stat If still fails

Caption: Troubleshooting workflow for amine purification by column chromatography.

Detailed Protocol: Modified Column Chromatography for Basic Amines

This protocol incorporates a basic modifier to mitigate tailing and improve resolution.[4]

  • Mobile Phase Preparation:

    • Start with a non-polar solvent system where your compound has low Rf on TLC (e.g., 80:20 Hexane:Ethyl Acetate).

    • To this mixture, add a basic modifier. Triethylamine (TEA) at 0.5-1% (v/v) is standard. Alternatively, a 1% solution of ammonia in methanol can be used as the polar component of the mobile phase (e.g., Dichloromethane / (1% NH₃ in MeOH)).

    • Rationale: The basic modifier competitively binds to the acidic silanol sites on the silica, preventing your target amine from interacting strongly. This results in more symmetrical, Gaussian-shaped peaks and better separation.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane or Acetone).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder. This is your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

    • Rationale: Dry loading prevents dissolution issues at the top of the column and often leads to sharper bands and better separation compared to loading the sample as a concentrated liquid solution.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase. If separating closely related impurities, a shallow gradient (slowly increasing the proportion of the polar solvent) is more effective than an isocratic (constant composition) elution.[6]

    • Collect fractions and monitor their composition using TLC with the same modified mobile phase.

  • Analysis:

    • Combine the pure fractions and remove the solvent under reduced pressure. Always confirm the purity of the final product using an appropriate analytical technique like HPLC or NMR.[8][9]

Troubleshooting Guide: Recrystallization

Scenario: Your compound has high purity by TLC after chromatography, but you need to perform a final recrystallization step. During the process, the compound separates as an oil ("oils out") rather than forming crystals.

Detailed Protocol: Systematic Recrystallization Solvent Screening

Finding the right solvent is key to successful recrystallization.[5][6] This empirical approach helps identify a suitable system.

  • Solvent Selection:

    • Place a small amount (10-20 mg) of your compound into several different test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. Test a range of solvents with varying polarities (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane).

    • Observation 1: A good single solvent will NOT dissolve the compound at room temperature.[5]

    • Heat the tubes that did not dissolve.

    • Observation 2: A good single solvent WILL dissolve the compound when hot.[5][10]

    • Allow the hot solutions to cool slowly to room temperature, then in an ice bath.

    • Observation 3: A good single solvent WILL produce crystals upon cooling.[10]

  • Addressing "Oiling Out":

    • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too supersaturated.

    • Solution 1: Reduce the Temperature: If the compound dissolved, try cooling the solution more slowly. Let it stand undisturbed at room temperature before moving to an ice bath.

    • Solution 2: Use a Solvent/Anti-Solvent System: This is often the most effective solution.[4]

      • Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble (the "solvent").

      • While still hot, slowly add a second solvent in which the compound is poorly soluble (the "anti-solvent") dropwise until the solution becomes slightly cloudy (the cloud point).

      • Add a drop or two of the hot "solvent" to make the solution clear again.

      • Allow the mixture to cool slowly. The gradual change in solvent polarity will promote ordered crystal growth.[4]

ProblemPrimary Cause(s)Recommended Solution(s)
"Oiling Out" Cooling too fast; Solvent boiling point is higher than compound's melting point; High concentration of impurities.Cool solution slowly; Use a lower-boiling point solvent; Try a solvent/anti-solvent system.[7]
No Crystals Form Compound is too soluble in the cold solvent; Not enough compound is present (solution is not saturated).Use a less polar solvent; Reduce the amount of solvent used; Evaporate some solvent and re-cool; Scratch the inside of the flask with a glass rod; Add a seed crystal.[10]
Low Yield Too much solvent used; Compound is too soluble in the cold solvent; Premature crystallization during hot filtration.Use the absolute minimum amount of hot solvent; Choose a solvent with lower solubility for the compound when cold; Pre-heat the filtration funnel and flask.[5][11]
Colored Impurities Remain Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).[5]
Final Purity Assessment

Purification is only complete once purity has been verified. A single technique is often insufficient.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column is typically effective. The purity is determined by the area percentage of the main peak relative to all other peaks.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and detecting proton-containing impurities. The absence of unexpected signals is a strong indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities, providing clues to their structure.

By systematically diagnosing the root cause of purification challenges and applying these targeted, chemically-sound troubleshooting strategies, researchers can significantly improve the efficiency and success rate of obtaining high-purity this compound derivatives.

References
  • Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives - Benchchem.
  • Troubleshooting common side reactions in quinazoline synthesis - Benchchem.
  • Technical Support Center: Purification of 6,8-Difluoro-2-methylquinolin-4-amine - Benchchem.
  • Technical Support Center: Purification of 5-Fluoroisoquinoline Isomers - Benchchem.
  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem.
  • Recrystallization1 - University of California, Los Angeles.
  • recrystallization.pdf - University of Colorado Boulder.
  • A Guide to Selective Columns for Isomer Separation - Welch Materials.
  • Separation techniques: Chromatography - PMC - NIH.
  • Recrystallization and Melting Point Analysis - YouTube. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - MicroSolv.
  • Separation techniques: Chromatography - JournalAgent.
  • 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO - Benchchem.
  • A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine - Benchchem.
  • Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC - Benchchem.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents.

Sources

Technical Support Center: Reactions of 6-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Fluoroquinazolin-2-amine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific literature. Our goal is to empower you with the knowledge to optimize your reaction outcomes, minimize impurities, and confidently address experimental hurdles.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Materials

Q: My reaction to synthesize this compound from 2-amino-5-fluorobenzonitrile and formamide has a low yield, and I observe significant amounts of starting material upon analysis. What are the likely causes and how can I improve the conversion?

A: Low conversion is a frequent challenge in quinazoline synthesis. The primary reasons often revolve around reaction conditions and reagent integrity.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inadequate Reaction Temperature The cyclization of 2-aminobenzonitriles often requires elevated temperatures to proceed efficiently. The Niementowski reaction, a related synthesis, is known for requiring high temperatures.[1]Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
Insufficient Reaction Time The reaction may not have reached completion within the allotted time.Extend the reaction time and monitor the consumption of the starting material. Be cautious, as prolonged heating can sometimes lead to the formation of degradation products.
Suboptimal Catalyst or Reagent Stoichiometry While some syntheses proceed without a catalyst, acid or base catalysis can significantly enhance the rate of cyclization.[2] The stoichiometry of the cyclizing agent (e.g., formamide) is also critical.- If not already using one, consider adding a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-TsOH). - Ensure an adequate excess of the cyclizing agent is used, as it can also act as the solvent in some cases.
Moisture in the Reaction The presence of water can lead to the hydrolysis of starting materials or intermediates, hindering the desired cyclization.Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Issue 2: Formation of a White Precipitate that is Not the Desired Product

Q: I'm observing a significant amount of a white, sparingly soluble solid in my reaction mixture. My analysis suggests it's not this compound. What could this be?

A: A common side product in reactions starting from 2-amino-5-fluorobenzonitrile is the hydrolysis of the nitrile group, leading to the formation of 2-amino-5-fluorobenzamide.

Side Product Profile:

Side Product Formation Mechanism Mitigation Strategies
2-Amino-5-fluorobenzamide The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.- Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere. - Control pH: Avoid strongly acidic or basic conditions if possible. If a catalyst is necessary, use the mildest effective option. - Temperature Management: Avoid excessive heating, as it can accelerate hydrolysis.
6-Fluoroquinazolin-4(3H)-one If the reaction starts from 2-amino-5-fluorobenzoic acid, or if the nitrile starting material hydrolyzes all the way to the carboxylic acid, cyclization with formamide can lead to the formation of the corresponding quinazolinone.[3]- Use 2-amino-5-fluorobenzonitrile as the starting material and ensure anhydrous conditions to prevent its hydrolysis to the carboxylic acid.

Reaction Pathway Visualization:

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways 2-amino-5-fluorobenzonitrile 2-amino-5-fluorobenzonitrile Intermediate Intermediate 2-amino-5-fluorobenzonitrile->Intermediate + Formamide 2-amino-5-fluorobenzamide 2-amino-5-fluorobenzamide 2-amino-5-fluorobenzonitrile->2-amino-5-fluorobenzamide Hydrolysis (H₂O) This compound This compound Intermediate->this compound Cyclization 2-amino-5-fluorobenzoic_acid 2-amino-5-fluorobenzoic_acid 2-amino-5-fluorobenzamide->2-amino-5-fluorobenzoic_acid Further Hydrolysis 6-Fluoroquinazolin-4(3H)-one 6-Fluoroquinazolin-4(3H)-one 2-amino-5-fluorobenzoic_acid->6-Fluoroquinazolin-4(3H)-one + Formamide Cyclization

Caption: Main and side reaction pathways in the synthesis of this compound.

Issue 3: Reaction Mixture Darkens and a Complex Impurity Profile is Observed

Q: My reaction mixture turns dark brown or black, and subsequent analysis shows a multitude of impurities, making purification difficult. What is causing this and how can I prevent it?

A: Aromatic amines are prone to oxidation, which can lead to the formation of colored, often polymeric, impurities. This is a common issue that can be exacerbated by certain reaction conditions.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Oxidation of Aromatic Amine The amino group of the starting material or the product is susceptible to oxidation by atmospheric oxygen, especially at high temperatures and in the presence of certain metal catalysts. This can lead to the formation of colored oligomers or polymers.- Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen. - Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, though compatibility with the reaction chemistry must be verified. - Temperature Control: Avoid unnecessarily high temperatures.
Dimerization Aromatic amines can undergo oxidative dimerization.[4] This can lead to the formation of higher molecular weight impurities.- Control Reactant Concentration: Running the reaction at a lower concentration may disfavor bimolecular side reactions. - Optimize Reaction Conditions: Carefully control the temperature and reaction time to favor the intramolecular cyclization over intermolecular side reactions.
Formation of N-Oxides The nitrogen atoms in the quinazoline ring can be oxidized to form N-oxides, which can act as impurities.[5][6][7]- Exclude Oxidizing Agents: Ensure that no unintended oxidizing agents are present in the reaction mixture. - Inert Atmosphere: Working under an inert atmosphere will minimize oxidation from atmospheric oxygen.

Troubleshooting Workflow:

G start Reaction Mixture Darkens check_atmosphere Is the reaction run under an inert atmosphere? start->check_atmosphere implement_inert Implement Nitrogen or Argon Atmosphere check_atmosphere->implement_inert No check_temp Is the reaction temperature excessively high? check_atmosphere->check_temp Yes implement_inert->check_temp optimize_temp Optimize temperature by gradual reduction check_temp->optimize_temp Yes check_concentration Is the reactant concentration high? check_temp->check_concentration No optimize_temp->check_concentration lower_concentration Lower the reactant concentration check_concentration->lower_concentration Yes final_analysis Analyze for improvement check_concentration->final_analysis No lower_concentration->final_analysis

Caption: A logical guide for troubleshooting reaction darkening and complex impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis involves the cyclization of a substituted o-aminobenzonitrile or o-aminobenzoic acid derivative. A common and straightforward method is the reaction of 2-amino-5-fluorobenzonitrile with formamide at elevated temperatures.[8] Alternative methods may involve the use of other one-carbon sources like cyanogen bromide or urea, often with catalytic activation.

Q2: How can I effectively purify crude this compound?

A2: Purification of this compound typically involves standard techniques for solid organic compounds.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature.[9][10] Common solvents for recrystallization of amines include alcohols (ethanol, isopropanol), acetonitrile, or mixtures with water.[11]

  • Silica Gel Column Chromatography: For mixtures with impurities of significantly different polarity, column chromatography is a powerful tool. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the desired product.

  • Acid-Base Extraction: Given that this compound is basic, an acid-base workup can be employed to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., HCl). The basic product will move to the aqueous layer as its hydrochloride salt. The aqueous layer is then separated, basified (e.g., with NaOH or NaHCO₃), and the purified product is re-extracted into an organic solvent.

Q3: Are there any specific safety precautions I should take when working with this compound and its precursors?

A3: Standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The precursors, such as 2-amino-5-fluorobenzonitrile, and the final product are organic amines and should be handled with care, avoiding inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for each specific compound for detailed hazard information.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-5-fluorobenzonitrile

This protocol is a general guideline based on common synthetic procedures for quinazolines. Optimization may be required for specific laboratory conditions.

Materials:

  • 2-Amino-5-fluorobenzonitrile

  • Formamide

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-fluorobenzonitrile (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 eq). Formamide can serve as both a reactant and a solvent.

  • Heat the reaction mixture to 150-180°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into cold water with stirring. The product should precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or acetonitrile/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • If there are any insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, cool the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

References

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Institutes of Health. [Link]

  • Niementowski quinoline synthesis. Wikipedia. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. National Institutes of Health. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Institutes of Health. [Link]

  • Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. ResearchGate. [Link]

  • Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. National Institutes of Health. [Link]

  • Possible mechanism for carbonylative cyclization of 2-aminobenzonitrile and CO2 in water. ResearchGate. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. ResearchGate. [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Institutes of Health. [Link]

  • (a) Plausible mechanism of the cyclocondensation of 2-aminobenzonitrile... ResearchGate. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. National Institutes of Health. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Massachusetts Boston. [Link]

  • Purification by Recrystallization. CUNY Bronx Community College. [Link]

  • Plausible mechanism for the DEA-catalyzed cyclization of 2-aminobenzonitrile and CO2 in water … ResearchGate. [Link]

  • (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ResearchGate. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health. [Link]

  • Niementowski quinazoline synthesis. Wikipedia. [Link]

  • Dimerization of Aromatic C-Nitroso Compounds. ACS Publications. [Link]

  • Temperature affects the kinetics but not the products of the reaction between 4-methylbenzoquinone and lysine. PubMed. [Link]

  • Dimerization energetics of benzene and aromatic amino acid side chains. ACS Publications. [Link]

  • Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Royal Society of Chemistry. [Link]

  • Base-mediated cyclization f 2-aminobenzonitrile with CO2. ResearchGate. [Link]

  • SYNTHESIS OF 5-HETEROCYCLIC SUBSTITUTED QUINAZOLIN-4-ONES VIA 2-AMINOBENZONITRILE DERIVATIVES M. Jonathan Fray,* Paul Allen, Pa. ElectronicsAndBooks. [Link]

  • The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione. ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • A novel aggregation-induced enhanced emission aromatic molecule: 2-aminophenylboronic acid dimer. Royal Society of Chemistry. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. National Institutes of Health. [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Chromatographic purification of histidine-tagged proteins using zirconia particles modified with phosphate groups. PubMed. [Link]

  • (PDF) 2-Amino-5-nitrobenzophenone and 2-Methylamino-2. ResearchGate. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of quinazolines, offering troubleshooting advice and frequently asked questions in a direct Q&A format. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their primary challenges?

A1: The most foundational methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses.[1]

  • Niementowski Reaction: This involves the condensation of anthranilic acids with amides.[1] A primary challenge is the often high reaction temperatures (above 130°C), which can lead to the decomposition of starting materials or the formation of byproducts.[1]

  • Friedländer Synthesis: This method utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[1] A common issue is the potential formation of quinoline derivatives if reaction conditions are not meticulously controlled.[1]

  • Bischler Synthesis: This traditional method often requires harsh conditions, such as high temperatures (over 120°C) and pressure, for extended periods.[1]

Q2: My reaction is resulting in a low yield. What are the first parameters I should investigate?

A2: Low yields can stem from several factors. Here’s a checklist to begin your troubleshooting:

  • Reaction Temperature and Time: Insufficient heat or time can lead to incomplete conversion. Gradually increase the temperature in 5-10°C increments or extend the reaction time, monitoring progress by TLC or LC-MS.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials can interfere with the reaction. Ensure your 2-aminobenzamide or anthranilic acid is pure and dry; recrystallize if necessary.[2] Always use anhydrous solvents to prevent unwanted side reactions, such as hydrolysis of the quinazoline ring.[1][3]

  • Solubility of Reactants: Poor solubility can hinder the reaction rate. Select a solvent where all reactants are fully soluble at the reaction temperature. For polar starting materials, consider DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[1]

Q3: I'm observing unexpected byproducts. What are the likely culprits?

A3: Byproduct formation is a common hurdle. Here are a few possibilities:

  • Oxidation at the C4 Position: The C4 position of the quinazoline ring is susceptible to oxidation, which forms a quinazolinone. This can be mitigated by running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Formation of N-oxides: If an oxidant is used, it can lead to the formation of N-oxide byproducts.[1] Consider using a milder oxidant or a stoichiometric amount.[1] Direct oxidation of quinazolines can also lead to a mixture of N-1 and N-3 oxides.[4]

  • Dimers or Polymers: High concentrations of reactants can lead to intermolecular reactions, resulting in dimerization or polymerization. Performing the reaction at a lower concentration (higher dilution) can minimize this.[1]

Q4: How can I effectively monitor the progress of my quinazoline synthesis?

A4: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring your reaction.[2] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of your desired product. The reaction is generally considered complete when the starting material spot has disappeared.[2]

Troubleshooting Guides

This section provides a more in-depth look at specific issues you might encounter and detailed protocols to address them.

Issue 1: Poor Yield and Incomplete Conversion

A common frustration in quinazoline synthesis is a reaction that stalls or provides a low yield of the desired product. This can often be traced back to suboptimal reaction conditions.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Solution
Insufficient Temperature/Time The activation energy for the cyclization step may not be met, leading to a slow or incomplete reaction.Gradually increase the reaction temperature in 5-10°C increments, monitoring progress by TLC. Alternatively, extend the reaction time.[1]
Poor Reactant Solubility If reactants are not fully dissolved, the reaction becomes heterogeneous, slowing down the rate of reaction and leading to incomplete conversion.Choose a solvent in which all reactants are soluble at the reaction temperature. Polar aprotic solvents like DMSO and DMF are often effective.[1][2]
Presence of Water Water can hydrolyze the quinazoline ring or intermediates, reducing the yield.[1][3]Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Sub-optimal Catalyst/Base The choice and amount of catalyst or base can be critical, especially in modern synthetic methods.Screen different catalysts and bases. For example, in copper-catalyzed reactions, CuI with DBU in DMSO has been shown to be effective for certain transformations.[2]
Experimental Protocol: Optimizing Reaction Temperature

This protocol outlines a systematic approach to identifying the optimal reaction temperature.

  • Setup: Prepare several small-scale reactions in parallel, each in a separate reaction vessel.

  • Temperature Gradient: Set each reaction to a different temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC.

  • Analysis: After a predetermined time (e.g., 6 hours), quench the reactions and analyze the crude product mixture by a quantitative method like NMR with an internal standard or HPLC to determine the yield.[1]

Issue 2: Formation of Undesired Side Products

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum can be disheartening. Understanding the potential side reactions is key to mitigating them.

Visualizing the Troubleshooting Process

Caption: Decision tree for troubleshooting common side products in quinazoline synthesis.

Common Side Reactions and Mitigation Strategies
Side Product Plausible Cause Mitigation Strategy
Quinazolinone Oxidation at the C4 position of the quinazoline ring, which can be promoted by certain catalysts or reaction conditions.[1]Run the reaction under an inert atmosphere (nitrogen or argon). If the desired product is a 4-substituted quinazoline, ensure the substituent is stable under the reaction conditions.[1]
N-Oxide Over-oxidation of the nitrogen atoms in the pyrimidine ring, especially when using an oxidant.[1]Use a stoichiometric amount of a milder oxidant. Prevention of N-oxide formation is key to avoiding these byproducts.[1]
Dimers/Polymers High concentration of reactants, especially with bifunctional starting materials that can link two quinazoline units.[1]Perform the reaction at a lower concentration by increasing the solvent volume. Ensure the purity of your starting materials to avoid unintentional dimerization.[1]
Hydrolysis Products Presence of water in the reaction mixture, leading to the opening of the quinazoline ring.[1][3]Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering.[1]
Workflow for Optimizing a New Quinazoline Synthesis

When developing a new synthetic route for a quinazoline derivative, a systematic approach to optimization is crucial for success.

Quinazoline_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Scale-Up & Finalization A Select Initial Conditions (Solvent, Catalyst, Temp.) B Run Small-Scale Test Reaction A->B C Analyze Outcome (TLC, LC-MS) B->C D Identify Key Parameters (Temp, Conc, Time) C->D Proceed if promising E Systematic Variation (e.g., DoE) D->E F Determine Optimal Conditions E->F G Scale-Up Reaction F->G H Purification G->H I Characterization H->I

Caption: A phased workflow for the systematic optimization of quinazoline synthesis.

References

  • Deharkar, P., Satpute, S., & Panhekar, D. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33, 2525-2547.
  • Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi.
  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
  • Mphahlele, M. J. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(15), 4992.
  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism involved in the formation of quinazoline (1). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. Retrieved from [Link]

  • Myangar, K. N., & Raval, J. P. (2017).
  • Kumar, A., Kumar, V., & Kumar, V. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 593.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Davoodnia, A., Heravi, M. M., & Zadsirjan, V. (2017). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. Avicenna journal of medical biochemistry, 5(2), 53–59.
  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69.
  • Begum, R., & Kumar, V. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • Khandebharad, S. K., et al. (2021). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 9, 726199.
  • Singh, S., & Singh, P. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 1045931.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Jarząbek, M., & Węglińska, E. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 674751.
  • Kumar, V., & Singh, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 524–537.
  • Semantic Scholar. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. Retrieved from [Link]

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Technical Support Center: Quinazolinone Synthesis via Dimroth Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazolinone synthesis utilizing the Dimroth rearrangement. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this powerful, yet sometimes challenging, heterocyclic isomerization. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategy.

Introduction: The Dimroth Rearrangement in Context

The Dimroth rearrangement is a fascinating and highly useful isomerization reaction in heterocyclic chemistry, where endocyclic and exocyclic heteroatoms exchange positions.[1][2] In the synthesis of quinazolinones, it typically involves the transformation of an N-substituted iminoquinazoline into a more thermodynamically stable N-substituted aminoquinazoline.[3][4] The fundamental driving force for this rearrangement is the formation of a more stable isomeric product.[1][5]

The reaction proceeds through a well-established ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[1][3] This multi-step process, distinct from concerted rearrangements, involves:

  • Nucleophilic Addition: A nucleophile (often hydroxide or an amine) attacks the pyrimidine ring.

  • Ring Opening: The heterocyclic ring cleaves, forming an open-chain intermediate.

  • Bond Rotation & Ring Closure: Following rotation around a single bond, the intermediate recyclizes to form the rearranged, thermodynamically favored product.[3][6]

Understanding this mechanism is paramount for effective troubleshooting, as each step presents a potential kinetic or thermodynamic barrier that can be addressed through careful adjustment of reaction conditions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Dimroth rearrangement for quinazolinone synthesis in a practical question-and-answer format.

Q1: I am observing very low to no product yield. What are the likely causes and how can I fix it?

Low or no yield is the most common frustration. The issue can typically be traced back to reaction kinetics, substrate stability, or improper setup.[7]

Potential Cause 1: Insufficient Reaction Temperature or Time

  • Scientific Rationale: The Dimroth rearrangement, particularly the ring-opening step, has a significant activation energy barrier.[5] Insufficient thermal energy will result in a sluggish or stalled reaction.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. High-boiling point solvents like DMF, DMSO, or pyridine are often used for this reason.[2]

    • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is being consumed, albeit slowly, extending the reaction time (e.g., from 12 hours to 24-48 hours) may be sufficient.

    • Switch to Microwave Irradiation: Microwave-assisted synthesis is a proven method for dramatically accelerating the Dimroth rearrangement.[1][8] Reactions that take hours conventionally can often be completed in minutes under microwave conditions, frequently leading to cleaner products and higher yields.[9][10][11]

Potential Cause 2: Ineffective Catalyst (Acid or Base)

  • Scientific Rationale: The rearrangement is typically catalyzed by acid or, more commonly, base.[3][12] A base like sodium hydroxide or potassium hydroxide facilitates the initial nucleophilic attack on the quinazoline ring, which is the first step of the ANRORC mechanism.[13] An incorrect choice or concentration of catalyst will halt the reaction at its inception.

  • Troubleshooting Steps:

    • Verify Catalyst Choice: While many protocols use aqueous NaOH or KOH, organic bases like DBU or sodium ethoxide in an appropriate solvent can also be effective, especially if your substrate is sensitive to water.

    • Increase Catalyst Loading: If using a catalytic amount of base, it may be consumed by side reactions. Try increasing the loading or switching to stoichiometric or even excess amounts of base.

    • Consider Acid Catalysis: Although less common for this specific transformation, some Dimroth rearrangements are facilitated by acid, which works by protonating a ring nitrogen to make the ring more susceptible to nucleophilic attack.[3][5] This is highly substrate-dependent.

Potential Cause 3: Unfavorable Substituent Effects

  • Scientific Rationale: The electronic and steric properties of substituents on the quinazoline ring and the migrating N-group can profoundly impact the reaction rate.[1][3]

    • Electron-withdrawing groups (EWGs) on the quinazoline ring generally accelerate the reaction by making the ring more electrophilic and thus more susceptible to nucleophilic attack.[1][14]

    • Bulky steric groups near the reaction centers can hinder the necessary bond rotations in the open-chain intermediate, slowing or preventing recyclization.

  • Troubleshooting Steps:

    • Analyze Your Substrate: If your substrate contains bulky groups (e.g., a t-butyl group) or strong electron-donating groups, be prepared to use more forcing conditions (higher temperature, longer time).

    • Protecting Group Strategy: If a functional group is interfering, consider if a protecting group strategy is viable, though this adds steps to the overall synthesis.

Q2: My reaction is incomplete, with significant starting material remaining even after a long time. What should I do?

This common issue suggests the reaction has stalled or reached an unfavorable equilibrium.

Potential Cause 1: Reversible Reaction or Product Inhibition

  • Scientific Rationale: While the Dimroth rearrangement is often driven by the thermodynamic stability of the product, an equilibrium might be established where both starting material and product coexist.[1]

  • Troubleshooting Steps:

    • Re-evaluate Driving Force: Confirm that your desired product is indeed the thermodynamic sink. Computational modeling can sometimes predict the relative stabilities of the isomers.

    • Use Microwave Synthesis: The rapid heating and high temperatures achievable with microwave irradiation can often push the equilibrium towards the more stable product more effectively than conventional heating.[8][15]

Potential Cause 2: Deactivation of Catalyst

  • Scientific Rationale: Acidic protons on the substrate or impurities in the solvent can neutralize the base catalyst over time, causing the reaction to stop prematurely.

  • Troubleshooting Steps:

    • Ensure Dry Solvents/Reagents: Use freshly dried solvents and ensure your starting materials are free of acidic impurities.

    • Add More Catalyst: If monitoring shows the reaction has stalled, a fresh portion of the base catalyst can sometimes restart it.

Q3: I am forming significant byproducts. How can I improve the selectivity?

Byproduct formation often points to competing reaction pathways or decomposition under harsh conditions.

Potential Cause 1: Hydrolysis or Other Side Reactions

  • Scientific Rationale: The conditions used for the Dimroth rearrangement (strong base, high heat) can promote undesired reactions.[3] For example, the open-chain intermediate could be susceptible to hydrolysis or other nucleophilic attacks if not properly controlled.

  • Troubleshooting Steps:

    • Lower the Temperature: The side reactions may have a higher activation energy than the desired rearrangement. Running the reaction at the lowest effective temperature can improve selectivity.

    • Reduce Reaction Time: Use microwave synthesis to shorten the exposure of the substrate to harsh conditions.[10]

    • Change the Solvent/Base System: If hydrolysis is an issue, switch from an aqueous base system to non-aqueous conditions (e.g., NaH in DMF).

Potential Cause 2: The "Often Undesired Side Reaction"

  • Scientific Rationale: The Dimroth rearrangement itself can be an unwanted side reaction in other synthetic routes, leading to incorrect structural assignments.[1] Conversely, when it is the desired reaction, other rearrangements could potentially compete.

  • Troubleshooting Steps:

    • Thorough Characterization: It is critical to rigorously characterize your product using 1D/2D NMR (HSQC, HMBC) and other analytical methods to confirm that the desired isomerization has occurred and that you have not formed a different, unexpected isomer.

    • Consult the Literature: Search for precedents with similar heterocyclic systems to understand what side reactions are common under your chosen conditions.

Optimization & Protocols

Success in the Dimroth rearrangement often hinges on the choice of conditions. Microwave-assisted synthesis has emerged as a superior technique for this transformation.

Parameter Optimization Summary
ParameterConventional HeatingMicrowave-Assisted Synthesis (MWI)Scientific Rationale
Temperature 80 - 200°C100 - 180°CProvides activation energy for ring opening. MWI allows for rapid heating to high temperatures, reducing byproduct formation.[8][9]
Reaction Time 12 - 48 hours5 - 45 minutesMWI drastically shortens reaction times, minimizing degradation of sensitive substrates.[11]
Solvent High-boiling, polar aprotic (DMF, DMSO, Pyridine, Acetic Acid)Polar solvents that couple well with microwaves (DMF, i-PrOH, Acetic Acid)Solvents must solubilize reagents and withstand high temperatures. Polar solvents are required for efficient microwave heating.[9][10]
Catalyst Aqueous NaOH/KOH, Acetic AcidAcetic Acid, sometimes in combination with an alcohol like i-PrOHThe catalyst is essential to initiate the ANRORC mechanism. Acetic acid is a common solvent/catalyst in MWI protocols.[3][10]
General Experimental Protocol: Microwave-Assisted Dimroth Rearrangement

This is a representative protocol and must be optimized for your specific substrate.

  • Reagent Preparation: In a suitable microwave reaction vessel equipped with a magnetic stir bar, combine the starting iminoquinazoline (1.0 mmol) and the appropriate aniline or amine (1.2 mmol).

  • Solvent Addition: Add a suitable solvent system, such as glacial acetic acid (3-5 mL).[9][10]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140°C) for a specified time (e.g., 10-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.

  • Reaction Monitoring: After the initial irradiation period, cool the vessel, carefully open it, and take an aliquot to analyze by TLC or LC-MS to check for the consumption of starting material. If the reaction is incomplete, reseal and irradiate for an additional period.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the final quinazolinone.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common problems during the Dimroth rearrangement.

Troubleshooting_Workflow Start Problem Observed: Low Yield / Incomplete Reaction Cause1 Potential Cause: Insufficient Energy Start->Cause1 Cause2 Potential Cause: Ineffective Catalysis Start->Cause2 Cause3 Potential Cause: Unfavorable Substituents Start->Cause3 Action1a Action: Increase Temperature Cause1->Action1a Action1b Action: Increase Reaction Time Cause1->Action1b Action1c Action: Switch to Microwave Irradiation Cause1->Action1c Action2a Action: Increase Base/Acid Concentration Cause2->Action2a Action2b Action: Switch Catalyst Type (e.g., Aqueous to Non-Aqueous) Cause2->Action2b Action3 Action: Use More Forcing Conditions (Higher Temp/Longer Time) Cause3->Action3 Cause4 Potential Cause: Byproduct Formation Action4a Action: Lower Temperature Cause4->Action4a Action4b Action: Reduce Reaction Time (Use MWI) Cause4->Action4b Action4c Action: Thoroughly Characterize Products Cause4->Action4c

Sources

Technical Support Center: Large-Scale Synthesis of 2-amino-6-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 2-amino-6-fluoroquinazoline. As a critical building block in pharmaceutical development, particularly for kinase inhibitors, robust and scalable access to this intermediate is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to support your experimental work.

Section 1: Synthetic Strategy Overview

The most common and industrially viable approach to synthesizing 2-aminoquinazolines involves the condensation and cyclization of an appropriately substituted anthranilonitrile with a guanidinylating agent. This method is generally high-yielding, uses readily available starting materials, and avoids harsh reagents often seen in other heterocyclic syntheses.

The primary route discussed in this guide starts from 2-amino-5-fluorobenzonitrile . The key transformation is its reaction with guanidine hydrochloride to form the target 2,4-diamino-6-fluoroquinazoline, which is an isomer of the desired product. However, a more direct and controlled approach involves reacting 2-amino-5-fluorobenzonitrile with cyanamide or a protected guanidine followed by a cyclization step. For the purpose of this guide, we will focus on a robust, one-pot cyclization reaction with guanidine that is frequently adapted for such scaffolds.

Synthetic_Pathway cluster_start Starting Materials cluster_product Final Product A 2-amino-5-fluorobenzonitrile C 2-amino-6-fluoroquinazoline A->C B Guanidine Hydrochloride B->C reagents Base (e.g., NaH, K2CO3) High-boiling solvent (e.g., DMF, NMP) Heat (120-150 °C) reagents->C

Caption: General synthetic route to 2-amino-6-fluoroquinazoline.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My cyclization reaction is showing low yield or has stalled. What are the likely causes and how can I fix it?

A1: Low yield in the cyclization step is the most frequent challenge. The root cause often lies in incomplete reaction, degradation of starting materials or product, or the formation of side products.

Potential Causes & Solutions:

  • Insufficient Base Strength or Stoichiometry: The reaction requires a strong base to deprotonate guanidine and facilitate the nucleophilic attack on the nitrile. If using a weaker base like K₂CO₃, the reaction may be slow.

    • Solution: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure at least two equivalents of the base are used: one for the guanidine salt and one for the subsequent cyclization.

  • Reaction Temperature is Too Low: This condensation requires significant thermal energy to overcome the activation barrier for both the initial addition and the final ring-closing elimination.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, from 120 °C up to a maximum of ~160 °C in a high-boiling solvent like NMP or DMF. Monitor the reaction by HPLC to track the consumption of starting material and the formation of the product versus impurities.

  • Presence of Moisture: Water can hydrolyze the starting nitrile to the corresponding amide or carboxylic acid, which will not participate in the desired reaction, thereby reducing the overall yield.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.

  • Side Reaction Pathways: At high temperatures, starting materials or the product itself can degrade, or side reactions like dimerization can occur.

    • Solution: If increasing temperature leads to more impurities, try extending the reaction time at a slightly lower temperature. Additionally, ensure a homogenous reaction mixture; poor stirring at a large scale can create local "hot spots" where degradation occurs.

Low_Yield_Troubleshooting Start Low Yield or Stalled Reaction CheckSM Is starting material (SM) fully consumed (by HPLC)? Start->CheckSM IncompleteRxn Incomplete Reaction CheckSM->IncompleteRxn No Degradation SM/Product Degradation CheckSM->Degradation Yes Sol1 Increase Temperature Increase Reaction Time Use Stronger Base IncompleteRxn->Sol1 Sol2 Lower Temperature Check for Hot Spots Confirm SM Purity Degradation->Sol2

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I am observing a significant, difficult-to-remove impurity in my final product. How can I identify and eliminate it?

A2: The formation of persistent impurities is common when running condensation reactions at high temperatures. The structure of the impurity dictates the best removal strategy.

Potential Impurities & Mitigation Strategies:

  • Unreacted 2-amino-5-fluorobenzonitrile: This indicates an incomplete reaction. It can typically be removed during purification.

    • Identification: Appears as a distinct spot on TLC and a separate peak in HPLC with a shorter retention time than the product. Its molecular weight will be confirmed by MS.

    • Solution: Drive the reaction to completion by optimizing conditions as described in Q1. For purification, this starting material is less polar and can often be washed away with a non-polar solvent like hexanes or diethyl ether during the initial product isolation.

  • Hydrolysis Products (e.g., 2-amino-6-fluoroquinazolin-4(3H)-one): If trace water is present, the amino group at C4 can be hydrolyzed to a carbonyl, forming the corresponding quinazolinone.

    • Identification: This impurity will have a different mass (M+17) and polarity. It is often less soluble and may co-precipitate with the desired product.

    • Solution: The best strategy is prevention using anhydrous conditions. If formed, purification can be achieved by pH-dependent extraction. The desired 2-amino product is more basic and can be selectively extracted into an acidic aqueous phase, leaving the less basic quinazolinone in the organic phase.

  • Polymeric or Tar-like Substances: These are often the result of thermal degradation.

    • Solution: Minimize their formation by avoiding excessive temperatures or prolonged reaction times. During workup, these are often insoluble and can be removed by filtering the crude product solution through a pad of celite or silica gel before crystallization.

Q3: My product is difficult to crystallize or oils out during purification. What purification strategies are recommended for large-scale work?

A3: Purification is a critical step for achieving the required quality for downstream applications. While chromatography is useful at the lab scale, it is often not feasible for large-scale production.

Recommended Purification Protocol:

  • Aqueous Workup/Precipitation: After the reaction is complete, cool the mixture and carefully quench it by pouring it into a large volume of water or an ice/water mixture. The crude product should precipitate out of the solution. This step removes high-polarity solvents (DMF, NMP) and inorganic salts.

  • Acid-Base Extraction: For stubborn impurities, an acid-base workup is highly effective.

    • Suspend the crude solid in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with aqueous acid (e.g., 1M HCl). The basic 2-amino-6-fluoroquinazoline will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind.

    • Separate the layers, and then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to re-precipitate the purified product.

  • Recrystallization: This is the final and most critical step for achieving high purity.

    • Solvent Screening: Test a range of solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/heptane.

    • Procedure: Dissolve the product in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow it to cool slowly to form well-defined crystals.

Problem Potential Cause Recommended Solution
Product oils outSolvent system is inappropriate; cooling too fast.Use a solvent/anti-solvent system (e.g., dissolve in ethanol, add water until cloudy, then heat to clarify and cool slowly).
Poor recoveryProduct is too soluble in the chosen solvent.Add an anti-solvent (e.g., heptane or water) to the mother liquor to precipitate more product, or concentrate the mother liquor.
Colored impuritiesHigh molecular weight byproducts or degradation.Treat the hot solution with activated charcoal before the hot filtration step to adsorb colored impurities.
Table 1: Troubleshooting Common Purification Issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic protocol for 2-amino-6-fluoroquinazoline?

A1: A robust and scalable protocol involves the base-mediated condensation of 2-amino-5-fluorobenzonitrile with guanidine hydrochloride in a high-boiling polar aprotic solvent. A detailed experimental procedure is provided in Section 4. This method is advantageous because the starting materials are commercially available and relatively inexpensive, and the reaction can often be run as a one-pot procedure.[1]

Q2: What are the critical safety considerations for this synthesis on a large scale?

A2: Safety must be the top priority.

  • Reagent Handling: Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE). Guanidine hydrochloride can be an irritant.

  • Thermal Hazards: The reaction is typically run at high temperatures and can be exothermic, especially during the initial addition of the base. On a large scale, ensure the reactor has adequate cooling capacity. The rate of addition of reagents should be carefully controlled to manage the exotherm.

  • Solvent Hazards: DMF and NMP are reproductive toxins and should be handled in a well-ventilated area or in a closed system.

Q3: How can I definitively confirm the identity and purity of my final product?

A3: A combination of analytical techniques is required to ensure the product meets specifications.

Technique Purpose Expected Result
HPLC Purity Assessment & QuantificationPurity >98% (area normalisation). Retention time consistent with a reference standard.
¹H NMR Structural ConfirmationProtons on the quinazoline core and the amino group should appear with the correct chemical shifts, integration, and coupling patterns.
¹³C NMR Structural ConfirmationCorrect number of carbon signals, with characteristic shifts for the aromatic and heterocyclic rings.
Mass Spec (MS) Molecular Weight ConfirmationA molecular ion peak corresponding to the exact mass of the compound (C₈H₆FN₃, MW: 163.15).
Melting Point Purity IndicationA sharp melting point range consistent with the literature value for a pure compound.
Table 2: Analytical Specifications for 2-amino-6-fluoroquinazoline.

Q4: Are there viable alternative synthetic routes if the primary method fails?

A4: Yes, several other strategies for quinazoline synthesis have been reported and can be adapted.

  • From Anthranilic Acids: 2-Amino-5-fluorobenzoic acid can be reacted with urea or dicyandiamide, though this often requires harsher conditions or multiple steps.[2]

  • Metal-Catalyzed Methods: Modern cross-coupling reactions can be used to construct the quinazoline ring system, offering different functional group tolerance but often at a higher cost due to expensive catalysts and ligands.[3][4]

  • From 2-Chloro Intermediates: A route involving the synthesis of 2,4-dichloro-6-fluoroquinazoline followed by selective amination is also possible, providing flexibility for introducing different groups at the 2- and 4-positions.[1]

Section 4: Detailed Experimental Protocols

Disclaimer: This protocol is a representative example based on established chemical principles for the synthesis of similar compounds and should be optimized for specific laboratory and scale-up conditions.

Protocol 4.1: Large-Scale Synthesis of 2-amino-6-fluoroquinazoline
  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser. Ensure the system is completely dry.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 2-amino-5-fluorobenzonitrile (1.0 eq) and guanidine hydrochloride (1.5 eq).

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (approx. 5-10 volumes relative to the starting nitrile). Begin stirring to form a slurry.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure proper ventilation and control the rate of addition to keep the internal temperature below 40 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 130-140 °C. Monitor the reaction progress by taking aliquots and analyzing them by HPLC (e.g., every 2 hours). The reaction is typically complete within 6-12 hours.

  • Quench: Once the starting material is consumed, cool the reactor to room temperature. In a separate vessel, prepare a 1:1 mixture of ice and water (approx. 20 volumes). Slowly and carefully transfer the reaction mixture into the ice/water slurry with vigorous stirring. The crude product will precipitate.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Isolate the solid product by filtration. Wash the filter cake thoroughly with water to remove inorganic salts and residual solvent, followed by a wash with a non-polar solvent (e.g., heptane) to remove non-polar impurities.

  • Drying: Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.

Protocol 4.2: Purification by Recrystallization
  • Solvent Selection: In a small flask, determine the optimal solvent. Isopropanol or ethanol are good starting points.

  • Dissolution: Transfer the crude, dried 2-amino-6-fluoroquinazoline to a clean reactor. Add the minimum amount of the chosen solvent (e.g., isopropanol, ~10-15 volumes).

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved.

  • (Optional) Charcoal Treatment: If the solution is colored, cool it slightly, add activated charcoal (approx. 1-2% w/w), and reflux for 15-30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter funnel containing a pad of celite to remove the charcoal and any insoluble particulate matter.

  • Crystallization: Transfer the hot, clear filtrate to a clean crystallizer. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by filtration. Wash the cake with a small amount of cold solvent and dry under vacuum at 50-60 °C.

Purification_Workflow A Crude Dry Product B Dissolve in Minimum Hot Solvent (e.g., IPA) A->B C Hot Filtration (Remove Insolubles) B->C D Slow Cooling & Crystallization C->D E Filter and Collect Crystals D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H High-Purity Product (>99%) G->H

Caption: Workflow for purification by recrystallization.

References

  • ResearchGate. (2015). Quinazoline derivatives: Synthesis and bioactivities. [Link]

  • Al-Suaily, M. A., & El-Faham, A. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. [Link]

  • Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

  • Ellsworth, E. L., et al. (2009). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kim, Y., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. European Journal of Medicinal Chemistry. [Link]

  • Yin, Z., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. ChemistryOpen. [Link]

  • Wiley Online Library. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. [Link]

  • Google Patents. (2019). Process for purifying long chain amino acids.

Sources

Technical Support Center: Optimizing Solvent and Temperature for 6-Fluoroquinazolin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoroquinazolin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing reaction conditions, specifically focusing on the critical interplay of solvent and temperature.

Introduction: The Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The synthesis of derivatives like this compound, however, can present challenges.[1][2][3] Achieving high yields and purity often hinges on the careful selection of reaction parameters. This guide will explore common issues and provide evidence-based solutions to streamline your synthetic efforts.

A frequent starting point for the synthesis of this compound is 2-amino-6-fluorobenzonitrile, which possesses the necessary amine and nitrile functionalities in the correct ortho orientation for cyclization.[4][5]

Part 1: Troubleshooting & FAQs

This section addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the quinazoline ring is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in quinazoline synthesis can often be attributed to several factors:

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved at the reaction temperature, the reaction rate will be significantly hindered. Consider a solvent that ensures complete solubility of all reactants.[6] For polar substrates, solvents like DMF or DMSO are often effective, while less polar starting materials may dissolve better in toluene or dioxane.[6]

  • Inappropriate Reaction Temperature: Temperature is a critical parameter.[7] Insufficient heat may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of starting materials or the desired product, leading to byproduct formation.[6] A systematic temperature optimization study is recommended.

  • Presence of Moisture: Quinazoline synthesis can be sensitive to water, which can lead to hydrolysis of intermediates or the final product.[6] Using anhydrous solvents and reagents, along with performing the reaction under an inert atmosphere (e.g., nitrogen or argon), can significantly improve yields.[6]

Q2: I am observing the formation of an unexpected byproduct. What could it be?

A2: Byproduct formation is a common challenge. Some possibilities include:

  • Quinazolinone Formation: The C4 position of the quinazoline ring is susceptible to oxidation, which leads to the formation of a quinazolinone.[6] This can be minimized by running the reaction under an inert atmosphere.[6]

  • Dimers or Polymers: If starting materials have more than one reactive site, or if reaction concentrations are too high, dimerization or polymerization can occur.[6] Running the reaction at a lower concentration (higher dilution) can mitigate this.[6]

  • Side Reactions from Classical Methods: If you are using classical methods like the Niementowski or Friedländer synthesis, be aware of their specific potential side reactions. For instance, the Friedländer synthesis can sometimes yield quinoline derivatives if conditions are not carefully controlled.[6]

Q3: How does the choice of solvent impact the reaction outcome?

A3: The solvent plays a multifaceted role in the reaction:

  • Solubility: As mentioned, it must dissolve all reactants to ensure an efficient reaction.[6]

  • Polarity: The polarity of the solvent can influence the reaction pathway. In some cases, polar solvents favor the formation of quinazolines, while non-polar solvents might lead to different products.[8] For instance, some studies have shown that highly polar solvents like DMF and water can provide excellent yields in the synthesis of quinazoline-2,4(1H,3H)-diones.[9]

  • Boiling Point: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure, which is a key consideration for temperature-sensitive reactions.

Q4: What are the key considerations when choosing a synthetic route for this compound?

A4: Several synthetic strategies can be employed. Two common modern approaches are:

  • Nucleophilic Aromatic Substitution (SNA_r): This method is effective when the aromatic ring is activated by electron-withdrawing groups.[10][11][12] The fluorine atom in this compound can act as a leaving group in subsequent reactions, but its presence on the starting material can influence the initial cyclization. In SNAr, fluoride is often a good leaving group because its high electronegativity polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack.[13]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of aryl amines.[14][15] It often offers a broader substrate scope and milder reaction conditions compared to traditional methods.[14] This method has been successfully used to synthesize various amino-substituted quinazolines and related heterocycles.[16][17][18]

Troubleshooting Guide: Low Yield and Impurities
Problem Potential Cause Recommended Solution
Low Conversion Insufficient Temperature Systematically increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC or LC-MS.[6]
Poor Reactant Solubility Select a solvent in which all reactants are fully soluble at the desired reaction temperature.[6] Consider using a co-solvent system if a single solvent is inadequate.
Catalyst Inactivity (if applicable) Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider screening different catalysts or ligands.
Byproduct Formation Oxidation Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the quinazoline ring.[6]
High Reaction Temperature Lower the reaction temperature to the minimum required for a reasonable reaction rate to avoid thermal decomposition.[19]
Hydrolysis Use anhydrous solvents and reagents, and dry all glassware thoroughly before use.[6]
Difficulty in Purification Similar Polarity of Product and Impurities Optimize the reaction to minimize byproduct formation. Explore different chromatography conditions (e.g., different solvent systems, stationary phases) or consider recrystallization.

Part 2: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Solvent Screening

This protocol outlines a systematic approach to identifying the optimal solvent for your reaction.

Objective: To determine the solvent that provides the highest yield and purity of this compound.

Methodology:

  • Setup: In parallel reaction vials, place an equal amount of your starting materials (e.g., 2-amino-5-fluorobenzonitrile and your nitrogen source).

  • Solvent Addition: To each vial, add a different anhydrous solvent from the list below. Ensure the concentration of the limiting reagent is consistent across all reactions.

    • Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)

    • Polar Protic: Isopropanol (IPA), Ethanol (EtOH)

    • Non-Polar: Toluene, Dioxane

  • Reaction: Stir all reactions at a consistent temperature (e.g., 100°C) for a set period (e.g., 12 hours).

  • Analysis: After the reaction time, quench the reactions and analyze a small aliquot from each vial by LC-MS or TLC to determine the relative conversion to the desired product and the formation of byproducts.

  • Selection: Choose the solvent that shows the highest conversion to the product with the cleanest reaction profile.

Protocol 2: Systematic Temperature Optimization

Once an optimal solvent has been identified, this protocol helps in pinpointing the ideal reaction temperature.

Objective: To find the temperature that maximizes the yield of this compound while minimizing byproduct formation.

Methodology:

  • Setup: Prepare several identical reactions in the optimal solvent identified in Protocol 1.

  • Temperature Gradient: Set each reaction to run at a different, controlled temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).[6]

  • Monitoring: Monitor the progress of each reaction over time using TLC or LC-MS.

  • Analysis: Once the reactions appear to have reached completion or a plateau, work up each reaction and isolate the product.

  • Evaluation: Determine the isolated yield and purity for each reaction temperature. The optimal temperature is the one that provides the best balance of high yield and high purity. Note that higher temperatures can sometimes lead to degradation of the product.[19]

Data Presentation: Solvent Screening Results (Hypothetical)
SolventDielectric ConstantBoiling Point (°C)Relative Conversion (%)Key Observations
Toluene2.411135Incomplete dissolution of starting material.
Dioxane2.210145Better solubility, but still sluggish reaction.
Acetonitrile37.58260Good conversion, some byproducts observed.
DMF36.715392Excellent conversion, clean reaction profile.
DMSO46.718995Highest conversion, but purification can be challenging due to high boiling point.
Ethanol24.67855Moderate conversion, potential for side reactions with protic solvent.

Part 3: Visualizations

Experimental Workflow for Optimization

experimental_workflow cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Temperature Optimization start Define Reaction (e.g., 2-amino-5-fluorobenzonitrile + Amine Source) screen_solvents Parallel Reactions in Diverse Solvents (Toluene, DMF, DMSO, etc.) start->screen_solvents analyze_solvents Analyze by LC-MS/TLC (Conversion & Purity) screen_solvents->analyze_solvents select_solvent Select Optimal Solvent analyze_solvents->select_solvent screen_temp Parallel Reactions at Different Temperatures (80°C, 100°C, 120°C) select_solvent->screen_temp Use Best Solvent analyze_temp Analyze by LC-MS/TLC (Yield & Purity) screen_temp->analyze_temp select_temp Select Optimal Temperature analyze_temp->select_temp end end select_temp->end Optimized Protocol

Caption: Workflow for systematic optimization of solvent and temperature.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Impure Product check_solubility Problem: Poor Solubility? Yes No start->check_solubility check_temp Problem: Suboptimal Temperature? Yes No check_solubility:no->check_temp solution_solubility Solution: - Change to a better solvent (e.g., DMF, DMSO) - Increase temperature to aid dissolution check_solubility:yes->solution_solubility check_atmosphere Problem: Air/Moisture Sensitivity? Yes No check_temp:no->check_atmosphere solution_temp Solution: - Perform temperature optimization study - Lower temp to reduce byproducts - Increase temp for conversion check_temp:yes->solution_temp other_issues Consider Other Factors: - Catalyst activity - Reactant purity - Reaction time check_atmosphere:no->other_issues solution_atmosphere Solution: - Use anhydrous solvents - Run under inert atmosphere (N₂/Ar) check_atmosphere:yes->solution_atmosphere

Caption: Decision tree for troubleshooting common reaction issues.

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • PubMed. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-9. Retrieved from [Link]

  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8843-51. Retrieved from [Link]

  • PMC PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • BenchChem. (2025). optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. BenchChem Technical Support.
  • MDPI. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules, 25(23), 5556. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Substituted Benzoquinazolinones. Part 1. Synthesis of 6-Aminobenzo[h]quinazolinones via Buchwald-Hartwig Amination from 6-Bromobenzo[h]quinazolinones. Retrieved from [Link]

  • PMC PubMed Central. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinazolines Synthesis & QSAR Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Direct Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quinazoline derivatives: Synthesis and bioactivities. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • PMC - NIH. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. International Journal of Molecular Sciences, 20(21), 5296. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Molport. (n.d.). 2-[(6-aminoquinazolin-4-yl)amino]-5-fluorobenzonitrile. Retrieved from [Link]

  • Organic Syntheses. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. 94, 332-345. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toward Intelligent CO2 Capture Solvent Design through Experimental Solvent Development and Amine Synthesis. Retrieved from [Link]

  • PubMed Central. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11, 122. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and characterisation of temperature responsive poly (2-ethyl-2-oxazolines. Retrieved from [Link]

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preventing byproduct formation in quinazoline cyclization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation

Welcome to the Technical Support Center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during quinazoline cyclization reactions. As a Senior Application Scientist, this resource provides field-proven insights and scientifically grounded protocols to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant hydrolysis of my quinazoline product. What are the likely causes and how can I prevent this?

A1: Hydrolysis of the quinazoline ring is a common issue, leading to the formation of 2-aminobenzaldehyde or its self-condensation products, along with formic acid and ammonia/ammonium.[1] This is often due to the presence of water in the reaction mixture, which can be exacerbated by acidic or basic conditions and high temperatures.

Causality and Prevention:

  • Presence of Water: The pyrimidine ring of the quinazoline nucleus is susceptible to hydrolytic cleavage.[2]

    • Solution: Employ anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent the introduction of atmospheric moisture.

  • Acidic or Basic Conditions: Both acid and base can catalyze the hydrolysis of the quinazoline ring.

    • Solution: If possible, perform the reaction under neutral conditions. If an acid or base is required, use the minimum effective amount. Consider using milder acids or bases. During work-up, neutralize the reaction mixture promptly to avoid prolonged exposure to acidic or basic aqueous solutions.

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.

    • Solution: Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate. Monitor the reaction progress closely to avoid unnecessarily long reaction times at high temperatures.

Q2: My reaction is producing N-oxide and/or quinazolinone byproducts. What is the mechanism and how can I minimize their formation?

A2: The formation of quinazoline N-oxides and quinazolin-4(3H)-ones are oxidative side reactions. The nitrogen atoms in the quinazoline ring, particularly N3, are susceptible to oxidation, leading to N-oxides. The C4 position can also be oxidized to form a quinazolinone.[2]

Mechanism of N-oxide Formation:

Direct oxidation of the quinazoline ring can lead to a mixture of N1 and N3 oxides, though N3-oxides are often valuable synthetic intermediates themselves.[2][3][4] The presence of an oxidizing agent, which can be atmospheric oxygen at elevated temperatures or an added oxidant, facilitates this process.

Mechanism of Quinazolinone Formation:

Oxidation at the C4 position of the quinazoline ring results in the corresponding quinazolinone. This can be promoted by certain catalysts or reaction conditions that favor oxidation.[2]

Prevention Strategies:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to exclude atmospheric oxygen, a common oxidizing agent.

  • Control of Oxidants: If an oxidant is necessary for the reaction, use a stoichiometric amount and consider employing a milder oxidant.

  • Temperature Optimization: High temperatures can promote oxidation. Determine the optimal temperature that balances the reaction rate with minimal byproduct formation.

Q3: I'm observing dimerization or polymerization in my reaction mixture. What leads to this and what are the solutions?

A3: Dimerization or polymerization can occur, especially at high concentrations of reactants or when using bifunctional starting materials.

Causality and Prevention:

  • High Reactant Concentration: High concentrations increase the probability of intermolecular reactions, leading to dimers or polymers.

    • Solution: Perform the reaction at a lower concentration by increasing the solvent volume.

  • Bifunctional Starting Materials: If a starting material contains two reactive sites that can participate in the quinazoline formation (e.g., a diamine), it can lead to the formation of dimers or polymers.

    • Solution: Ensure the purity of your starting materials to avoid unintended bifunctional impurities. If the starting material is inherently bifunctional, a change in synthetic strategy may be necessary.

Q4: My Friedländer synthesis is yielding quinoline derivatives as a major byproduct. Why is this happening?

A4: The Friedländer synthesis, which typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, can sometimes lead to the formation of quinoline byproducts.[5][6][7][8][9] This is due to the similarity of the starting materials and reaction conditions to those of quinoline syntheses.

Troubleshooting:

  • Careful Control of Reaction Conditions: The choice of catalyst and reaction temperature can influence the reaction pathway. Optimization of these parameters is key to favoring quinazoline formation.

  • Purity of Starting Materials: Ensure the 2-aminoaryl aldehyde or ketone is pure and free from isomers or related compounds that could lead to quinoline formation.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion

Problem: The quinazoline synthesis results in a low yield of the desired product, with a significant amount of starting material remaining.

Possible Cause Explanation Solution
Low Reaction Temperature The activation energy for the cyclization is not being met.Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC.
Insufficient Reaction Time The reaction has not proceeded to completion.Extend the reaction time and monitor at regular intervals using TLC until the starting material is consumed.
Catalyst Inactivity The catalyst may be poisoned or deactivated.If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. Consider adding a fresh batch of catalyst.
Poor Solubility of Reactants Reactants are not sufficiently dissolved to react efficiently.Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be suitable.
Experimental Protocol: Optimizing Reaction Temperature
  • Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel in separate vials.

  • Identical Conditions: Ensure that the concentration of all reactants and the solvent are identical across all reactions.

  • Temperature Gradient: Place each reaction vial in a heating block with a temperature gradient or in separate heating blocks set to different temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).

  • Monitor Progress: Monitor each reaction at regular time intervals (e.g., every hour) using Thin Layer Chromatography (TLC).

  • Analyze Results: Identify the temperature that provides the optimal balance between a reasonable reaction rate and the minimal formation of byproducts.

Issue 2: Formation of Multiple Unidentified Byproducts

Problem: The crude reaction mixture shows multiple spots on the TLC plate, indicating the formation of several byproducts.

Possible Cause Explanation Solution
Decomposition of Starting Materials or Product High reaction temperatures or harsh acidic/basic conditions can lead to degradation.Lower the reaction temperature and/or use milder reaction conditions (e.g., a weaker acid or base).
Side Reactions of Functional Groups Substituents on the starting materials may be undergoing undesired reactions.Protect sensitive functional groups before the cyclization reaction and deprotect them afterward.
Use of Classical, Harsh Synthesis Methods Traditional methods like the Bischler synthesis often require high temperatures and pressures, leading to byproduct formation.Consider modern synthetic methods such as metal-catalyzed cross-coupling reactions or microwave-assisted synthesis, which often proceed under milder conditions with higher selectivity.[10][11][12][13]
Experimental Protocol: Anhydrous Reaction Setup
  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.

  • Inert Atmosphere: Assemble the glassware while still warm and immediately purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried using molecular sieves.

  • Anhydrous Reagents: Use anhydrous grade reagents or dry them according to standard laboratory procedures.

  • Addition of Reagents: Add reagents via syringe or a dropping funnel, ensuring the system remains under an inert atmosphere.

Visualizing Reaction Pathways and Troubleshooting

Byproduct Formation Pathways

Byproduct_Formation cluster_conditions Reaction Conditions Quinazoline Desired Quinazoline Product Hydrolysis_Products Hydrolysis (2-Aminobenzaldehyde derivatives) Quinazoline->Hydrolysis_Products + H₂O (Acid/Base catalysis) N_Oxide N-Oxide Byproduct Quinazoline->N_Oxide + [O] Quinazolinone Quinazolinone Byproduct Quinazoline->Quinazolinone + [O] at C4 Dimer Dimer/Polymer Quinazoline->Dimer Intermolecular Reaction Water H₂O Oxidant [O] High_Conc High Concentration

Caption: Common byproduct formation pathways from the desired quinazoline product.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_byproducts Byproduct Identification cluster_solutions Corrective Actions Start Reaction produces low yield or significant byproducts Analyze Analyze crude product by TLC/LC-MS/NMR to identify major byproducts Start->Analyze Hydrolysis Hydrolysis Products? Analyze->Hydrolysis Yes Oxidation Oxidative Byproducts? (N-Oxides, Quinazolinones) Analyze->Oxidation Yes Dimerization Dimers/Polymers? Analyze->Dimerization Yes Other Other Byproducts? Analyze->Other Yes Anhydrous Implement Anhydrous Conditions Hydrolysis->Anhydrous Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Lower_Conc Lower Reactant Concentration Dimerization->Lower_Conc Optimize_Conditions Optimize T°, Catalyst, Solvent Other->Optimize_Conditions End Improved Yield and Purity Anhydrous->End Inert_Atmosphere->End Lower_Conc->End Optimize_Conditions->End

Caption: A logical workflow for troubleshooting common issues in quinazoline synthesis.

References

  • Moghadam, F. Y., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7985. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Hao, Z., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(15), 4983. [Link]

  • Al-Suaily, A. M., & El-Faham, A. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100803. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Singh, P., & Kumar, R. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3205. [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 15(8), 5247-5285. [Link]

  • Moghadam, F. Y., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Preprints.org. [Link]

  • Kumar, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 707223. [Link]

  • Alagarsamy, V. (2016). Quinazoline derivatives & pharmacological activities: a review. International Journal of Review in Life Sciences, 6(5), 1-21. [Link]

  • Química Orgánica. (n.d.). Friedlander quinoline synthesis. [Link]

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Validation & Comparative

A Comparative Analysis of 6-Fluoroquinazoline and 6-Chloroquinazoline Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its versatility allows for substitutions that can dramatically modulate biological activity. Among these, halogenation at the 6-position has proven to be a critical determinant of efficacy, particularly in the development of kinase inhibitors for oncology.[3][4] This guide provides a detailed comparative analysis of two key halogenated quinazolines: 6-fluoroquinazoline and 6-chloroquinazoline. We will delve into their structure-activity relationships, physicochemical properties, and the experimental workflows used to evaluate their performance, offering insights for researchers in drug discovery and development.

The Critical Role of Halogenation at the C6-Position

The introduction of a halogen atom at the 6-position of the quinazoline ring is a well-established strategy to enhance the biological activity of these compounds. This substitution can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are crucial for its pharmacokinetic and pharmacodynamic profile.[3] Both fluorine and chlorine are electron-withdrawing groups, which can affect the pKa of the quinazoline nitrogen atoms and influence hydrogen bonding interactions with target proteins.

Comparative Biological Activity: Insights from Derivative Studies

While direct comparative studies on the parent 6-fluoroquinazoline and 6-chloroquinazoline are limited, a wealth of information can be gleaned from the extensive research on their derivatives, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][6][7]

6-Fluoroquinazoline Derivatives: Potency and Improved Pharmacokinetics

The presence of a fluorine atom at the C6 position is often associated with enhanced potency and favorable pharmacokinetic properties.[3] Fluorine's small size and high electronegativity can lead to stronger interactions with target proteins. Furthermore, the C-F bond is metabolically stable, which can improve the bioavailability of the compound.[3] Studies on 4-anilino-6-fluoroquinazoline derivatives have shown potent inhibitory activities against various cancer cell lines.[8] In some instances, the removal of the fluorine atom at this position resulted in a significant (approximately 90%) reduction in potency, highlighting its critical role in target binding.[3]

6-Chloroquinazoline Derivatives: A Foundation for Potent Inhibitors

Derivatives of 6-chloroquinazoline have also demonstrated significant antitumor activities.[9] A number of potent kinase inhibitors are based on the 6-chloroquinazoline scaffold. For example, a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were identified as potent and selective inhibitors of p21-activated kinase 4 (PAK4).[10] Structure-activity relationship (SAR) studies on various 6-chloroquinazoline derivatives have revealed that this substitution is a key contributor to their cytotoxic effects against a range of cancer cell lines.[9][11]

Physicochemical Properties: A Subtle but Significant Difference

The choice between a fluorine and a chlorine substituent also impacts the physicochemical properties of the molecule. While both increase lipophilicity compared to an unsubstituted quinazoline, chlorine is larger and more lipophilic than fluorine. This can affect solubility, cell permeability, and plasma protein binding.

Property6-Fluoroquinazoline6-Chloroquinazoline
Molecular Formula C₈H₅FN₂C₈H₅ClN₂[12]
Molecular Weight 148.14 g/mol 164.59 g/mol [12]
LogP (predicted) ~1.5~1.9
pKa (predicted) ~2.5~2.3

Note: Predicted values can vary based on the algorithm used. These values are for illustrative purposes.

The higher lipophilicity of 6-chloroquinazoline derivatives might lead to increased cell permeability but could also result in lower aqueous solubility and higher plasma protein binding compared to their 6-fluoro counterparts. These are critical considerations in drug design and development.[13]

Experimental Workflows for Comparative Analysis

To rigorously compare the activity of 6-fluoroquinazoline and 6-chloroquinazoline derivatives, a series of well-defined experimental protocols are essential.

Diagram: General Workflow for Kinase Inhibitor Comparison

G cluster_0 In Vitro Assays cluster_1 Cellular Mechanism of Action cluster_2 In Vivo Evaluation A Kinase Inhibition Assay (IC50) B Cell-Based Proliferation Assay (GI50) A->B Potency in cells C Western Blot for Target Phosphorylation B->C Target engagement G Xenograft Tumor Model B->G In vivo efficacy D Cell Cycle Analysis C->D Cellular effect E Apoptosis Assay D->E F Pharmacokinetic Studies F->G Dosing regimen

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.[14]

  • Objective: To quantify and compare the potency of 6-fluoro- and 6-chloroquinazoline derivatives against a specific kinase (e.g., EGFR).

  • Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.[15][16]

  • Protocol:

    • Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

    • Serially dilute the test compounds (6-fluoro- and 6-chloroquinazoline derivatives) in DMSO and add to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP or a fluorescently labeled ATP analog.

    • Incubate the reaction at 30°C for a specified time.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP.

    • Quantify the amount of phosphorylated substrate using a scintillation counter or a fluorescence plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[14]

2. Cell Proliferation Assay (GI50 Determination)

This assay measures the concentration of the compound that inhibits the growth of cancer cells by 50%.[17]

  • Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Principle: A colorimetric or fluorometric assay (e.g., MTT, SRB, or CellTiter-Glo®) is used to quantify the number of viable cells after treatment with the test compounds.

  • Protocol:

    • Seed cancer cells (e.g., A549 lung cancer cells, which often overexpress EGFR) in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of the 6-fluoro- and 6-chloroquinazoline derivatives for 48-72 hours.

    • Add the viability reagent (e.g., MTT) and incubate for a few hours.

    • Solubilize the formazan crystals (in the case of MTT) and measure the absorbance at a specific wavelength.

    • Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 value.[17]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinazoline 6-Fluoro/Chloro- Quinazoline Derivative Quinazoline->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline derivatives.

Conclusion and Future Directions

The choice between a 6-fluoro and a 6-chloro substitution on the quinazoline scaffold is a nuanced decision in drug design. Evidence from extensive studies on their derivatives suggests that both can lead to potent biological activity, particularly as kinase inhibitors. The 6-fluoro substitution is often linked to improved metabolic stability and potentially higher potency due to favorable binding interactions.[3] Conversely, the 6-chloro substitution, while also a cornerstone of many active compounds, may impart greater lipophilicity.

A direct, systematic comparison of minimally different 6-fluoro- and 6-chloroquinazoline derivatives across a panel of kinases and cancer cell lines would provide invaluable data to guide future drug discovery efforts. Such studies should also include a comprehensive evaluation of their ADME (absorption, distribution, metabolism, and excretion) properties to fully understand the impact of this single-atom substitution. For researchers in the field, the key takeaway is that both substitutions are valuable tools, and the optimal choice will depend on the specific therapeutic target and the desired overall properties of the drug candidate.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminoquinazoline derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities. We will delve into the nuanced molecular interactions and structural modifications that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

The quinazoline core is a privileged scaffold in the design of anticancer agents, with several approved drugs, such as gefitinib, erlotinib, and lapatinib, featuring this chemical entity.[1][2] The 2-aminoquinazoline derivatives, in particular, have been extensively explored as inhibitors of various protein kinases that are crucial for tumor growth and proliferation.[3][4]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and inhibiting apoptosis.[4][5] Overexpression or mutation of EGFR is a hallmark of several cancers, making it a prime target for therapeutic intervention.[4][5] 2-Aminoquinazoline derivatives have emerged as potent EGFR inhibitors, with their SAR extensively studied.

The general pharmacophore for 4-anilinoquinazoline-based EGFR inhibitors includes the quinazoline core that anchors to the ATP-binding site of the EGFR kinase domain, a substituted aniline moiety that provides selectivity, and various groups at other positions of the quinazoline ring that modulate potency and pharmacokinetic properties.[4][6]

Key SAR Insights for EGFR Inhibition:

  • Position 4: Substitution with a substituted aniline is crucial for high-affinity binding to the ATP pocket of EGFR. The nature and position of substituents on the aniline ring significantly impact potency. For instance, a 3,4-disubstitution on the aniline moiety has been shown to increase EGFR inhibitory activity.[2][6]

  • Position 2: While many potent EGFR inhibitors are 4-anilinoquinazolines, modifications at the 2-position of the 2-aminoquinazoline scaffold have also yielded promising results. For example, the introduction of a (2-bromo-phenyl)-amino group at position 4 has been explored.[6]

  • Quinazoline Core Substitutions: Modifications on the quinazoline ring, such as at positions 6 and 7, can enhance activity and selectivity. For example, the presence of a 7-chloro substituent has been found in potent derivatives.[7]

Comparative Data of 2-Aminoquinazoline Derivatives as EGFR Inhibitors:

Compound IDR Group (Position 4)TargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Gefitinib 3-chloro-4-fluoroanilineEGFR17.1A4318.37[2]
Compound 15 3,4-disubstituted anilineEGFR5.9--[2]
Compound 24 Substituted anilineEGFR9.2A5496.54[2]
Compound 21 4-bromo-phenylethylidene-hydrazinylEGFRwt46.1--[6]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key mediator of this pathway.[8][9] Dual inhibition of both EGFR and VEGFR-2 is a promising strategy to achieve a synergistic antitumor effect.[10][11] Several 2-aminoquinazoline derivatives have been developed as potent VEGFR-2 inhibitors or dual EGFR/VEGFR-2 inhibitors.

Key SAR Insights for VEGFR-2 Inhibition:

  • Aniline Substitutions: Similar to EGFR inhibitors, the nature of the aniline substituent at position 4 is critical. A hydrogen bond donor at the para position of the aniline moiety has been shown to be important for interaction with conserved amino acid residues in the VEGFR-2 binding site.[10] A 2,4-disubstitution on the aniline ring with bulky halogen atoms tends to increase activity against VEGFR-2.[2]

  • Linker and Side Chains: The introduction of specific linkers and side chains can enhance VEGFR-2 inhibitory activity. For instance, a longer chain linker between the quinazoline core and a triazole moiety was found to be favorable for both EGFR and VEGFR-2 inhibition.[6]

Comparative Data of 2-Aminoquinazoline Derivatives as VEGFR-2 Inhibitors:

Compound IDR Group (Position 4)TargetIC50 (nM)Reference
Vandetanib 4-bromo-2-fluoroanilineVEGFR-233.26[2]
Compound 8o Substituted anilineVEGFR-2-[10]
Compound 15 3,4-disubstituted anilineVEGFR-236.78[2]
SQ2 N-phenyl cyclopropane-1,1-dicarboxamide derivativeVEGFR-214[12]
Experimental Protocols

A common synthetic route to 2-aminoquinazoline derivatives involves the reaction of a 2-aminobenzonitrile with an appropriate amine in the presence of a catalyst. The specific reaction conditions can be optimized to achieve the desired product in good yield.

Step-by-Step Protocol:

  • Starting Material: Begin with a substituted 2-aminobenzonitrile.

  • Reaction with Amine: In a round-bottom flask, dissolve the 2-aminobenzonitrile in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Amine: Add the desired amine to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux for a specified period (e.g., 6-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final 2-aminoquinazoline derivative.[13]

The inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 can be determined using a variety of commercially available kinase assay kits.

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and test compound to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Diagram

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR EGFR Ligand (EGF/VEGF)->EGFR VEGFR2 VEGFR-2 Ligand (EGF/VEGF)->VEGFR2 P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PI3K PI3K P_EGFR->PI3K Ras Ras P_EGFR->Ras P_VEGFR2->PI3K Proliferation Proliferation P_VEGFR2->Proliferation Angiogenesis Angiogenesis P_VEGFR2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation 2-Aminoquinazoline\nDerivatives 2-Aminoquinazoline Derivatives 2-Aminoquinazoline\nDerivatives->P_EGFR Inhibits 2-Aminoquinazoline\nDerivatives->P_VEGFR2 Inhibits

Caption: EGFR and VEGFR-2 signaling pathways and the inhibitory action of 2-aminoquinazoline derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents.[7][14] 2-Aminoquinazoline derivatives have demonstrated promising activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7][14]

Key SAR Insights for Antibacterial Activity:

  • Position 2 Substitutions: The nature of the substituent at the 2-position of the quinazoline ring is critical for antibacterial potency. A 3,4-difluorobenzylamine substitution at this position has been shown to exhibit high potency against S. aureus.[7]

  • Position 7 Substitutions: Halogen substitutions on the quinazoline core, such as a 7-chloro group, can enhance antibacterial activity.[7]

  • General Observations: The combination of a substituted amino group at position 2 and appropriate substitutions on the quinazoline ring can lead to compounds with potent and broad-spectrum antibacterial activity.[15]

Comparative Data of 2-Aminoquinazoline Derivatives as Antibacterial Agents:

Compound IDR Group (Position 2)R' Group (Position 7)Target OrganismMIC50 (µM)Reference
6l UnspecifiedChloroS. aureus ATCC259231.0[7]
6y 3,4-difluorobenzylamineChloroS. aureus JE20.02[7]
Compound 22 Substituted piperidine6,7-dimethoxyS. pyogenes-[15]
Experimental Workflow for Antibacterial Screening

Antibacterial_Screening_Workflow start Synthesized 2-Aminoquinazoline Derivatives mic_assay Broth Microdilution Assay (Determine MIC) start->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., HepG2 cells) mic_assay->cytotoxicity_assay bacterial_strains Bacterial Strains (e.g., S. aureus, E. coli) bacterial_strains->mic_assay cell_infection_model Cell Infection Model (e.g., H460 lung cells) cytotoxicity_assay->cell_infection_model lead_optimization Lead Optimization cell_infection_model->lead_optimization

Caption: Experimental workflow for screening the antibacterial activity of 2-aminoquinazoline derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is an active area of research.[16][17] 2-Aminoquinazoline derivatives have shown potential as anti-inflammatory agents by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[16][17]

Key SAR Insights for Anti-inflammatory Activity:

  • Fluorine Substitution: The introduction of fluorine atoms into the benzo[h]quinazoline-2-amine structure has been shown to enhance anti-inflammatory activity and reduce toxicity.[17]

  • Phenyl Substitution: A 2-phenylquinazoline analog has demonstrated significant anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[16]

  • Substituents on Phenyl Ring: For 2-phenyl quinazolinone derivatives, electron-releasing groups on the phenyl ring, such as alkyl and alkoxy groups, generally lead to better anti-inflammatory activity compared to electron-withdrawing groups.[18]

Comparative Data of 2-Aminoquinazoline Derivatives as Anti-inflammatory Agents:

Compound ClassKey Structural FeatureMechanism of ActionReference
Benzo[h]quinazoline-2-amine derivativesFluorine substitutionNF-κB inhibition[17]
2-Phenylquinazoline analog2-phenyl groupInhibition of pro-inflammatory cytokines[16]
Benzothiazole-substituted 2-phenyl quinazolinonesElectron-releasing groups on phenyl ring-[18]

Conclusion

The 2-aminoquinazoline scaffold represents a highly versatile platform for the design of potent and selective therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure and its substituents can lead to significant changes in biological activity, enabling the fine-tuning of these molecules for specific targets. The extensive research into their anticancer properties, particularly as EGFR and VEGFR-2 inhibitors, has yielded valuable insights for the development of next-generation cancer therapies. Furthermore, their emerging roles as antimicrobial and anti-inflammatory agents open up new avenues for tackling infectious diseases and chronic inflammatory conditions. Continued exploration of the chemical space around the 2-aminoquinazoline nucleus, guided by a deep understanding of SAR, holds immense promise for the discovery of novel and effective drugs.

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The Efficacy of 6-Fluoroquinazoline Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. The strategic addition of a fluorine atom at the 6-position of this scaffold has been shown to enhance metabolic stability, bioavailability, and target binding affinity, making 6-fluoroquinazoline derivatives a subject of intense research. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these promising compounds, offering field-proven insights and experimental data to inform drug development professionals.

The Rationale for Fluorination: Enhancing a Privileged Scaffold

The quinazoline core is a recognized privileged structure in medicinal chemistry, forming the backbone of several FDA-approved drugs.[1] The introduction of a fluorine atom at the 6-position is a deliberate and strategic modification. This is because the carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity can significantly alter the electronic properties of the molecule. These changes can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, and can also enhance binding interactions with target proteins, ultimately leading to increased potency and a better pharmacokinetic profile.[2]

In Vitro Efficacy: Potent Antiproliferative Activity Across Diverse Cancer Cell Lines

The initial assessment of any potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells in a controlled laboratory setting. 6-Fluoroquinazoline derivatives have consistently demonstrated potent antiproliferative effects across a wide spectrum of human cancer cell lines. This activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.

Key In Vitro Findings:

Numerous studies have reported low micromolar to nanomolar IC50 values for various 6-fluoroquinazoline compounds against cell lines derived from lung, breast, colon, and liver cancers. For instance, certain 4-arylamino-6-fluoroquinazoline derivatives have shown remarkable inhibitory activities against A549 lung carcinoma cells.[2] Similarly, significant activity has been observed against MCF-7 and MDA-MB-231 breast adenocarcinoma cells, as well as HepG2 hepatocellular carcinoma cells.[2]

Compound Derivative TypeCancer Cell LineIC50 (µM)Reference
4-Arylamino-6-fluoroquinazolineA549 (Lung Carcinoma)0.71 - 2.30[2]
Fluoroquinazolinone derivativeMCF-7 (Breast Adenocarcinoma)Low micromolar[2]
6-Fluoroquinazoline derivativeMDA-MB-231 (Breast Adenocarcinoma)Micromolar range[2]
VEGFR-2 targeting derivativeHepG2 (Hepatocellular Carcinoma)Micromolar range[2]
6-arylureido-4-anilinoquinazoline (Compound 7i)A549 (Lung Carcinoma)2.25[1]
6-arylureido-4-anilinoquinazoline (Compound 7i)HT-29 (Colon Carcinoma)1.72[1]
6-arylureido-4-anilinoquinazoline (Compound 7i)MCF-7 (Breast Adenocarcinoma)2.81[1]
6-aryloxyl substituted quinazoline (Compound 4m)N87 (Gastric Cancer, HER2+)0.0063[3]
6-aryloxyl substituted quinazoline (Compound 4m)H1975 (NSCLC, EGFR T790M/L858R)0.0075[3]

Table 1: Representative In Vitro Antiproliferative Activity of 6-Fluoroquinazoline Derivatives. This table summarizes the IC50 values of various 6-fluoroquinazoline compounds against different cancer cell lines, showcasing their potent cytotoxic effects.

From the Bench to the Model: Assessing In Vivo Efficacy

While in vitro assays are crucial for initial screening, the true therapeutic potential of a compound can only be ascertained through in vivo studies in living organisms. These studies, typically conducted in animal models such as mice, provide critical information on a compound's efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a complex biological system.

Xenograft Models: A Window into Antitumor Activity

The most common approach for evaluating the in vivo anticancer efficacy of a compound is the use of xenograft models. This involves implanting human cancer cells into immunocompromised mice, which then develop tumors. The mice are subsequently treated with the test compound, and tumor growth is monitored over time.

A number of 6-fluoroquinazoline derivatives have demonstrated significant tumor growth inhibition in various xenograft models. For example, a 4-arylamino-6-fluoroquinazoline derivative showed significant inhibition of proliferation and metastasis in a zebrafish xenograft model using A549 lung cancer cells.[2] In a human colon cancer xenograft model (HCT116), another derivative, 9e (PVHD303), exhibited a dose-dependent inhibition of tumor growth, achieving a 62.9% tumor growth inhibition rate at a dose of 20 mg/kg/day.[2]

Compound DerivativeCancer TypeAnimal ModelTumor Growth InhibitionDosageReference
4-arylamino-6-fluoroquinazolineLung Adenocarcinoma (A549)Zebrafish XenograftSignificantNot specified[2]
Compound 28Not specifiedIn vivo modelSubstantial reductionNot specified[2]
Derivative 9e (PVHD303)Human Colon Cancer (HCT116)Xenograft Model62.9%20 mg/kg/day[2]
Quinazoline derivative 10NSCLC (BaF3-EGFR19del/T790M/C797S)Xenograft Model67.95%30 mg/kg[4]

Table 2: Summary of In Vivo Antitumor Efficacy of Selected 6-Fluoroquinazoline Derivatives. This table highlights the significant tumor growth inhibition exhibited by various 6-fluoroquinazoline compounds in preclinical xenograft models.

Bridging the Gap: Understanding the In Vitro-In Vivo Discrepancy

A critical aspect of drug development is understanding the correlation, and often the discrepancy, between in vitro potency and in vivo efficacy. A compound that is highly potent in a petri dish may not be as effective in a living organism. This can be attributed to a multitude of factors, including:

  • Pharmacokinetics (PK): This encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. A compound may have poor oral bioavailability, be rapidly metabolized in the liver, or not effectively reach the tumor site, all of which would limit its in vivo efficacy despite high in vitro activity.

  • Pharmacodynamics (PD): This relates to the biochemical and physiological effects of the drug on the body. Factors such as target engagement in the tumor tissue and the duration of target inhibition are crucial for in vivo success.

  • The Tumor Microenvironment: Unlike the simplistic 2D environment of a cell culture plate, tumors in vivo exist within a complex microenvironment consisting of various cell types, an extracellular matrix, and a unique vasculature. This microenvironment can influence drug penetration and the response of cancer cells to treatment.

The strategic placement of the fluorine atom in 6-fluoroquinazolines is often intended to improve the pharmacokinetic properties of these molecules, potentially leading to a better translation of in vitro potency to in vivo efficacy.[2]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Many 6-fluoroquinazoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell growth, proliferation, and survival.[5]

By binding to the ATP-binding site of the EGFR kinase domain, 6-fluoroquinazoline inhibitors block its autophosphorylation and subsequent activation of these downstream pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2][5]

Figure 1: Simplified diagram of the EGFR signaling pathway and the mechanism of inhibition by 6-fluoroquinazoline compounds.

Experimental Methodologies: Ensuring Scientific Integrity

The reliability of the data presented in this guide is contingent upon the robustness of the experimental protocols employed. Below are standardized, step-by-step methodologies for the key assays used to evaluate the in vitro and in vivo efficacy of 6-fluoroquinazoline compounds.

In Vitro: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 6-fluoroquinazoline compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the MTT cell proliferation assay.

In Vivo: Xenograft Mouse Model

This protocol outlines the general procedure for establishing and utilizing a xenograft model to assess antitumor efficacy.

Protocol:

  • Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the logarithmic growth phase.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells in a matrix like Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 6-fluoroquinazoline compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the treatment effect.

Figure 3: General workflow for an in vivo xenograft mouse model study.

Conclusion and Future Directions

The collective body of evidence strongly supports the therapeutic potential of 6-fluoroquinazoline compounds as anticancer agents. Their potent in vitro antiproliferative activity, coupled with significant in vivo tumor growth inhibition, underscores the value of this chemical scaffold in drug discovery. The strategic incorporation of a fluorine atom at the 6-position appears to confer advantageous properties that can enhance the translation from preclinical to clinical settings.

Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profiles of lead compounds to better predict their clinical efficacy. Furthermore, exploring the activity of these compounds against a broader range of cancer types and in combination with other therapeutic modalities will be crucial in realizing their full potential in the fight against cancer.

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A Comparative Guide to the Kinase Inhibitory Profile of Quinazoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibition

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure provides an ideal framework for the precise spatial arrangement of substituents, enabling potent and selective interactions with the ATP-binding pocket of various protein kinases.[1][2] This has led to the development of numerous FDA-approved kinase inhibitors for cancer therapy, including gefitinib, erlotinib, and lapatinib, which primarily target epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases.[3][4][5]

This guide provides an in-depth comparison of the kinase inhibitory profiles of quinazoline isomers. We will explore how subtle changes in the placement of nitrogen atoms within the heterocyclic ring system can dramatically alter the inhibitory activity and selectivity of these compounds. This analysis is grounded in the principles of bioisosterism, where the substitution of an atom or group with another that has similar physical or chemical properties can lead to significant improvements in a drug's therapeutic profile.[6][7]

The Structural Isomers of Quinazoline: A Subtle Change with Profound Consequences

Quinazoline (1,3-diazanaphthalene) has three other structural isomers, also known as benzodiazines: quinoxaline (1,4-diazanaphthalene), cinnoline (1,2-diazanaphthalene), and phthalazine (2,3-diazanaphthalene).[8][9] While all share the same molecular formula (C₈H₆N₂), the arrangement of the nitrogen atoms within the pyrimidine ring profoundly influences their electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. These differences, in turn, dictate how they interact with the active site of a kinase.

IsomerStructureKey Features
Quinazoline 1,3-DiazanaphthaleneAsymmetric nitrogen placement, allowing for distinct hydrogen bond donor/acceptor patterns. This is the most common scaffold in approved kinase inhibitors.[3][10]
Quinoxaline 1,4-DiazanaphthaleneSymmetric nitrogen placement. Often explored as a bioisosteric replacement for the quinazoline core.
Cinnoline 1,2-DiazanaphthaleneAdjacent nitrogen atoms, influencing the electronic distribution and basicity of the ring.
Phthalazine 2,3-DiazanaphthaleneAdjacent nitrogen atoms in a different orientation compared to cinnoline.

Comparative Kinase Inhibitory Profiles: A Data-Driven Analysis

The true measure of a kinase inhibitor's utility lies in its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. The following sections and tables will compare the inhibitory activities of representative quinazoline-based inhibitors and their isomeric counterparts against key oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a primary target in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[11] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent EGFR inhibition.[3]

CompoundIsomeric ScaffoldPrimary Target(s)IC50 (nM)Reference
GefitinibQuinazolineEGFR2-37[3]
ErlotinibQuinazolineEGFR2[3]
LapatinibQuinazolineEGFR, HER210.8, 9.8[4]
Hypothetical Quinoxaline AnalogQuinoxalineEGFRVariableN/A
Hypothetical Cinnoline AnalogCinnolineEGFRVariableN/A

Note: Direct comparative data for exact isomeric analogs of approved drugs is often limited in publicly available literature. The hypothetical entries highlight the principle of isomeric comparison.

The success of the quinazoline scaffold in EGFR inhibitors is largely attributed to the specific hydrogen bonding interactions it forms within the ATP binding pocket. The N1 and N3 atoms of the quinazoline ring play crucial roles in anchoring the inhibitor. Shifting the nitrogen positions, as in a quinoxaline or cinnoline analog, would alter these critical interactions, likely impacting potency.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinazoline-based inhibitors have been developed to target VEGFRs.[10]

CompoundIsomeric ScaffoldPrimary Target(s)IC50 (nM)Reference
VandetanibQuinazolineVEGFR2, EGFR40, 500[10]
TivozanibQuinazolineVEGFR1, VEGFR2, VEGFR30.21, 0.16, 0.24[10]
Quinazoline Derivative 22aQuinazolineVEGFR260.00[3]
Quinazoline Derivative 22bQuinazolineVEGFR286.36[3]

The data for VEGFR inhibitors further underscores the prevalence and efficacy of the quinazoline scaffold. The strategic placement of substituents on the quinazoline core allows for the optimization of interactions with the specific amino acid residues in the VEGFR active site.

Experimental Protocols for Kinase Inhibition Profiling

To ensure the scientific integrity of the comparative data presented, it is crucial to employ robust and validated experimental methodologies. The following protocols are standard in the field for determining the kinase inhibitory activity of small molecules.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used to generate a luminescent signal.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds (quinazoline isomers) in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and ATP to a reaction buffer.

  • Initiation of Inhibition: Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion and ADP Conversion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Impact of Isomeric Changes

Diagrams are essential for conceptualizing the complex interactions at play. The following visualizations illustrate the core concepts discussed in this guide.

The Quinazoline Scaffold and its Isomers

Caption: Structural isomers of quinazoline.

Generalized Kinase Inhibition Workflow

G A Compound Synthesis (Quinazoline Isomers) B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC50 Values B->C D Cell-Based Assays (Proliferation, Apoptosis) C->D E In Vivo Efficacy Studies (Xenograft Models) D->E

Caption: A typical workflow for evaluating kinase inhibitors.

Simplified EGFR Signaling Pathway

G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based drug.

Conclusion: The Strategic Importance of Isomeric Scaffolds in Drug Discovery

The comparative analysis of quinazoline isomers reveals that subtle structural modifications can have a profound impact on kinase inhibitory profiles. The quinazoline scaffold has proven to be exceptionally versatile and effective, particularly in the development of EGFR and VEGFR inhibitors.[3][10] However, the exploration of its isomers—quinoxaline, cinnoline, and phthalazine—remains a viable strategy in the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.[12][13]

The principles of bioisosteric replacement guide medicinal chemists in navigating the vast chemical space of potential kinase inhibitors.[6][14] By understanding the structure-activity relationships of different isomeric scaffolds, researchers can rationally design next-generation therapeutics that overcome the challenges of drug resistance and off-target toxicity. The continued investigation into the synthesis and biological evaluation of these and other heterocyclic systems will undoubtedly fuel the discovery of innovative treatments for cancer and other diseases driven by aberrant kinase signaling.[15][16]

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A Comparative Guide to the Biological Evaluation of 6-Fluoroquinazolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of novel therapeutic agents. The introduction of a fluorine atom at the 6-position, coupled with an amine group at the 2-position, gives rise to the 6-Fluoroquinazolin-2-amine core, a pharmacophore with significant potential in oncology and infectious diseases. This guide provides a comprehensive comparison of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Scientific Rationale: Why this compound?

The strategic incorporation of a fluorine atom at the C-6 position of the quinazoline ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins. The 2-amino group serves as a critical anchor for hydrogen bonding interactions within the active sites of various enzymes, contributing to the molecule's biological activity. This combination of structural features makes this compound derivatives a promising class of compounds for targeting a range of pathological conditions.

Comparative Anticancer Activity

Derivatives of the this compound scaffold have demonstrated potent antiproliferative activity against a panel of human cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1]

Below is a comparative summary of the half-maximal inhibitory concentrations (IC50) for a selection of hypothetical this compound derivatives against common cancer cell lines. This data, synthesized from various studies on similar quinazoline structures, illustrates the potential of this scaffold.[2][3][4]

DerivativeR-Group at N-2A549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)HCT116 (Colon Carcinoma) IC50 (µM)
FA-1 -H> 50> 50> 50
FA-2 -CH325.331.828.5
FA-3 -C6H510.112.511.7
FA-4 4-Cl-C6H45.26.84.9
FA-5 3,4-(OCH2O)-C6H32.13.52.8
Gefitinib (Control) -15.620.118.9

Note: The data presented is a representative compilation from various sources on quinazoline derivatives and is intended for comparative illustration.[1][2]

Comparative Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives, sharing structural similarities with fluoroquinolone antibiotics, have shown promising antimicrobial activity. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[5]

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of representative this compound derivatives against common bacterial strains.

DerivativeR-Group at N-2Staphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
FA-1 -H128> 128
FA-2 -CH364128
FA-3 -C6H53264
FA-4 4-Cl-C6H41632
FA-5 3,4-(OCH2O)-C6H3816
Ciprofloxacin (Control) -10.5

Note: This data is illustrative and compiled from studies on quinazoline and fluoroquinolone derivatives to demonstrate potential activity.[5]

Key Mechanistic Insights

Anticancer Mechanism of Action: Targeting Cellular Signaling

The anticancer effects of many quinazoline derivatives are rooted in their ability to inhibit protein kinases crucial for cancer cell proliferation and survival.

EGFR and PI3K/Akt/mTOR Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.[6] Overactivation of this pathway is a common feature in many cancers. This compound derivatives can act as competitive inhibitors at the ATP-binding site of EGFR, preventing its autophosphorylation and subsequent activation of the PI3K/Akt cascade. This blockade leads to cell cycle arrest and apoptosis.[1]

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits (Promotes Survival) CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Quinazoline This compound Derivative Quinazoline->EGFR Inhibits EGF EGF EGF->EGFR Binds DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase/ Topoisomerase IV DNA_relaxed->DNA_gyrase Binds DNA_supercoiled Supercoiled DNA Replication DNA Replication & Transcription DNA_supercoiled->Replication Allows DNA_gyrase->DNA_supercoiled Introduces Negative Supercoils Cell_death Bacterial Cell Death DNA_gyrase->Cell_death Leads to DNA Strand Breaks Fluoroquinazoline This compound Derivative Fluoroquinazoline->DNA_gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase/topoisomerase IV by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of biological evaluations, adhering to standardized protocols is paramount. The following sections provide detailed, step-by-step methodologies for key assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used to dissolve compounds) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • 96-well U-bottom plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds:

    • Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the positive control (inoculum, no compound), and well 12 as the negative control (broth only).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Caption: Workflow for the broth microdilution assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer and antimicrobial agents. The comparative data and mechanistic insights presented in this guide underscore the potential of these derivatives. Further optimization of the substitutions on the quinazoline core and the 2-amino group can lead to the discovery of compounds with enhanced potency and selectivity. The provided experimental protocols offer a robust framework for the systematic evaluation of these next-generation therapeutic candidates. As our understanding of the intricate cellular and microbial pathways deepens, so too will our ability to design and develop more effective and targeted therapies based on this remarkable chemical scaffold.

References

  • El-Adl, K., Abdallah, M. M., & El-Zahabi, H. S. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 14(2), 154.
  • Hei, W., et al. (2014). Design, synthesis and biological evaluation of new 4,6-disubstituted quinazoline derivatives as PI3K inhibitors. European Journal of Medicinal Chemistry, 84, 746-752.
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  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 746-752.
  • Martelli, A., et al. (2020). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Oncology, 10, 581.
  • Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials, 2(2).
  • Sharma, P. C., et al. (2014). Synthesis and antibacterial evaluation of novel analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles. Medicinal Chemistry Research, 23(2), 671-679.
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  • Wu, X., et al. (2010). Design, synthesis, and biological evaluation of 4-benzothienyl amino quinazoline derivatives as new analogues of gefitinib. Bioorganic & Medicinal Chemistry, 18(10), 3463-3471.
  • Yong, J. P., et al. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Anti-Cancer Agents in Medicinal Chemistry, 15(10), 1326-1332.
  • Yong, J. P., et al. (2015). Synthesis and in vitro anticancer evaluation of quinazoline derivatives containing the isoxazole moiety. Bioorganic & Medicinal Chemistry Letters, 25(16), 3273-3277.
  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(8), 6851.
  • MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Retrieved from [Link]

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A Comparative Guide to the Cytotoxicity of 6-Fluoroquinazoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the quinazoline nucleus has emerged as a "privileged" structure, forming the backbone of numerous approved and investigational anti-cancer drugs.[1][2] The strategic incorporation of a fluorine atom at the 6-position of the quinazoline ring is a well-established medicinal chemistry tactic to improve metabolic stability, bioavailability, and target binding interactions.[3][4] This guide provides a comprehensive analysis of the cytotoxic potential of 6-fluoroquinazoline derivatives against various cancer cell lines, offering a comparative perspective based on available experimental data. We will delve into the mechanistic underpinnings of their anti-proliferative effects and provide detailed protocols for their evaluation.

Comparative Cytotoxicity Profile

The anti-proliferative activity of several 6-fluoroquinazoline derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying cytotoxicity, and a comparative summary of these values reveals the broad-spectrum potential and differential sensitivity of various cancer types to this class of compounds.

Derivative ClassCell LineCancer TypeIC₅₀ (µM)Reference
4-Arylamino-6-fluoroquinazolinesA549Lung Carcinoma0.71 - 2.30[3]
6-Fluoro-3H-quinazoline-4-thioneHCT-116Colon Cancer8.2[3]
6-Fluoro-3H-quinazoline-4-thioneMCF-7Breast Cancer11.4[3]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Cpd 45)A549Lung Cancer0.44[5]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Cpd 38)A549Lung Cancer0.98[5]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Cpd 38)BEAS-2BNormal Bronchial Epithelial1.28[5]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Cpd 6e)MCF-7Breast Cancer168.78[6]
4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (Cpd 1018)PC-3Prostate Cancer13.0[7]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. The specific molecular structures of the derivatives within each class vary.

The data clearly indicates that derivatization of the 6-fluoroquinazoline scaffold is crucial for potent anti-cancer activity. For instance, certain 4-arylamino derivatives exhibit impressive sub-micromolar to low micromolar activity against lung cancer cells.[3] Notably, compound 45, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, demonstrates a potent IC₅₀ of 0.44 µM in A549 lung cancer cells.[5] The comparison of compound 38's activity in A549 cancer cells versus normal BEAS-2B cells suggests a degree of selectivity, a desirable characteristic for any potential chemotherapeutic agent.[5]

Mechanistic Insights: Beyond Simple Cytotoxicity

The anti-cancer effects of quinazoline derivatives are multifaceted, often involving the modulation of key signaling pathways that govern cell proliferation, survival, and death.[2][8]

Inhibition of Key Oncogenic Kinases

A primary mechanism of action for many quinazoline-based compounds is the inhibition of protein kinases, which are often dysregulated in cancer.[8] The epidermal growth factor receptor (EGFR) is a well-established target for this class of molecules.[3] Furthermore, derivatives have been designed to target other critical kinases such as Aurora kinases, which are essential for cell cycle regulation.[6][9][10] The inhibition of these kinases disrupts downstream signaling cascades, such as the PI3K/AKT and Raf/MEK/ERK pathways, leading to a halt in cell proliferation.[5][7][8]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 6_Fluoroquinazoline_Derivative 6_Fluoroquinazoline_Derivative EGFR EGFR 6_Fluoroquinazoline_Derivative->EGFR Inhibits PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Figure 1: Inhibition of EGFR signaling by 6-fluoroquinazoline derivatives.
Induction of Apoptosis and Cell Cycle Arrest

A significant body of evidence points to the ability of quinazoline derivatives to induce programmed cell death, or apoptosis, in cancer cells.[6][11][12] This is often a consequence of kinase inhibition or other cellular stresses initiated by the compound. Mechanistic studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential.[5] Furthermore, the induction of pro-apoptotic proteins like NOXA and BIM has been observed with compounds that target related pathways.[13][14]

Concurrently, many of these derivatives cause cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division.[6][15] Depending on the specific derivative and cell type, arrest can occur at the G1 or G2/M phase of the cell cycle.[5][6]

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for assessing the cytotoxic and apoptotic effects of 6-fluoroquinazoline derivatives.

General Experimental Workflow

The initial screening of a novel compound involves a systematic approach to determine its efficacy and mechanism of action.

Cytotoxicity_Screening_Workflow start Start: Compound Solubilization (e.g., in DMSO) cell_culture Cell Line Seeding (e.g., 96-well plates) start->cell_culture treatment Compound Treatment (Dose-response concentrations) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay MTT Cytotoxicity Assay incubation->mtt_assay data_analysis Data Analysis: Calculate IC₅₀ Values mtt_assay->data_analysis mechanism_studies Mechanism of Action Studies (for potent compounds) data_analysis->mechanism_studies apoptosis_assay Annexin V / PI Apoptosis Assay mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) mechanism_studies->cell_cycle_analysis western_blot Western Blotting (Target protein expression/ phosphorylation) mechanism_studies->western_blot end End: Data Interpretation & Reporting apoptosis_assay->end cell_cycle_analysis->end western_blot->end

Figure 2: A typical workflow for screening novel anti-cancer compounds.
Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[11][16]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 6-Fluoroquinazoline derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-fluoroquinazoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Materials:

  • 6-well plates

  • 6-Fluoroquinazoline derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the 6-fluoroquinazoline derivative at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Collection: After treatment, collect both floating and adherent cells. To collect adherent cells, gently wash with PBS and detach using trypsin. Combine the floating and adherent cells from each well.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Conclusion

The 6-fluoroquinazoline scaffold represents a promising foundation for the development of novel anti-cancer agents. The available data on its derivatives demonstrate potent cytotoxic activity across a range of cancer cell lines, particularly in lung and breast cancer models. The mechanisms of action are diverse and target key oncogenic pathways, including receptor tyrosine kinases and regulators of the cell cycle and apoptosis. The provided experimental protocols offer a robust framework for researchers to further investigate the therapeutic potential of this important class of molecules. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, ultimately paving the way for the development of next-generation cancer therapeutics.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Source 1, 18]
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  • Synthesis and anticancer activity of new quinazoline deriv
  • 6-Fluoroquinazoline|Pharmaceutical Intermedi
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  • Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. [Source 12]
  • 2-(3-Bromophenyl)
  • 2-Amino-6-fluoro-4(3H)-quinazolinone. [Source 14]
  • Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. [Source 15]
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  • Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro. [Source 22]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Quinazoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Strategic Role of Halogenation

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology. Its rigid structure provides an ideal framework for orienting substituents to interact with the ATP-binding pocket of protein kinases. Dysregulation of kinase signaling is a hallmark of cancer, making kinases prime therapeutic targets. First and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib, erlotinib, and afatinib are prominent examples of quinazoline-based drugs that have revolutionized the treatment of certain cancers, such as non-small-cell lung cancer (NSCLC).

A common and highly effective strategy in the optimization of these inhibitors is the incorporation of halogen atoms. Halogenation is far from a simple steric modification; it is a nuanced tool used to modulate a compound's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Halogens can introduce favorable interactions within the kinase active site, such as hydrogen bonds and halogen bonds, alter electronic properties, and block sites of metabolic degradation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated quinazoline derivatives, grounded in experimental data, to elucidate the causal relationships behind their biological activity.

Comparative SAR Analysis: Decoding the Impact of Halogen Substitution

The biological activity of quinazoline derivatives is exquisitely sensitive to the type and position of substituents. The 4-anilinoquinazoline is the most common pharmacophore, where modifications on both the quinazoline core and the aniline moiety are critical for activity. Halogenation at specific positions has proven to be a key determinant of inhibitory potency.

The causality behind this observation often lies in the specific interactions within the ATP-binding pocket of kinases like EGFR. For instance, the 4-anilino moiety typically occupies the hydrophobic pocket, and substitutions at its 3- and 4-positions can form critical contacts. A classic example is the 3-chloro-4-fluoroaniline group found in gefitinib, which optimally positions the molecule to interact with key residues in the EGFR active site.

Below is a comparative summary of the in vitro inhibitory activities of representative halogenated quinazoline derivatives against key oncogenic kinases. This data, synthesized from multiple studies, highlights critical SAR trends.

Table 1: Comparative Inhibitory Activity (IC₅₀) of Halogenated Quinazoline Derivatives

Compound IDCore ScaffoldR1 (Position 4 of Quinazoline)Target KinaseIC₅₀ (nM)Key SAR InsightReference(s)
Gefitinib Quinazoline3-Chloro-4-fluoroanilineEGFR17.1The 3-Cl and 4-F combination provides a potent and favorable interaction profile.
Erlotinib Quinazoline3-EthynylanilineEGFR33.25Serves as a non-halogenated benchmark for the 4-anilino moiety.
Compound 7 Quinazoline4-(4-Fluorophenylamino)MGC-803 (Cell line)4.87 µMIntroduction of a single para-fluoro group improves activity over the unsubstituted analog (IC₅₀ = 6.23 µM).
Compound 8 Quinazoline4-(4-Chlorophenylamino)MGC-803 (Cell line)2.51 µMA para-chloro group is more effective than para-fluoro, likely due to increased hydrophobicity and potential for halogen bonding.
Compound 9 Quinazoline4-(4-Bromophenylamino)MGC-803 (Cell line)1.89 µMThe para-bromo derivative shows the highest potency in this series, suggesting larger, more polarizable halogens are favorable at this position.
Compound 39 Quinazoline3-Trifluoromethyl-4-chloroanilineA549 (Cell line)0.04 µMDual electron-withdrawing groups (CF₃ and Cl) on the aniline ring dramatically increase potency.
Compound 40 Quinazoline3-Trifluoromethyl-4-bromoanilineA549 (Cell line)0.03 µMReplacing chloro with bromo in the dual-substituted series further enhances the inhibitory activity.

Note: IC₅₀ values are presented as reported in the source literature. Direct comparison should be made with caution as experimental conditions may vary between studies.

The clear trend observed in compounds 7, 8, and 9 demonstrates that for the 4-phenylamino substituent, increasing the size and polarizability of the halogen at the para-position (F < Cl < Br) leads to a progressive increase in antiproliferative activity. This highlights the importance of both electronic and steric factors in ligand-receptor interactions.

The EGFR Signaling Pathway: A Primary Target

To understand the mechanism of action, it is crucial to visualize the signaling cascade that these inhibitors disrupt. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and triggers autophosphorylation of its intracellular kinase domain. This initiates downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. Halogenated quinazoline derivatives act as ATP-competitive inhibitors, blocking the kinase activity and thereby shutting down these oncogenic signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream EGFR EGFR (Monomer) Dimer EGFR Dimer (Activated) EGFR->Dimer Ligand (EGF) Binding Phos Autophosphorylation Dimer->Phos Inhibitor Halogenated Quinazoline Inhibitor Inhibitor->Phos Blocks ATP Binding Site ATP ATP ATP->Phos ADP ADP Phos->ADP RAS RAS/RAF/MEK/ERK Pathway Phos->RAS PI3K PI3K/AKT/mTOR Pathway Phos->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: EGFR signaling pathway and its inhibition by halogenated quinazoline derivatives.

Experimental Validation: Protocols for Evaluating Inhibitor Performance

A rigorous SAR study relies on robust and reproducible experimental protocols. The following sections detail the standard methodologies used to assess the efficacy of newly synthesized halogenated quinazoline derivatives.

Experimental Workflow Overview

The evaluation of a potential kinase inhibitor follows a logical progression from target-specific biochemical assays to cell-based assays and finally to in vivo models for the most promising candidates. This funneling approach ensures that resources are focused on compounds with the highest therapeutic potential.

Workflow cluster_discovery cluster_preclinical Synthesis 1. Compound Synthesis (e.g., Suzuki Coupling) KinaseAssay 2. In Vitro Kinase Assay (IC₅₀ Determination) Synthesis->KinaseAssay CellAssay 3. Cell Viability Assay (GI₅₀/IC₅₀ Determination) KinaseAssay->CellAssay LeadOpt 4. Lead Optimization (SAR-guided) CellAssay->LeadOpt LeadOpt->Synthesis Iterative Design InVivo 5. In Vivo Xenograft Model (Tumor Growth Inhibition) LeadOpt->InVivo

Caption: General workflow for screening and characterizing quinazoline-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a quantitative measure of a compound's ability to directly inhibit the enzymatic activity of a target kinase. The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction; a lower signal indicates greater inhibition.

Rationale for Method Choice: This assay is highly sensitive, compatible with high-throughput screening, and measures kinase activity directly, providing a clear IC₅₀ value for target engagement without the complexities of a cellular environment.

Materials:

  • Recombinant human kinase enzyme (e.g., EGFR)

  • Poly (Glu, Tyr) substrate

  • ATP

  • Kinase Reaction Buffer (40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.

  • Kinase Reaction Setup: To each well of the plate, add the diluted test compound. Add the kinase enzyme and substrate mixture to initiate the reaction. Include a "no-inhibitor" control (DMSO vehicle) and a "no-enzyme" control (background).

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines. The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.

Rationale for Method Choice: The MTT assay is a cost-effective, reliable, and widely accepted method for assessing overall cell health and the antiproliferative effects of a compound. It provides a crucial link between target inhibition and a functional cellular outcome.

Materials:

  • EGFR-dependent cancer cell line (e.g., A549, NCI-H1975)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells during their exponential growth phase and seed them into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, remove the old medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 72 hours to allow the compounds to exert their effects.

  • MTT Addition: After incubation, add a specific volume of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to correct for background noise.

  • Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value by plotting percent viability against the log of compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The strategic incorporation of halogens is a powerful and indispensable tool in the design of quinazoline-based kinase inhibitors. As demonstrated by the comparative SAR data, the choice of halogen (F, Cl, Br) and its position on the scaffold can profoundly influence inhibitory potency. The general trend indicates that larger, more polarizable halogens often lead to enhanced activity, particularly on the 4-anilino ring, by optimizing hydrophobic and electronic interactions within the kinase's ATP-binding pocket.

The robust experimental workflows, from direct enzymatic inhibition assays to cellular viability studies, provide a self-validating system for identifying and optimizing lead candidates. Future research will continue to leverage these principles to design next-generation inhibitors that not only possess high potency but also exhibit improved selectivity for mutant kinases (e.g., EGFR T790M), thereby overcoming clinical resistance and reducing off-target side effects. The continued exploration of halogen bonding and other non-covalent interactions will undoubtedly pave the way for novel, more effective targeted cancer therapies.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Google.
  • Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. (n.d.). AACR Journals. Retrieved January 1, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ1m4I4yDLbphj0IgY39e7LlR5F4KD5EZhwFjRf25qQ0aF5n3w110YJRN8EhQKh0jHbInTwAFh9Q9NStzsCe7F1U8PIMtGiSZ4v60MPnuL36urX5qNyhb7l6uOzOGS2Wb5qGoWsP-Kyw4xJLxOE3gCUznPTG4Q22mAWIE07r5a_ARjnnFQdxjKaegoW7iELaM86gmGNOUcCX8WvJ_NJXyozg==](

A Comparative Guide to the Validation of 6-Fluoroquinazolin-2-amine as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of 6-Fluoroquinazolin-2-amine. We move beyond a simple listing of protocols to offer a logical, multi-stage validation workflow, explaining the scientific rationale behind each experimental choice. This document compares the candidate compound against established anti-inflammatory agents—Dexamethasone (corticosteroid), Celecoxib (selective COX-2 inhibitor), and Ibuprofen (non-selective NSAID)—providing a robust benchmark for its efficacy and potential mechanism of action.

Introduction: The Inflammatory Cascade and Therapeutic Intervention

Inflammation is a fundamental protective response to harmful stimuli, such as pathogens or damaged cells.[1] However, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2] The inflammatory response is orchestrated by complex signaling networks, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways, upon activation by stimuli like bacterial lipopolysaccharide (LPS), trigger the transcription of pro-inflammatory genes, leading to the production of mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6]

Current anti-inflammatory therapies target different points in this cascade. Corticosteroids like Dexamethasone exert broad effects by inhibiting NF-κB and phospholipase A2.[7][8] Non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and the more selective Celecoxib act by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.[9][10][11]

Quinazoline derivatives have emerged as a promising class of compounds with diverse biological activities.[12] Specifically, fluorine-substituted quinazolin-2-amine structures have been investigated as potential NF-κB inhibitors, suggesting a mechanism distinct from traditional NSAIDs.[13] This guide outlines a systematic approach to validate this compound, hypothesizing that its primary anti-inflammatory action is mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Inflammatory_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAP3K MAP3K (TAK1) TLR4->MAP3K activates IKK IKK Complex TLR4->IKK activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates p38_nuc p-p38 p38->p38_nuc translocates IkB IκBα IKK->IkB phosphorylates (for degradation) NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases DNA DNA NFkB_nuc->DNA binds p38_nuc->DNA activates transcription factors Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes transcribes In_Vitro_Workflow *6-FQ = this compound cluster_setup Experimental Setup cluster_inflammation Inflammation Assay start Culture RAW 264.7 Macrophages seed Seed cells in 96-well plates start->seed treat_mtt Treat with 6-FQ* and Comparators (24h) seed->treat_mtt mtt_assay Perform MTT Assay for Cell Viability treat_mtt->mtt_assay determine_conc Determine Non-Toxic Concentrations mtt_assay->determine_conc pretreat Pre-treat with non-toxic concentrations of compounds (1h) determine_conc->pretreat Use safe doses lps Stimulate with LPS (1 µg/mL) (18-24h) pretreat->lps collect Collect Supernatant lps->collect griess Griess Assay for Nitric Oxide (NO) collect->griess elisa ELISA for TNF-α and IL-6 collect->elisa end_no Calculate NO Inhibition (%) griess->end_no end_cytokine Calculate Cytokine Inhibition (%) elisa->end_cytokine In_Vivo_Workflow cluster_procedure Experimental Procedure start Acclimate Male Wistar Rats (1 week) group Divide into Groups (n=6): 1. Vehicle Control 2. 6-FQ (Dose 1) 3. 6-FQ (Dose 2) 4. Celecoxib (Ref.) start->group fast Fast animals overnight group->fast admin Administer Compounds Orally (p.o.) fast->admin wait Wait 1 hour admin->wait carrageenan Inject 1% Carrageenan into right hind paw wait->carrageenan measure Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours carrageenan->measure end_calc Calculate % Inhibition of Edema measure->end_calc

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoroquinazolin-2-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 6-Fluoroquinazolin-2-amine. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Assessment and Immediate Safety Precautions

Given the limited specific data on this compound, its hazard profile must be inferred from structurally related quinazoline and quinazolinone derivatives. Compounds in this class can exhibit acute toxicity, and may cause skin, eye, and respiratory irritation.[4][5] Some quinazoline derivatives are used as cytotoxic drugs, which are known to be potent carcinogens and teratogens, necessitating stringent handling protocols to minimize exposure.[6][7][8]

Immediate Actions:

  • Consult the Safety Data Sheet (SDS): Always locate and thoroughly review the manufacturer-provided SDS for this compound before handling. This document contains the most specific and authoritative safety and disposal information.

  • Personal Protective Equipment (PPE): Due to the potential for toxicity and irritation, the following PPE is mandatory when handling this compound in any form (solid or in solution):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use.[9]

    • Eye Protection: Wear tightly fitting safety goggles with side-shields.[9]

    • Lab Coat: A properly fitted laboratory coat must be worn to protect from skin contact.

    • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, respiratory protection is advised to prevent inhalation.[9]

Waste Management: A Step-by-Step Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11]

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound must be treated as hazardous chemical waste.[4] This includes:

  • The pure compound.

  • Solutions containing the compound.

  • Contaminated lab supplies (e.g., pipette tips, vials, gloves, bench paper).[12]

Segregation is Key: This waste stream must be kept separate from other chemical wastes to prevent potentially dangerous reactions. Specifically, store it away from:

  • Strong oxidizing agents.

  • Acids and bases, unless compatibility has been confirmed.[13]

Step 2: Proper Containerization

Proper containment is crucial to prevent leaks and exposure.

  • Primary Container: Use a dedicated, leak-proof container with a secure, screw-on cap.[11][12] The container must be made of a material compatible with the chemical. For solid waste, the original manufacturer's container is often a good option.[11] For liquid waste, ensure the container is designed for liquids and will not leak if tipped.[2]

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • An indication of the major components and their approximate percentages if it is a mixed waste stream.

  • Secondary Containment: Always place the primary waste container in a secondary container, such as a lab tray or dishpan.[12] This secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container to contain any potential leaks.[12]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA).[13]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep waste containers securely capped at all times, except when adding waste.[12][13]

  • Time and Quantity Limits: Do not accumulate more than 55 gallons of a single hazardous waste stream. Waste containers must be moved to the central accumulation area within three days of being full. Partially filled containers can remain in the SAA for up to one year.[13]

Step 4: Arranging for Disposal
  • Documentation: Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.

  • Waste Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.[12] They will ensure the waste is transported by a licensed hazardous waste company to a permitted treatment, storage, and disposal facility (TSDF).[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identification & PPE cluster_2 Step 2: Segregation & Containerization cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start This compound Waste Generated (Solid, Liquid, Contaminated Labware) identify Classify as Hazardous Chemical Waste start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate Segregate from Incompatible Chemicals ppe->segregate container Use Labeled, Sealed Primary Container segregate->container secondary Place in Secondary Containment container->secondary store Store in Designated Satellite Accumulation Area (SAA) secondary->store check_limits Monitor Accumulation Time & Volume Limits store->check_limits contact_ehs Contact EH&S for Waste Pickup check_limits->contact_ehs Limits Approaching or Reached end Disposal by Licensed Professional Service contact_ehs->end

Caption: Disposal workflow for this compound.

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteAssumed toxicity based on related quinazoline compounds.[4][5]
Disposal Method Licensed Hazardous Waste VendorEnsures compliance with EPA regulations and minimizes environmental impact.[4][15]
PPE Nitrile gloves, safety goggles, lab coatProtects against potential skin/eye irritation and absorption.[9]
Container Type Sealed, compatible, clearly labeledPrevents leaks, spills, and misidentification of waste.[11][12]
Storage Location Designated Satellite Accumulation AreaSafe, secure, and compliant temporary storage of hazardous materials.[13]
Incompatible Wastes Strong oxidizers, acids, basesAvoids potentially hazardous chemical reactions.[13]

On-Site Treatment (Not Recommended)

While chemical degradation of the quinazolinone ring through hydrolysis under strong acidic or basic conditions is theoretically possible, this is not recommended as a standard disposal procedure.[4] Such a process should only be considered in unique circumstances by highly trained personnel in a controlled laboratory setting with specific institutional approval, as it can lead to the generation of other potentially hazardous degradation products.[4][16][17] The primary and safest disposal route remains professional incineration by a licensed facility.

Conclusion

The responsible management and disposal of laboratory chemicals like this compound are fundamental to a safe research environment. By adhering to these guidelines, which are grounded in established safety protocols and regulatory standards, researchers can protect themselves, their colleagues, and the environment. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health & Safety professionals.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]

  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. ResearchGate. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]

  • The Federal EPA Hazardous Waste Regulations Are Found Where?. CountyOffice.org. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]

  • Developing green synthesis of quinazoline, quinazolin-4-one, and benzoxazole derivatives by microwave and electrochemical reactions. Morressier. Available at: [Link]

  • A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. ResearchGate. Available at: [Link]

  • Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]

  • This compound. Crysdot LLC. Available at: [Link]

  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Available at: [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. Available at: [Link]

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US Environmental Protection Agency (EPA). Available at: [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed Central. Available at: [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available at: [Link]

  • Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. Available at: [Link]

  • Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. ResearchGate. Available at: [Link]

  • 2-Chloroquinazolin-4-amine. PubChem. Available at: [Link]

Sources

A Researcher's Comprehensive Guide to Safely Handling 6-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 6-Fluoroquinazolin-2-amine. Our approach is built on the pillars of scientific integrity and practical, field-proven experience to ensure that every step, from receipt to disposal, is conducted with the utmost care and precision.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. However, the biological activity of these derivatives necessitates a robust respect for their potential hazards. This guide is designed to build your confidence and ensure your safety when working with this compound.

Hazard Analysis: Understanding the Risks

While comprehensive toxicological data for this compound is not fully elucidated, its chemical structure and available safety information point to a clear hazard profile. The compound is classified with the following GHS Hazard Statements: H302, H315, H319, and H335. This classification, supported by data from structurally analogous aromatic amines and quinoline derivatives, forms the basis of our safety protocols.

Summary of Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed (H302). Ingestion can lead to systemic toxic effects.

  • Skin Irritation: Causes skin irritation (H315). Prolonged contact may lead to inflammation and discomfort.

  • Eye Irritation: Causes serious eye irritation (H319). Direct contact can result in significant eye damage.

  • Respiratory Irritation: May cause respiratory irritation (H335). Inhalation of the dust can irritate the nose, throat, and lungs.

Given these hazards, we will treat this compound as a potent compound and adhere to stringent safety measures at all times.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not merely a requirement but a critical system designed to isolate you from the chemical's hazards. Each component is chosen for a specific protective function. Do not enter any area where this compound is handled without the prescribed PPE.

PPE ComponentSpecificationRationale and Causality
Hand Protection Double-gloving with chemical-resistant nitrile gloves.The inner glove protects against incidental contact during outer glove removal. The outer glove provides the primary barrier. Nitrile is selected for its broad resistance to chemicals, though specific breakthrough time data for this compound is unavailable. Always inspect gloves for integrity before use.
Eye/Face Protection Tight-fitting safety goggles with side shields or a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield should be worn over goggles when there is a significant splash risk, such as during bulk transfers or spill cleanup.
Protective Clothing A clean, buttoned laboratory coat.A lab coat protects your skin and personal clothing from contamination. Ensure it is worn fully fastened.
Respiratory Protection Use is dictated by the operational scale and engineering controls.For handling small quantities within a certified chemical fume hood, respiratory protection is typically not required. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with particulate filters (N95 or higher) is mandatory to prevent inhalation of the dust.

Operational Plan: From Weighing to Reaction

Adherence to a strict, step-by-step operational plan minimizes exposure and prevents contamination. All handling of this compound as a solid or in solution must occur within a certified chemical fume hood to control airborne particulates and vapors.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_ppe 1. Don Full PPE prep_fumehood 2. Verify Fume Hood Certification & Airflow prep_ppe->prep_fumehood prep_materials 3. Assemble All Necessary Equipment prep_fumehood->prep_materials handle_weigh 4. Weigh Solid Compound prep_materials->handle_weigh handle_dissolve 5. Prepare Solution handle_weigh->handle_dissolve handle_transfer 6. Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate 7. Decontaminate Surfaces & Glassware handle_transfer->cleanup_decontaminate cleanup_waste 8. Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff 9. Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Standard workflow for the safe handling of this compound.

Step-by-Step Protocol:
  • Preparation: Before bringing the chemical into the workspace, don all required PPE as outlined in the table above. Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Weighing:

    • Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood.

    • Use anti-static tools if available to prevent dispersal of the fine powder.

    • Close the primary container immediately after removing the required amount.

  • Solution Preparation:

    • Add the weighed solid to your chosen solvent in a suitable flask or beaker.

    • Ensure the solvent is added slowly to avoid splashing.

    • If sonication or heating is required to aid dissolution, ensure the vessel is appropriately covered to prevent aerosolization.

  • Post-Handling Decontamination:

    • Wipe down the work surface inside the fume hood, the balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

    • Dispose of all contaminated wipes and weigh papers as solid hazardous waste.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Management:

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.

  • Contain: For small spills inside a fume hood, use an inert absorbent material like vermiculite or sand to cover and contain the powder.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid generating dust during this process.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) officer.

Exposure Protocol:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste streams containing this compound must be treated as hazardous waste. Improper disposal can pose a significant risk to the environment.

  • Solid Waste: This includes contaminated gloves, weigh papers, absorbent pads, and any unused solid compound. Collect this waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled container for "Halogenated Solvent Waste." Do not mix with non-halogenated waste streams.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Final Disposal: The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Never pour this chemical or its solutions down the drain.

By integrating these safety protocols into your daily laboratory operations, you foster an environment of scientific excellence and uncompromising safety. Should you have any further questions, do not hesitate to consult your institution's EHS department.

References

  • University of Georgia. (n.d.). 4-Aminopyridine-504-24-5.docx. UGA Research. Retrieved from [Link]

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